Rislenemdaz
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methylphenyl)methyl (3S,4R)-3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2/c1-14-3-5-15(6-4-14)13-26-19(25)24-10-7-16(17(20)12-24)11-23-18-21-8-2-9-22-18/h2-6,8-9,16-17H,7,10-13H2,1H3,(H,21,22,23)/t16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECBFDWSXWAXHY-IAGOWNOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC(=O)N2CCC(C(C2)F)CNC3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC(=O)N2CC[C@@H]([C@@H](C2)F)CNC3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031864 | |
| Record name | Rislenemdaz | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
808733-05-3, 808732-98-1 | |
| Record name | rel-(4-Methylphenyl)methyl (3R,4S)-3-fluoro-4-[(2-pyrimidinylamino)methyl]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=808733-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rislenemdaz [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0808732981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-0657, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0808733053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CERC-301 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12063 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rislenemdaz | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RISLENEMDAZ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HAM167S5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | RISLENEMDAZ, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DY7M91WQ1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Rislenemdaz: A Deep Dive into its Selective Antagonism of the GluN2B Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rislenemdaz (also known as CERC-301 and MK-0657) is a potent, orally bioavailable, and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a pronounced preference for the GluN2B subunit.[1][2] This subunit selectivity is a key characteristic that has positioned this compound as a candidate for therapeutic intervention in neurological and psychiatric disorders, most notably major depressive disorder (MDD). The rationale behind targeting GluN2B lies in the potential to modulate glutamatergic neurotransmission, which is implicated in the pathophysiology of depression, while potentially avoiding the adverse effects associated with non-selective NMDA receptor antagonists.[1] This technical guide provides a comprehensive overview of the selectivity and affinity of this compound for the GluN2B receptor, detailing the quantitative data, experimental methodologies, and relevant signaling pathways.
Quantitative Analysis of Receptor Affinity and Selectivity
The affinity and selectivity of this compound have been characterized through rigorous preclinical studies, primarily utilizing radioligand binding assays and functional assays measuring calcium influx. The data consistently demonstrate a high affinity for the GluN2B subunit and substantial selectivity over other NMDA receptor subunits and off-target sites.
Binding Affinity (Ki)
The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. For this compound, the binding affinity for the human GluN2B subunit has been determined to be in the low nanomolar range.
| Receptor Subunit | Ligand | Ki (nM) |
| Human GluN2B | This compound | 8.1 [1][2] |
Functional Inhibition (IC50) and Selectivity
The half-maximal inhibitory concentration (IC50) quantifies the functional potency of a compound in inhibiting a specific biological process, such as ion channel opening. In the context of this compound, this has been assessed by measuring the inhibition of calcium influx through NMDA receptors expressed in cell lines. The data highlight the remarkable selectivity of this compound for GluN2B-containing receptors over those containing the GluN2A subunit.
| Receptor Subunit Composition | Ligand | IC50 (nM) | Fold Selectivity (GluN2A / GluN2B) |
| Human GluN1a/GluN2B | This compound | 3.6 | >8,300 |
| Human GluN1a/GluN2A | This compound | >30,000 |
Furthermore, broad panel screening has demonstrated that this compound exhibits at least 1000-fold selectivity for the GluN2B receptor over a wide range of other molecular targets, including the hERG potassium channel. Minimal activity has also been observed against sigma-1 and sigma-2 receptors at concentrations up to 10 µM.
Experimental Protocols
The following sections outline the detailed methodologies employed in the key experiments to determine the binding affinity and functional selectivity of this compound.
Radioligand Binding Assay for Ki Determination
This assay measures the ability of this compound to displace a radiolabeled ligand that is known to bind to the GluN2B receptor.
Objective: To determine the binding affinity (Ki) of this compound for the human GluN2B subunit.
Methodology:
-
Receptor Preparation: Membranes are prepared from a stable cell line, such as human embryonic kidney (HEK293) cells, recombinantly expressing the human GluN1 and GluN2B subunits.
-
Radioligand: A tritiated, high-affinity GluN2B-selective antagonist, such as [3H]-ifenprodil, is used as the radioligand.
-
Competitive Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The reaction is allowed to reach equilibrium at a controlled temperature (e.g., 25°C).
-
Separation of Bound and Free Ligand: The membrane-bound radioligand is separated from the unbound radioligand via rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Assay for IC50 Determination
This functional assay measures the ability of this compound to inhibit the influx of calcium into cells through the NMDA receptor channel upon activation by agonists.
Objective: To determine the functional inhibitory potency (IC50) of this compound on human GluN1a/GluN2B and GluN1a/GluN2A receptors.
Methodology:
-
Cell Lines: Stable L(tk-) cell lines expressing either human NMDA-GluN1a/GluN2B or NMDA-GluN1a/GluN2A receptors are used.
-
Cell Plating: Cells are plated into 96-well or 384-well microplates and allowed to adhere.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Increasing concentrations of this compound are added to the wells.
-
Agonist Stimulation: Calcium influx is initiated by the addition of NMDA receptor agonists, typically glutamate and glycine.
-
Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorometric imaging plate reader (FLIPR).
-
Data Analysis: The concentration of this compound that causes a 50% reduction in the agonist-stimulated calcium influx (IC50) is determined by analyzing the concentration-response curve.
References
- 1. Preclinical pharmacology and pharmacokinetics of CERC-301, a GluN2B-selective N-methyl-D-aspartate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacology and pharmacokinetics of CERC‐301, a GluN2B‐selective N‐methyl‐D‐aspartate receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Rislenemdaz (MK-0657): A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Selective GluN2B Antagonist
Abstract
Rislenemdaz, also known as MK-0657 and CERC-301, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a high affinity for the GluN2B subunit. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential and experimental applications of this compound. The guide includes detailed summaries of key experimental protocols and visual representations of its mechanism of action and related experimental workflows.
Chemical Structure and Properties
This compound is a synthetic, orally bioavailable small molecule. Its chemical identity and core properties are summarized below.
Chemical Structure:
Table 1: Chemical Identifiers and Properties of this compound (MK-0657)
| Property | Value |
| IUPAC Name | 4-Methylbenzyl (3S,4R)-3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate[1] |
| Synonyms | MK-0657, CERC-301 |
| CAS Number | 808732-98-1[1] |
| Molecular Formula | C₁₉H₂₃FN₄O₂[1] |
| Molecular Weight | 358.417 g/mol [1] |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Table 2: Physicochemical Properties of this compound (MK-0657)
| Property | Value |
| Boiling Point | 527.4 ± 60.0 °C at 760 mmHg |
| Flash Point | 272.7 ± 32.9 °C |
| Density | 1.2 ± 0.1 g/cm³ |
Mechanism of Action and Signaling Pathway
This compound functions as a selective antagonist of the NMDA receptor, specifically targeting the GluN2B subunit. The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and neurotransmission. Upon activation by glutamate and a co-agonist (glycine or D-serine), the channel opens, allowing the influx of Ca²⁺ ions. This calcium influx triggers a cascade of downstream signaling events.
By binding to the GluN2B subunit, this compound allosterically inhibits the opening of the ion channel, thereby reducing the influx of Ca²⁺ in response to agonist binding. This selective antagonism of GluN2B-containing NMDA receptors is thought to modulate glutamatergic neurotransmission, which has been implicated in the pathophysiology of depression.[1]
Below is a diagram illustrating the NMDA receptor signaling pathway and the point of intervention for this compound.
Pharmacological Properties
This compound exhibits high affinity and selectivity for the GluN2B subunit of the NMDA receptor. Its in vitro and in vivo pharmacological properties have been characterized in several studies.
Table 3: In Vitro Pharmacology of this compound (MK-0657)
| Parameter | Value | Species/System |
| Ki | 8.1 nM | Human NMDA-GluN1a/GluN2B receptors |
| IC₅₀ (Calcium Influx) | 3.6 nM | Agonist-stimulated NMDA-GluN1a/GluN2B L(tk-) cells |
| Selectivity | >1000-fold for GluN2B over other targets (including hERG) | Various |
Table 4: Pharmacokinetic Properties of this compound (MK-0657) in Humans
| Parameter | Value |
| Route of Administration | Oral |
| Tmax (Time to Peak Plasma Concentration) | ~1 hour |
| Half-life (t₁/₂) | 12–17 hours |
| Active Metabolite Half-life | 21–26 hours |
Key Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of this compound.
Calcium Influx Assay
This assay is used to determine the inhibitory effect of this compound on NMDA receptor function by measuring changes in intracellular calcium concentration.
Methodology:
-
Cell Culture: L(tk-) cells stably co-expressing the human NMDA receptor subunits GluN1a and GluN2B are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6) in a buffered salt solution for a specified time at 37°C.
-
Compound Addition: this compound or a vehicle control is added to the wells at various concentrations and pre-incubated.
-
Agonist Stimulation: An NMDA receptor agonist (e.g., glutamate) and co-agonist (e.g., glycine) are added to the wells to stimulate receptor activity.
-
Fluorescence Measurement: Changes in intracellular calcium are measured kinetically using a fluorescence plate reader. The fluorescence intensity is proportional to the intracellular calcium concentration.
-
Data Analysis: The IC₅₀ value is calculated by plotting the inhibition of the calcium response against the concentration of this compound.
Forced Swim Test (FST)
The Forced Swim Test is a rodent behavioral model used to assess antidepressant efficacy. The test is based on the principle that an animal will cease escape-oriented behavior and become immobile when placed in an inescapable, stressful situation. Antidepressant compounds are expected to increase the duration of active, escape-oriented behaviors.
Methodology:
-
Apparatus: A transparent cylindrical container (e.g., 25 cm height x 10 cm diameter for mice) is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
-
Acclimation: Animals are habituated to the testing room for at least one hour before the test.
-
Drug Administration: this compound or a vehicle control is administered orally at various doses (e.g., 0.1, 0.3, 1, 3, 10, and 30 mg/kg in rats) at a specified time before the test (e.g., 45 minutes pre-test).
-
Test Procedure: Each animal is placed in the water-filled cylinder for a 6-minute session.
-
Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water) and active behaviors (swimming and climbing) are recorded, typically during the last 4 minutes of the test.
-
Data Analysis: The mean duration of immobility and active behaviors are compared between the drug-treated and vehicle-treated groups. A significant decrease in immobility time is indicative of an antidepressant-like effect. The ED₅₀ for the effect on immobility can be calculated.
References
The Pharmacology of Selective GluN2B Antagonists: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacology of selective antagonists targeting the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. Given the critical role of GluN2B-containing NMDA receptors in synaptic plasticity, neuronal development, and various neuropathological conditions, selective antagonists represent a promising therapeutic avenue for a range of central nervous system (CNS) disorders.[1][2][3] This document details their mechanism of action, key signaling pathways, pharmacokinetics, and pharmacodynamics, supplemented with detailed experimental protocols and quantitative data to support further research and development in this field.
Introduction to GluN2B-Containing NMDA Receptors
The NMDA receptor is a ligand-gated ion channel crucial for excitatory synaptic transmission in the CNS.[2] Functional NMDA receptors are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two GluN2 subunits.[2] The GluN2 subunit composition, of which there are four subtypes (GluN2A-D), dictates the biophysical and pharmacological properties of the receptor complex. GluN2B-containing NMDA receptors are predominantly expressed in the forebrain and are implicated in synaptic plasticity, learning, and memory. However, their overactivation is linked to excitotoxicity and neuronal cell death, making them a key target in conditions such as ischemic stroke, neurodegenerative diseases, and depression.
Mechanism of Action of Selective GluN2B Antagonists
Selective GluN2B antagonists are typically non-competitive, allosteric modulators. They do not compete with the endogenous agonists, glutamate and glycine, at their respective binding sites on the GluN2 and GluN1 subunits. Instead, they bind to a distinct site on the NMDA receptor, leading to a conformational change that reduces the probability of channel opening and ion flux.
The primary binding site for the archetypal GluN2B-selective antagonist, ifenprodil, and its analogs is located at the interface between the N-terminal domains (NTDs) of the GluN1 and GluN2B subunits. This binding pocket is formed by residues from both subunits, and the interaction stabilizes a closed conformation of the ion channel. This allosteric modulation allows for a more nuanced inhibition of receptor activity compared to channel blockers or competitive antagonists, potentially offering a better therapeutic window with fewer side effects.
Different chemical classes of GluN2B antagonists have been developed, with the phenylethanolamine scaffold of ifenprodil being the most well-studied. Structure-activity relationship (SAR) studies have led to the development of compounds with improved selectivity and pharmacokinetic profiles.
Key Signaling Pathways
The function and dysfunction of GluN2B-containing NMDA receptors are intrinsically linked to various intracellular signaling cascades. Selective antagonists can modulate these pathways, which are critical for both physiological processes and pathological conditions.
DAPK1-Mediated Neuronal Death Pathway
Overactivation of extrasynaptic GluN2B-containing NMDA receptors is strongly associated with excitotoxic neuronal death, a key event in ischemic stroke. This process involves the direct interaction of the GluN2B C-terminal tail with Death-Associated Protein Kinase 1 (DAPK1). Upon NMDA receptor activation and subsequent calcium influx, DAPK1 is activated and can phosphorylate p53, leading to the convergence of apoptotic and necrotic cell death pathways. Selective GluN2B antagonists can prevent this cascade by reducing the initial calcium influx through the NMDA receptor.
RasGRF1-ERK Signaling Pathway
The Ras-ERK pathway is a critical signaling cascade involved in synaptic plasticity, learning, and memory. GluN2B-containing NMDA receptors are directly coupled to this pathway through the Ras protein-specific guanine nucleotide-releasing factor 1 (RasGRF1). RasGRF1 specifically interacts with the C-terminal domain of the GluN2B subunit. Activation of the NMDA receptor leads to a calcium-dependent activation of RasGRF1, which in turn activates Ras and the downstream MAP kinase cascade (ERK). This pathway is a dominant route for NMDA-dependent ERK activation.
CREB-Mediated Gene Transcription
The transcription factor cAMP response element-binding protein (CREB) plays a pivotal role in activity-dependent gene expression that underlies long-term memory formation and neuronal survival. Activation of synaptic NMDA receptors leads to calcium influx and the subsequent phosphorylation and activation of CREB. Conversely, the activation of extrasynaptic NMDA receptors can lead to a CREB shut-off pathway, promoting cell death. The balance between these two opposing effects is crucial for neuronal health. Selective GluN2B antagonists can modulate CREB signaling, although the precise outcomes can be context-dependent, influenced by the subcellular location of the targeted receptors.
Quantitative Pharmacology
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of several prominent selective GluN2B antagonists. These values are essential for comparing the potency and selectivity of different compounds.
Table 1: Binding Affinities (Ki) of Selective GluN2B Antagonists
| Compound | Receptor Subtype | Ki (nM) | Species | Reference |
| Ifenprodil | GluN1/GluN2B | 10 | Rat | |
| CP-101,606 (Traxoprodil) | GluN1/GluN2B | 11 | Rat | |
| Ro 25-6981 | GluN1/GluN2B | 9 | Rat | |
| (R)-3 (3-benzazepine derivative) | GluN1/GluN2B | 30 | N/A | |
| Novel Pierardine Derivative [I] | GluN1/GluN2B | 1.85 (racemic) | N/A |
Table 2: IC50 Values of Selective GluN2B Antagonists
| Compound | Receptor Subtype | IC50 (nM) | Expression System | Reference |
| Ifenprodil | GluN1/GluN2B | 380 | Xenopus oocytes | |
| CP-101,606 (Traxoprodil) | GluN1/GluN2B | 74.01 | Rat hippocampal neurons | |
| Ro 25-6981 | GluN1/GluN2B | 9 | Cloned receptors | |
| (R)-3 (3-benzazepine derivative) | GluN1/GluN2B | 61 | Xenopus oocytes | |
| OptoNAM-3 | GluN1/GluN2B | 380 | Xenopus oocytes | |
| EU93-108 | GluN1/GluN2B | N/A | N/A |
Pharmacokinetic Profiles
The therapeutic potential of a GluN2B antagonist is highly dependent on its pharmacokinetic properties, including its ability to cross the blood-brain barrier.
Table 3: Pharmacokinetic Parameters of Selected GluN2B Antagonists
| Compound | Species | Administration | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Brain/Plasma Ratio | Reference |
| Ifenprodil | Human | IV (10 mg) | N/A | ~40 | ~100 | N/A | |
| Traxoprodil (CP-101,606) | Human (EM) | Oral | ~14 | ~50 | ~1000 | N/A | |
| Traxoprodil (CP-101,606) | Human (PM) | Oral | ~50 | ~100 | ~7000 | N/A | |
| Novel Pierardine Derivative [I] | Rat | IV (1 mg/kg) | 0.92 | N/A | N/A | 2.0 |
EM: Extensive Metabolizer, PM: Poor Metabolizer
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize selective GluN2B antagonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the GluN2B subunit.
Materials:
-
[³H]ifenprodil (radioligand)
-
Rat forebrain membranes
-
Test compound
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM unlabeled ifenprodil)
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare rat forebrain membranes by homogenization and centrifugation.
-
In a 96-well plate, add incubation buffer, [³H]ifenprodil (at a concentration near its Kd), and varying concentrations of the test compound.
-
For non-specific binding, add 10 µM unlabeled ifenprodil instead of the test compound.
-
For total binding, add buffer instead of any competing ligand.
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of the test compound from a concentration-response curve and calculate the Ki using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the functional inhibitory potency (IC50) of a test compound on GluN2B-containing NMDA receptors.
Materials:
-
HEK293 cells or cultured neurons expressing recombinant or native GluN1/GluN2B receptors.
-
External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES, pH 7.4).
-
Internal solution for the patch pipette (e.g., containing Cs-gluconate, CsCl, MgCl₂, BAPTA, HEPES, ATP, GTP, pH 7.2).
-
NMDA and glycine (agonists).
-
Test compound.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Culture cells on coverslips.
-
Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with external solution.
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Voltage-clamp the cell at a negative holding potential (e.g., -60 mV).
-
Apply a solution containing NMDA and glycine to elicit an inward current mediated by NMDA receptors.
-
After establishing a stable baseline response, co-apply varying concentrations of the test compound with the agonists.
-
Measure the peak amplitude of the inward current in the presence of the antagonist.
-
Wash out the antagonist to ensure reversibility of the effect.
-
Construct a concentration-response curve by plotting the percentage of inhibition of the control NMDA-evoked current against the antagonist concentration.
-
Fit the data with a logistic function to determine the IC50 value.
In Vivo Behavioral Assays
Objective: To assess the antidepressant-like effects of a GluN2B antagonist.
Materials:
-
Male mice (e.g., C57BL/6).
-
Cylindrical container (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Test compound (e.g., ifenprodil) and vehicle.
-
Video recording equipment.
Procedure:
-
Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneally) at a specific time before the test (e.g., 30 minutes).
-
Individually place each mouse into the cylinder of water for a 6-minute session.
-
Record the entire session for later analysis.
-
An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
-
A decrease in immobility time is interpreted as an antidepressant-like effect.
Objective: To evaluate the effects of a GluN2B antagonist on spatial learning and memory.
Materials:
-
Male rats (e.g., Sprague-Dawley).
-
Circular pool (e.g., 1.5 m diameter) filled with opaque water (e.g., using non-toxic white paint) at 20-22°C.
-
A hidden escape platform submerged just below the water surface.
-
Distinct visual cues placed around the room.
-
Test compound (e.g., Ro 25-6981) and vehicle.
-
Video tracking system.
Procedure:
-
Acquisition Phase:
-
Train the rats for several consecutive days (e.g., 5 days) with multiple trials per day.
-
In each trial, release the rat from a different start position and allow it to swim until it finds the hidden platform.
-
If the rat does not find the platform within a set time (e.g., 60 seconds), gently guide it to the platform.
-
Allow the rat to remain on the platform for a short period (e.g., 15 seconds) to learn its location relative to the distal cues.
-
Administer the test compound or vehicle before each day's training session.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial:
-
24 hours after the last training session, remove the platform from the pool.
-
Allow the rat to swim freely for a set duration (e.g., 60 seconds).
-
Measure the time spent in the target quadrant where the platform was previously located. Increased time in the target quadrant indicates better spatial memory.
-
Conclusion
Selective GluN2B antagonists represent a class of compounds with significant therapeutic potential for a variety of CNS disorders. Their unique mechanism of action, which involves allosteric modulation of the NMDA receptor, offers the possibility of a more favorable safety profile compared to other classes of NMDA receptor antagonists. A thorough understanding of their pharmacology, including their interaction with key intracellular signaling pathways and their pharmacokinetic and pharmacodynamic properties, is essential for the successful development of novel therapeutics. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance this promising field of neuropharmacology.
References
- 1. GluN2B/N-methyl-D-aspartate Receptor Antagonists: Advances in Design, Synthesis, and Pharmacological Evaluation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Evaluation of Enantiomerically Pure GluN2B Selective NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GluN2B subunit selective N-methyl-D-aspartate receptor ligands: Democratizing recent progress to assist the development of novel neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Rislenemdaz and its Impact on Glutamatergic Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rislenemdaz (formerly CERC-301 and MK-0657) is a potent, selective, and orally bioavailable antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its effects on glutamatergic neurotransmission. The document consolidates available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows. While this compound has been investigated for the treatment of major depressive disorder (MDD), clinical trials have not demonstrated significant antidepressant efficacy.[1] Nevertheless, its high selectivity for the GluN2B subunit makes it a valuable research tool for elucidating the role of this specific receptor subunit in glutamatergic signaling and synaptic plasticity.
Core Mechanism of Action
This compound exerts its effects by selectively binding to the GluN2B subunit of the NMDA receptor, thereby inhibiting the binding of the endogenous neurotransmitter glutamate.[2] The NMDA receptor, a key player in excitatory synaptic transmission, is a heterotetrameric ion channel composed of two obligatory GluN1 subunits and two variable GluN2 subunits (A-D). The GluN2B subunit is predominantly expressed in the forebrain and spinal cord.[2] By antagonizing GluN2B-containing NMDA receptors, this compound modulates calcium influx into postsynaptic neurons, a critical event in synaptic plasticity and neurotransmission.
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the pharmacological profile of this compound.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 8.1 nM | Recombinant human GluN2B receptors | [2][3] |
| IC50 (Calcium Influx) | 3.6 nM | Agonist-stimulated NMDA-GluN1a/GluN2B L(tk-) cells | |
| Efficacy Dose (ED50) - Forced Swim Test | 0.3 - 0.7 mg/kg | Rat | |
| ED50 - Locomotor Activity | 2 mg/kg | Rat | |
| Half-life (t1/2) - this compound | 12 - 17 h | Human | |
| Half-life (t1/2) - Active Metabolite | 21 - 26 h | Human |
Signaling Pathways
The antagonism of GluN2B-containing NMDA receptors by this compound is hypothesized to initiate a cascade of downstream signaling events. While a definitive, experimentally validated pathway specific to this compound is not fully elucidated, the known interactions of the GluN2B subunit allow for the construction of a putative signaling pathway. This pathway involves the modulation of key intracellular signaling molecules such as Brain-Derived Neurotrophic Factor (BDNF) and the mammalian target of rapamycin (mTOR), which are critical for synaptic plasticity.
Experimental Protocols
This section outlines the methodologies for key experiments relevant to characterizing the effects of this compound on glutamatergic neurotransmission.
In Vitro Binding and Functional Assays
4.1.1. Radioligand Binding Assay (for Ki determination)
-
Objective: To determine the binding affinity of this compound for the GluN2B subunit.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing recombinant human NMDA receptors with the GluN1/GluN2B subunit composition.
-
Incubation: Membranes are incubated with a radiolabeled GluN2B-specific ligand (e.g., [3H]Ro 25-6981) and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: Radioactivity of the filters is measured using liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (concentration of this compound that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.
-
4.1.2. Calcium Influx Assay (for IC50 determination)
-
Objective: To measure the functional antagonism of NMDA receptor-mediated calcium influx by this compound.
-
Methodology:
-
Cell Culture: L(tk-) cells stably co-expressing the GluN1a and GluN2B subunits of the NMDA receptor are used.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Stimulation: Cells are stimulated with NMDA and glycine in the presence of varying concentrations of this compound.
-
Measurement: Changes in intracellular calcium concentration are measured by detecting the fluorescence intensity using a fluorometric imaging plate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of the calcium response against the concentration of this compound.
-
Preclinical Behavioral Assays
4.2.1. Forced Swim Test (FST)
-
Objective: To assess the potential antidepressant-like effects of this compound in rodents.
-
Methodology:
-
Apparatus: A cylindrical tank filled with water (23-25°C).
-
Procedure:
-
Day 1 (Pre-test): Rats are placed in the water for 15 minutes.
-
Day 2 (Test): 24 hours later, rats are administered this compound or vehicle orally. After a set pre-treatment time (e.g., 60 minutes), they are placed back in the water for 5 minutes.
-
-
Measurement: The duration of immobility (time spent floating without active movements) is recorded.
-
Data Analysis: A significant decrease in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
-
4.2.2. Sucrose Preference Test
-
Objective: To measure anhedonia, a core symptom of depression, in rodents.
-
Methodology:
-
Habituation: Mice are habituated to drinking from two bottles, one containing water and the other a sucrose solution (e.g., 1%).
-
Baseline: Sucrose preference is measured before the induction of a depressive-like state (e.g., via chronic mild stress).
-
Treatment: Animals are treated with this compound or vehicle.
-
Test: Following treatment, mice are given free access to both a water bottle and a sucrose solution bottle for a defined period.
-
Measurement: The volume of liquid consumed from each bottle is measured.
-
Data Analysis: Sucrose preference is calculated as (sucrose intake / total fluid intake) x 100%. An increase in sucrose preference in the this compound-treated group suggests a reduction in anhedonic behavior.
-
Electrophysiology
4.3.1. Whole-Cell Patch-Clamp Recording
-
Objective: To directly measure the effect of this compound on NMDA receptor-mediated currents in neurons.
-
Methodology:
-
Slice Preparation: Acute brain slices (e.g., from the hippocampus or prefrontal cortex) are prepared from rodents.
-
Recording: Whole-cell patch-clamp recordings are obtained from individual neurons.
-
Drug Application: this compound is applied to the bath solution at known concentrations.
-
Stimulation: NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) are evoked by electrical stimulation of afferent fibers in the presence of AMPA and GABA receptor blockers.
-
Measurement: The amplitude and kinetics of the NMDA receptor-mediated EPSCs are measured before and after the application of this compound.
-
Data Analysis: The degree of inhibition of the NMDA receptor current by this compound is quantified.
-
In Vivo Neurochemical Monitoring
4.4.1. Microdialysis
-
Objective: To measure the effect of this compound on extracellular glutamate levels in specific brain regions of awake, freely moving animals.
-
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., prefrontal cortex or striatum).
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Dialysate samples are collected at regular intervals to establish a baseline of extracellular glutamate.
-
Drug Administration: this compound is administered systemically (e.g., orally or intraperitoneally).
-
Post-Drug Sampling: Dialysate collection continues to monitor changes in extracellular glutamate levels following drug administration.
-
Analysis: Glutamate concentrations in the dialysate samples are quantified using high-performance liquid chromatography (HPLC).
-
Data Analysis: Changes in glutamate levels are expressed as a percentage of the baseline.
-
Conclusion
This compound is a highly selective GluN2B antagonist that serves as a critical tool for dissecting the role of this NMDA receptor subunit in glutamatergic neurotransmission. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers in neuroscience and drug development. While its clinical development for depression has been challenging, the study of this compound continues to contribute to our understanding of the complex signaling pathways that regulate synaptic function and plasticity. Further research is warranted to explore the full therapeutic potential of targeting the GluN2B subunit in other neurological and psychiatric disorders.
References
- 1. Non-ionotropic signaling through the NMDA receptor GluN2B carboxy-terminal domain drives dendritic spine plasticity and reverses fragile X phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Preclinical pharmacology and pharmacokinetics of CERC‐301, a GluN2B‐selective N‐methyl‐D‐aspartate receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the GluN2B Subunit in Treatment-Resistant Depression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Treatment-resistant depression (TRD) represents a significant clinical challenge, necessitating the exploration of novel therapeutic targets beyond conventional monoaminergic systems. The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, has emerged as a focal point of investigation. This guide provides an in-depth examination of the NMDA receptor subunit GluN2B, detailing its role in the pathophysiology of depression and its potential as a target for rapid-acting antidepressants. We synthesize preclinical and clinical evidence, focusing on the molecular mechanisms, key signaling pathways, and the current state of drug development. This document is intended to serve as a technical resource, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for professionals in the field.
The GluN2B Hypothesis of Depression
The core hypothesis posits that GluN2B-containing NMDA receptors, particularly in cortical regions, are tonically activated by ambient, low-level glutamate. This sustained activation exerts a suppressive effect on key intracellular signaling pathways responsible for protein synthesis and synaptic plasticity.[1][2] Specifically, this tonic GluN2B activity is thought to basally suppress the mammalian target of rapamycin (mTOR) signaling pathway.[1][3] In a state of depression, this suppression may contribute to synaptic deficits and maladaptive neural circuits.
The rapid antidepressant effects of ketamine, a non-selective NMDA receptor antagonist, are believed to be mediated, at least in part, by blocking this tonic inhibition. By antagonizing GluN2B-containing receptors, ketamine disinhibits the mTOR pathway, leading to a rapid increase in the synthesis of synaptic proteins, such as brain-derived neurotrophic factor (BDNF), and a strengthening of excitatory synapses in the prefrontal cortex (PFC).[1] Selective antagonists targeting the GluN2B subunit are hypothesized to achieve a similar therapeutic outcome, potentially with an improved side-effect profile compared to non-selective blockers.
Signaling Pathways of GluN2B in Depression
The primary signaling cascade implicated in the antidepressant effects of GluN2B antagonism involves the disinhibition of the mTOR pathway. Under basal conditions, tonic activation of GluN2B suppresses mTOR. Antagonism of GluN2B lifts this brake, activating mTORC1, which in turn promotes the translation of synaptic proteins essential for synaptogenesis and strengthening synaptic connections.
Preclinical Evidence
A substantial body of preclinical work supports the role of GluN2B in depression-like behaviors and as a target for antidepressant action. This evidence is derived from genetic knockout models and pharmacological studies using selective antagonists.
Genetic Models
Studies using mice with a selective genetic deletion of the GluN2B subunit in principal cortical neurons (2BΔCtx mice) have been pivotal. These mice exhibit a baseline reduction in depression-like behaviors, effectively mimicking the effect of ketamine. Furthermore, when these knockout mice are administered ketamine, the drug's typical antidepressant-like behavioral effects are occluded, suggesting that ketamine's action is dependent on its effect on GluN2B-containing receptors in these neurons.
Pharmacological Models
Selective GluN2B antagonists, such as Ro 25-6981 and CP-101,606, have demonstrated rapid antidepressant-like effects in various rodent models of depression, including the forced swim test and learned helplessness models. These compounds have been shown to reverse the effects of chronic stress on behavior and synaptic protein expression in the PFC.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from preclinical research, highlighting the molecular and behavioral consequences of manipulating GluN2B function.
Table 1: GluN2B Subunit Expression in Prefrontal Cortex (PFC) of Depressed Subjects (Post-Mortem)
| Finding | Species | Brain Region | Change vs. Controls | Reference |
|---|---|---|---|---|
| Upregulation of GRIN2B mRNA | Human | Anterior Cingulate Cortex | ~30-40% Increase | |
| Reduced GluN2B protein levels | Human | Prefrontal Cortex | Significant Decrease |
| Reduced EAAT2 (Glutamate Transporter) | Human | Orbitofrontal Cortex | Significantly Lower | |
Note: Findings on direct GluN2B protein levels in human post-mortem tissue have shown some variability across studies, potentially due to differences in methodology or patient populations.
Table 2: Effect of Cortical GluN2B Deletion (2BΔCtx) and Ketamine on Synaptic Protein Levels
| Protein | Genotype / Treatment | Relative Expression Level | Reference |
|---|---|---|---|
| p-mTOR | Control + Saline | Baseline | |
| Control + Ketamine | Increased | ||
| 2BΔCtx + Saline | Increased (vs. Control) | ||
| 2BΔCtx + Ketamine | No further increase (Occluded) | ||
| BDNF | Control + Saline | Baseline | |
| Control + Ketamine | Increased | ||
| 2BΔCtx + Saline | Increased (vs. Control) | ||
| 2BΔCtx + Ketamine | No further increase (Occluded) | ||
| GluA1 | Control + Saline | Baseline | |
| Control + Ketamine | Increased | ||
| 2BΔCtx + Saline | Increased (vs. Control) |
| | 2BΔCtx + Ketamine | No further increase (Occluded) | |
Table 3: Behavioral Effects of Cortical GluN2B Deletion and Ketamine
| Group | Behavioral Test | Outcome Measure | Result | Reference |
|---|---|---|---|---|
| Control + Saline | Tail Suspension Test | % Time Immobile | High (Baseline Despair) | |
| Control + Ketamine | Tail Suspension Test | % Time Immobile | Significantly Reduced | |
| 2BΔCtx + Saline | Tail Suspension Test | % Time Immobile | Significantly Reduced (Mimics Ketamine) |
| 2BΔCtx + Ketamine | Tail Suspension Test | % Time Immobile | No further reduction (Occluded) | |
Experimental Protocols & Workflow
Reproducibility and standardization are critical in neuroscience research. Below are detailed methodologies for key experiments cited in GluN2B research, along with a generalized experimental workflow.
Key Experimental Protocols
-
Generation of Conditional Knockout Mice (2BΔCtx):
-
Animal Lines: Mice carrying a conditional GluN2B knockout allele (Grin2b flox/flox) are crossed with mice expressing Cre-recombinase under the control of the NEX promoter. The NEX promoter drives expression specifically in postmitotic pyramidal neurons of the cortex and hippocampus.
-
Genotyping: Offspring are genotyped using PCR to identify animals with the desired genotype (e.g., NEX-Cre+; Grin2b flox/flox).
-
Validation: Successful knockout of the GluN2B protein in the target regions (e.g., PFC) is confirmed via Western blot or immunohistochemistry, showing a significant reduction in GluN2B protein levels compared to littermate controls.
-
-
Forced Swim Test (FST):
-
Apparatus: A transparent glass cylinder (e.g., 25 cm height x 15 cm diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure: Mice are individually placed into the cylinder for a 6-minute session. The session is video-recorded.
-
Scoring: An observer blind to the experimental conditions scores the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water. An antidepressant-like effect is recorded as a significant decrease in immobility time.
-
-
Whole-Cell Electrophysiology (mEPSC Recording):
-
Slice Preparation: Animals are anesthetized and perfused with ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (ACSF). The brain is removed, and coronal slices (e.g., 300 µm thick) containing the PFC are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber perfused with oxygenated ACSF containing tetrodotoxin (TTX, e.g., 1 µM) to block action potentials and picrotoxin (e.g., 50 µM) to block GABAA receptors. Whole-cell voltage-clamp recordings are obtained from Layer II/III pyramidal neurons.
-
Data Acquisition: Miniature excitatory postsynaptic currents (mEPSCs) are recorded at a holding potential of -70 mV. Frequency and amplitude of mEPSCs are analyzed to assess changes in presynaptic release probability and postsynaptic receptor function, respectively.
-
-
Western Blotting for Synaptic Proteins:
-
Tissue Preparation: PFC tissue is dissected and homogenized in a buffer to prepare synaptoneurosome fractions.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., GluN2B, p-mTOR, BDNF, GluA1) and a loading control (e.g., β-actin).
-
Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry software.
-
Generalized Experimental Workflow
The investigation of GluN2B's role in TRD typically follows a multi-stage process from establishing animal models to detailed molecular analysis.
Clinical Evidence and Drug Development
The promising preclinical data has spurred clinical investigations into selective GluN2B antagonists for TRD. While development has faced challenges, these trials provide valuable insights into the therapeutic potential of this target.
Table 4: Summary of Key Clinical Trials for GluN2B Antagonists in Depression
| Compound Name (Alternative) | Mechanism | Phase | Population | Key Findings / Status | Reference(s) |
|---|---|---|---|---|---|
| Traxoprodil (CP-101,606) | Selective GluN2B Antagonist | Phase II | TRD | Single infusion showed early antidepressant effects (day 5); 78% maintained response for ≥1 week. Development stalled due to cardiovascular side effects. | |
| CERC-301 (MK-0657) | Selective GluN2B Antagonist | Phase II | TRD | Oral formulation showed significant improvement on HAM-D and BDI scales within 5 days in a pilot study. Later trials had mixed results regarding optimal dosing and efficacy. | |
| Radiprodil | Selective GluN2B Antagonist | Early Phase | Neuro-developmental Disorders | Primarily evaluated for disorders with seizure activity, but highlights ongoing interest in GluN2B modulation. |
| MIJ821 | GluN2B Antagonist | Phase II (Proof-of-Concept) | TRD | A proof-of-concept study has been conducted in 70 TRD patients. | |
Conclusion and Future Directions
The GluN2B subunit of the NMDA receptor is a critical regulator of synaptic plasticity and plays a significant role in the pathophysiology of depression. Preclinical evidence strongly indicates that antagonizing GluN2B function, particularly in cortical pyramidal neurons, produces rapid antidepressant-like effects by disinhibiting the mTOR signaling pathway and promoting synaptogenesis. This mechanism provides a compelling explanation for the rapid efficacy of ketamine and supports the development of more selective GluN2B antagonists.
While clinical translation has been challenging, with early compounds facing issues related to side effects or inconsistent efficacy, the target remains highly validated by preclinical research. Future directions for drug development should focus on:
-
Optimizing Pharmacokinetics: Developing compounds with improved safety profiles, particularly concerning cardiovascular and dissociative effects.
-
Biomarker Identification: Identifying patient populations most likely to respond to GluN2B-targeted therapies through genetic or imaging biomarkers.
-
Exploring Synergistic Approaches: Investigating the combination of GluN2B antagonists with other therapeutic agents to enhance and sustain antidepressant effects.
A deeper understanding of the precise location (synaptic vs. extrasynaptic) and circuitry involved in the therapeutic action of GluN2B antagonists will be crucial for designing the next generation of rapid-acting, effective treatments for patients with treatment-resistant depression.
References
- 1. GluN2B-containing NMDA receptors regulate depression-like behavior and are critical for the rapid antidepressant actions of ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GluN2B-containing NMDA receptors regulate depression-like behavior and are critical for the rapid antidepressant actions of ketamine | eLife [elifesciences.org]
- 3. Mechanisms of Ketamine Action as an Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
The Rise and Fall of Rislenemdaz: A Technical History of a GluN2B Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Rislenemdaz (also known as CERC-301 and MK-0657) is a selective, orally bioavailable antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit. Initially developed by Merck and later acquired by Cerecor, this compound was investigated as a rapid-acting adjunctive therapy for treatment-resistant depression (TRD). Preclinical studies demonstrated a promising profile, including high binding affinity for its target and efficacy in animal models of depression. However, the compound ultimately failed to demonstrate significant antidepressant effects in Phase II clinical trials, leading to the discontinuation of its development for this indication. This technical guide provides a comprehensive overview of the discovery, development, and mechanistic understanding of this compound, presenting key quantitative data, detailed experimental methodologies, and a visualization of its proposed signaling pathway.
Introduction: The Glutamate Hypothesis of Depression and the Rationale for GluN2B Antagonism
The development of this compound was rooted in the growing body of evidence supporting the "glutamate hypothesis of depression," which posits that dysregulation of the glutamate system, the primary excitatory neurotransmitter network in the brain, plays a crucial role in the pathophysiology of major depressive disorder (MDD).[1] This hypothesis gained significant traction with the discovery of the rapid and robust antidepressant effects of the non-selective NMDA receptor antagonist, ketamine.[2] However, the clinical utility of ketamine is limited by its psychotomimetic side effects and potential for abuse.[3]
This led to the pursuit of more selective NMDA receptor modulators with improved safety profiles. The NMDA receptor is a heterotetrameric ion channel typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The GluN2 subunit has four subtypes (A-D), with GluN2B being of particular interest for depression. GluN2B-containing receptors are predominantly expressed in the forebrain and have been implicated in neuronal plasticity and the pathophysiology of mood disorders.[3] Selective antagonists of the GluN2B subunit were hypothesized to offer the rapid antidepressant effects of ketamine without its undesirable side effects.[4]
Discovery and Preclinical Development
This compound was originally synthesized and developed by Merck under the code name MK-0657 before being acquired by Cerecor in 2013 and renamed CERC-301. Preclinical research aimed to characterize its pharmacological profile and establish its potential as an antidepressant.
In Vitro Pharmacology
This compound demonstrated high affinity and selectivity for the GluN2B subunit of the NMDA receptor.
Table 1: In Vitro Pharmacological Data for this compound
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 8.1 nM | Recombinant human NMDA receptors | |
| IC50 (Calcium Influx) | 3.6 nM | Agonist-stimulated NMDA-GluN1a/GluN2B L(tk-) cells | Not explicitly cited, but consistent with general knowledge. |
Preclinical Efficacy and Pharmacokinetics
Preclinical studies in rodent models of depression provided evidence for the antidepressant-like effects of this compound. The forced swim test (FST) and locomotor activity assays were key behavioral paradigms used to assess its efficacy.
Table 2: Preclinical Efficacy and Pharmacokinetic Data for this compound
| Parameter | Value | Species | Reference |
| ED50 (Forced Swim Test) | 0.3 - 0.7 mg/kg | Rat | Not explicitly cited, but consistent with general knowledge. |
| Oral Bioavailability | High (specific value not available) | Rat | |
| Half-life (t1/2) | 12-17 hours (parent) / 21-26 hours (active metabolite) | Human | |
| Time to Maximum Concentration (Tmax) | ~1 hour | Human | Not explicitly cited, but consistent with general knowledge. |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by selectively blocking the GluN2B subunit of the NMDA receptor, thereby inhibiting the influx of Ca2+ in response to glutamate binding. The downstream signaling cascade is believed to involve the modulation of brain-derived neurotrophic factor (BDNF) and the mammalian target of rapamycin (mTOR) pathway, leading to synaptogenesis and a reversal of stress-induced neuronal atrophy.
Proposed Signaling Pathway of this compound
The antagonism of GluN2B-containing NMDA receptors by this compound is thought to disinhibit pyramidal neurons, leading to a transient glutamate surge. This, in turn, activates AMPA receptors, resulting in membrane depolarization and the release of BDNF. BDNF then binds to its receptor, TrkB, initiating downstream signaling through the mTOR pathway, which promotes the synthesis of synaptic proteins and leads to an increase in synaptic plasticity.
Clinical Development
Following promising preclinical results, this compound entered Phase II clinical trials to evaluate its efficacy and safety as an adjunctive treatment for patients with TRD. Despite receiving Fast Track Designation from the FDA in 2013, the clinical trials ultimately failed to meet their primary endpoints.
Table 3: Overview of Key Phase II Clinical Trials for this compound
| Trial Identifier | Status | Phase | Primary Purpose | Intervention | Enrollment | Primary Endpoint | Outcome |
| NCT01941043 | Completed | Phase 2 | Treatment | This compound (8 mg/day) vs. Placebo | 135 | Change in Hamilton Depression Rating Scale (HDRS-17) score | Failed to show significant improvement over placebo |
| NCT02459236 | Completed | Phase 2 | Treatment | This compound (12 mg/day and 20 mg/day) vs. Placebo | 115 | Change in Montgomery-Åsberg Depression Rating Scale (MADRS) score | Failed to demonstrate efficacy |
Key Inclusion and Exclusion Criteria for Phase II Trials
The target population for the Phase II trials was adult patients with a diagnosis of MDD who had not responded to at least two previous antidepressant treatments.
Table 4: Selected Inclusion and Exclusion Criteria for NCT02459236
| Inclusion Criteria | Exclusion Criteria |
| Diagnosis of MDD without psychotic features (DSM-IV-TR). | Duration of current depressive episode ≥ 2 years. |
| History of at least two major depressive episodes. | Use of other NMDA-receptor modulators within 30 days of screening. |
| Failure to respond to ≤ 3 adequate antidepressant treatment courses in the current episode. | History of use of an NMDA-receptor modulator for MDD. |
| Stable dose of an SSRI or SNRI for at least 8 weeks. | Use of bupropion, tricyclic antidepressants, antipsychotics, or lithium within 8 weeks of screening. |
| Age 18-65 years. | Clinically significant renal impairment. |
Experimental Protocols
Radioligand Binding Assay (Representative Protocol)
Objective: To determine the binding affinity (Ki) of this compound for the GluN2B subunit of the NMDA receptor.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing recombinant human NMDA receptors (GluN1/GluN2B) are prepared by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in an assay buffer.
-
Binding Reaction: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled GluN2B-selective antagonist (e.g., [3H]Ro 25-6981) and varying concentrations of unlabeled this compound.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
FLIPR Calcium Flux Assay (Representative Protocol)
Objective: To determine the functional antagonist activity (IC50) of this compound at the GluN2B receptor.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human GluN1/GluN2B receptor are seeded into 384-well black-walled, clear-bottom plates and cultured overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in an assay buffer for 1 hour at 37°C.
-
Compound Addition: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Varying concentrations of this compound are added to the wells.
-
Agonist Stimulation: After a short pre-incubation with this compound, a fixed concentration of an NMDA receptor agonist (e.g., glutamate and glycine) is added to stimulate calcium influx.
-
Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity over time, which is proportional to the intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is measured for each concentration of this compound. The data are then plotted to generate a dose-response curve, from which the IC50 value is determined.
Rodent Forced Swim Test (FST)
Objective: To assess the antidepressant-like activity of this compound in rodents.
Methodology:
-
Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or paws.
-
Acclimation (Pre-test): On the first day, animals (rats or mice) are placed in the water for a 15-minute pre-swim session. This induces a state of behavioral despair in the subsequent test.
-
Drug Administration: On the second day, this compound or vehicle is administered orally at various doses at a specified time before the test session (e.g., 60 minutes).
-
Test Session: The animals are placed back into the swim cylinder for a 5-minute test session. The entire session is video-recorded.
-
Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the test.
-
Data Analysis: The mean immobility time for each treatment group is calculated and compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.
Conclusion and Future Perspectives
The development of this compound represents a significant effort in the pursuit of novel, rapid-acting antidepressants based on the glutamate hypothesis. While the compound demonstrated a promising preclinical profile with high selectivity for the GluN2B receptor and efficacy in animal models, it ultimately failed to translate these findings into clinical efficacy for treatment-resistant depression. The reasons for this translational failure are likely multifactorial and may include complexities in the pathophysiology of depression, suboptimal dose selection, or the possibility that selective GluN2B antagonism alone is insufficient to produce a robust antidepressant effect in a broad patient population.
Despite its discontinuation for TRD, the story of this compound provides valuable lessons for future drug discovery efforts targeting the glutamatergic system. Further research is needed to better understand the specific roles of different NMDA receptor subunits in mood regulation and to identify biomarkers that could predict treatment response to glutamate-modulating agents. The journey of this compound underscores the challenges of translating preclinical findings to clinical success in the complex field of neuropsychiatric drug development.
References
- 1. Brain NMDA Receptors in Schizophrenia and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Grant Details | Paper Digest [paperdigest.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. NMDA receptor subunits and associated signaling molecules mediating antidepressant-related effects of NMDA-GluN2B antagonism - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Effects of Rislenemdaz on Neuronal Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rislenemdaz (also known as CERC-301 and MK-0657) is a selective, orally active antagonist of the N-methyl-D-aspartate (NMDA) receptor, with high specificity for the GluN2B subunit.[1] It has been a subject of interest for its potential therapeutic applications, particularly in the treatment of major depressive disorder (MDD) and treatment-resistant depression (TRD). Understanding the in vivo effects of this compound on neuronal activity is crucial for elucidating its mechanism of action and guiding further drug development. This technical guide provides a comprehensive overview of the current knowledge regarding the in vivo neuronal effects of this compound, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.
Core Mechanism of Action
This compound exerts its effects by binding to the GluN2B subunit of the NMDA receptor, thereby preventing the binding of the excitatory neurotransmitter glutamate.[2] NMDA receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity, learning, and memory. The GluN2B subunit is predominantly expressed in the forebrain and its activation is implicated in various neurological and psychiatric conditions. By selectively antagonizing the GluN2B subunit, this compound is thought to modulate glutamatergic neurotransmission and downstream signaling pathways, leading to its observed physiological and behavioral effects.
Quantitative Data on Neuronal Activity
Direct in vivo electrophysiological or microdialysis studies specifically investigating this compound are limited in the public domain. However, preclinical studies have provided valuable quantitative data on a key marker of neuronal activity, c-Fos, in response to this compound administration in a mouse model of depression.
Table 1: Effect of this compound on c-Fos Expression in the Lateral Habenula (LHb) of Mice Subjected to Chronic Restraint Stress (CRS)
| Treatment Group | Mean Number of c-Fos Positive Neurons/Section in LHb (± SEM) | Percentage Change from CRS + Vehicle |
| Control | Data not explicitly quantified in the provided source | N/A |
| CRS + Vehicle | Data not explicitly quantified in the provided source | N/A |
| CRS + this compound (1 mg/kg, i.p.) | Significantly reduced compared to CRS + Vehicle | Statistically significant reduction |
Note: While the primary source confirms a significant reduction, the exact mean values and standard error of the mean were not provided in the abstract. The data is based on immunohistochemical analysis.
Inferred Effects on Neuronal Firing and Neurotransmitter Levels
Based on studies of other selective GluN2B antagonists and non-selective NMDA receptor antagonists, the following effects on neuronal activity can be inferred for this compound. It is critical to note that these are extrapolated findings and require direct experimental validation for this compound.
Table 2: Inferred In Vivo Effects of this compound on Neuronal Firing and Neurotransmitter Release
| Parameter | Brain Region | Inferred Effect of this compound | Rationale/Supporting Evidence from other NMDA Antagonists |
| Neuronal Firing Rate | Prefrontal Cortex | Increase | Non-selective NMDA antagonists like MK-801 have been shown to increase the firing rate of pyramidal neurons in the prefrontal cortex. |
| Burst Firing | Lateral Habenula | Decrease | The rapid antidepressant effects of ketamine, a non-selective NMDA antagonist, are associated with the blockade of NMDAR-dependent bursting activity in the lateral habenula.[3] |
| Glutamate Levels | Prefrontal Cortex | Potential Increase | Blockade of presynaptic NMDA receptors could lead to a compensatory increase in glutamate release. |
| Dopamine Levels | Striatum / Nucleus Accumbens | Potential Modulation | NMDA receptors are known to modulate dopamine release, and their antagonism can have complex, region-dependent effects on dopaminergic activity. |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. The following protocols are based on a key preclinical study investigating the effects of this compound.
Chronic Restraint Stress (CRS) Protocol in Mice
This protocol is designed to induce a depressive-like phenotype in mice.
-
Animal Model: Male C57BL/6J mice are typically used.
-
Restraint Procedure: Mice are individually placed in well-ventilated 50 mL conical tubes.
-
Duration and Frequency: The restraint is applied for 2.5 hours per day for 14 consecutive days.
-
Control Group: Control animals are handled similarly but not subjected to restraint.
-
Post-Stress: After each restraint session, mice are returned to their home cages.
Behavioral Assays
These tests are used to assess depressive-like behaviors in rodents.
-
Forced Swim Test (FST):
-
Mice are placed in a cylinder of water from which they cannot escape.
-
The duration of immobility, a measure of behavioral despair, is recorded over a 6-minute session.
-
-
Sucrose Preference Test (SPT):
-
Mice are given a choice between two bottles, one containing water and the other a sucrose solution.
-
A reduction in the preference for the sucrose solution is interpreted as anhedonia, a core symptom of depression.
-
Immunohistochemistry for c-Fos
This technique is used to visualize and quantify neuronal activation.
-
Tissue Preparation: Following behavioral testing, animals are euthanized, and their brains are collected and fixed.
-
Sectioning: The brains are sectioned, typically at a thickness of 20-40 µm, with a focus on the lateral habenula.
-
Immunostaining:
-
Sections are incubated with a primary antibody specific for the c-Fos protein.
-
A secondary antibody conjugated to a fluorescent marker or an enzyme is then applied.
-
-
Imaging and Quantification:
-
Sections are imaged using a fluorescence or light microscope.
-
The number of c-Fos positive cells in the region of interest is counted to quantify neuronal activation.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the effects of this compound.
Signaling Pathway of this compound in the Lateral Habenula
Experimental Workflow for Investigating this compound
Conclusion
This compound, as a selective GluN2B antagonist, demonstrates a clear in vivo effect on neuronal activity, evidenced by the modulation of c-Fos expression in the lateral habenula. This effect is associated with an amelioration of depressive-like behaviors in preclinical models. While direct in vivo electrophysiological and microdialysis data for this compound are not yet widely available, the existing evidence provides a strong foundation for its mechanism of action, centering on the regulation of glutamatergic signaling in key brain regions implicated in mood disorders. Further research employing direct measures of neuronal firing and neurotransmitter dynamics will be invaluable in fully elucidating the neurobiological effects of this promising therapeutic agent.
References
Methodological & Application
Preparing Rislenemdaz for In Vivo Oral Gavage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation of Rislenemdaz (also known as CERC-301 or MK-0657) for in vivo oral gavage administration in preclinical research. This compound is an orally active, selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B), a key target in neuroscience research.[1] Proper formulation is critical to ensure accurate dosing and bioavailability in animal studies.
This compound Profile
| Property | Value | Source |
| IUPAC Name | 4-Methylbenzyl (3S,4R)-3-fluoro-4-[(2-pyrimidinylamino)methyl]-1-piperidinecarboxylate | [2] |
| Molecular Formula | C19H23FN4O2 | [2] |
| Molecular Weight | 358.41 g/mol | [2] |
| Mechanism of Action | Selective NMDA receptor subunit 2B (GluN2B) antagonist | [1] |
| Solubility | DMSO: 90.0 mg/mL (251.1 mM) | |
| Oral Bioavailability | High |
Recommended Vehicle Formulations for Oral Gavage
The selection of an appropriate vehicle is crucial for the effective delivery of hydrophobic compounds like this compound. Based on preclinical studies and common practices for compounds with similar properties, several vehicle formulations can be considered.
| Formulation | Composition | Suitability |
| Vehicle 1 (Published for this compound) | 0.5% Methylcellulose (MC) / 0.02% Sodium Lauryl Sulfate (SLS) in sterile water | This is the vehicle reported in a preclinical study of this compound and is therefore the primary recommendation. |
| Vehicle 2 (General Purpose Suspension) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | A common vehicle for solubilizing and administering poorly water-soluble compounds. |
| Vehicle 3 (Alternative Suspension) | 10% DMSO, 90% Corn Oil | Suitable for highly lipophilic compounds. |
Experimental Protocols
Protocol 1: Preparation of 0.5% Methylcellulose / 0.02% Sodium Lauryl Sulfate (SLS) Vehicle
This protocol is adapted from standard procedures for preparing methylcellulose-based vehicles.
Materials:
-
Methylcellulose (MC), low viscosity (e.g., 400 cP)
-
Sodium Lauryl Sulfate (SLS)
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Beakers
-
Graduated cylinders
-
Autoclave (optional, for vehicle sterilization)
Procedure:
-
Heat Water: Heat approximately one-third of the final required volume of sterile, deionized water to 60-70°C.
-
Disperse Methylcellulose: While stirring the heated water vigorously, slowly add the methylcellulose powder. Continue stirring until the powder is fully wetted and a uniform, milky suspension is formed.
-
Cool and Hydrate: Remove the beaker from the heat and add the remaining two-thirds of the required volume of cold sterile, deionized water.
-
Dissolve Methylcellulose: Continue stirring the solution in a cold water bath or at 4°C until the methylcellulose is fully dissolved and the solution becomes clear and viscous. This may take several hours or can be left overnight.
-
Add SLS: Once the methylcellulose solution is clear, add the required amount of SLS to achieve a final concentration of 0.02% (w/v). Stir until the SLS is completely dissolved.
-
Sterilization (Optional): The final vehicle can be sterilized by autoclaving. Allow the solution to cool to room temperature before use.
-
Storage: Store the prepared vehicle at 4°C for up to one week.
Preparation of this compound Suspension:
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Create a Paste: In a mortar, add a small volume of the prepared 0.5% MC / 0.02% SLS vehicle to the this compound powder and triturate to form a smooth, uniform paste. This step is crucial to prevent clumping.
-
Dilute to Final Concentration: Gradually add the remaining vehicle to the paste while continuously mixing to achieve the desired final concentration.
-
Homogenize: For a uniform suspension, vortex the mixture vigorously and/or sonicate briefly.
-
Administration: Administer the suspension immediately after preparation. If multiple animals are to be dosed, maintain the suspension under constant gentle agitation to ensure homogeneity.
Protocol 2: Preparation of 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline Formulation
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Dissolve this compound in DMSO: Prepare a stock solution of this compound in DMSO. Given its high solubility, a concentrated stock can be made.
-
Sequential Addition of Excipients: In a sterile tube, add the required volume of the this compound/DMSO stock solution.
-
Add 40% of the final volume as PEG300 and vortex thoroughly.
-
Add 5% of the final volume as Tween 80 and vortex thoroughly.
-
Add 45% of the final volume as sterile saline and vortex until a clear solution or a fine, uniform suspension is formed.
-
Administration: Use the formulation immediately after preparation.
Stability and Storage of Formulations
For in vivo studies, it is highly recommended to prepare fresh dosing formulations daily. The stability of this compound in these specific vehicles has not been extensively reported in publicly available literature. Therefore, to ensure the accuracy of dosing, fresh preparations are crucial. If storage is unavoidable, formulations should be stored at 4°C and protected from light for no longer than 24 hours. A visual inspection for any signs of precipitation or phase separation should be performed before each use. For longer-term studies, it is advisable to conduct a formulation stability study under the intended storage conditions.
Visualizations
This compound Mechanism of Action
This compound is a selective antagonist of the NMDA receptor, specifically targeting the GluN2B subunit. By binding to this subunit, it blocks the action of the excitatory neurotransmitter glutamate. This modulation of glutamatergic neurotransmission is the basis of its therapeutic potential.
Caption: this compound antagonizes the GluN2B subunit of the NMDA receptor.
Experimental Workflow for Oral Gavage Formulation Preparation
The following diagram outlines the general workflow for preparing a suspension of this compound for oral gavage.
Caption: Workflow for preparing this compound for oral gavage.
References
Application Notes and Protocols: Rislenemdaz in the Mouse Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing rislenemdaz, a selective NMDA receptor subunit 2B (NR2B) antagonist, in the forced swim test (FST) in mice. The FST is a widely used behavioral assay to screen for potential antidepressant efficacy.[1][2][3][4] This document outlines the experimental workflow, summarizes quantitative data from preclinical studies, and describes the proposed signaling pathway of this compound.
Introduction
This compound (also known as CERC-301 or MK-0657) is an investigational drug that acts as a selective antagonist of the NMDA receptor subunit 2B (NR2B).[5] It has been evaluated for its potential as a rapid-acting antidepressant, particularly for treatment-resistant depression. Preclinical studies in rodent models of depression have demonstrated its ability to produce antidepressant-like effects. The forced swim test is a common behavioral paradigm used to assess despair-like behavior in rodents and is sensitive to the effects of antidepressant medications.
Data Presentation
The following table summarizes the dose-dependent effects of this compound on immobility time in the forced swim test in mice subjected to chronic restraint stress (CRS), as reported in a key preclinical study.
| Treatment Group | Dosage (mg/kg, i.p.) | Mean Immobility Time (s) | Standard Error of the Mean (SEM) |
| Control (No CRS) | Vehicle | ~110 | ~10 |
| CRS + Vehicle | Vehicle | ~175 | ~15 |
| CRS + this compound | 0.1 | ~160 | ~12 |
| CRS + this compound | 0.3 | ~140 | ~10 |
| CRS + this compound | 0.6 | ~120 | ~8 |
| CRS + this compound | 1.0 | ~115 | ~9 |
Note: Data is approximated from graphical representations in the source literature and is intended for illustrative purposes.
Experimental Protocols
This section provides a detailed methodology for conducting the forced swim test in mice to evaluate the effects of this compound. This protocol integrates specific parameters from studies using this compound with standard FST procedures.
1. Animals:
-
Species: Male adult mice (e.g., C57BL/6J) are commonly used.
-
Housing: Mice should be group-housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Allow at least one week for acclimatization to the animal facility before the start of any experimental procedures.
2. Materials:
-
This compound (CERC-301, MK-0657)
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose)
-
Forced swim test apparatus: A transparent cylinder (e.g., 25 cm height, 15 cm diameter) filled with water.
-
Water bath or heater to maintain water temperature.
-
Video recording equipment.
-
Stopwatch.
-
Dry towels or a warming chamber.
3. Experimental Procedure:
-
Drug Administration:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
A dose-response study is recommended, with doses ranging from 0.1 to 1.0 mg/kg.
-
The timing between drug administration and the test should be consistent, typically 30-60 minutes.
-
-
Forced Swim Test:
-
Fill the cylinder with water to a depth of approximately 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.
-
Maintain the water temperature at 23-25°C.
-
Gently place the mouse into the center of the cylinder.
-
The total duration of the test is 6 minutes.
-
Video record the entire session for later analysis.
-
After 6 minutes, carefully remove the mouse from the water.
-
Thoroughly dry the mouse with a towel and place it in a clean, dry cage, possibly under a warming lamp, before returning it to its home cage.
-
Between each trial, the water in the cylinder should be changed.
-
-
Behavioral Scoring:
-
The primary measure is immobility time . A mouse is considered immobile when it ceases struggling and remains floating motionless, making only small movements necessary to keep its head above water.
-
Scoring is typically performed during the last 4 minutes of the 6-minute test.
-
Other behaviors that can be scored include swimming (active movements throughout the cylinder) and climbing (vigorous upward-directed movements of the forepaws along the side of the cylinder).
-
Visualizations
Proposed mechanism of this compound's antidepressant-like effects.
References
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting the validity of the mouse forced swim test: Systematic review and meta-analysis of the effects of prototypic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. This compound treatment in the lateral habenula improves despair-like behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rislenemdaz in the Tail Suspension Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rislenemdaz, also known as CERC-301 or MK-0657, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B).[1][2] It has been investigated for its potential as a rapid-acting antidepressant for treatment-resistant depression.[1][2] The tail suspension test (TST) is a widely used behavioral assay in preclinical research to screen for potential antidepressant drugs and to study the mechanisms of depression and antidepressant action.[3] The test is based on the principle that when a mouse is subjected to the inescapable stress of being suspended by its tail, it will develop an immobile posture. A reduction in the duration of immobility is indicative of an antidepressant-like effect.
These application notes provide a detailed protocol for utilizing this compound in the tail suspension test to assess its antidepressant-like effects in mice.
Mechanism of Action
This compound selectively binds to the GluN2B subunit of the NMDA receptor, preventing the binding of the excitatory neurotransmitter glutamate. This antagonism is thought to underlie its antidepressant effects. The overactivation of NMDA receptors, particularly those containing the GluN2B subunit, has been implicated in the pathophysiology of depression. By blocking this overactivation, this compound may help to restore normal glutamatergic neurotransmission and alleviate depressive symptoms. Research suggests that the antidepressant effects of NMDA receptor antagonists may be mediated through downstream signaling pathways involving brain-derived neurotrophic factor (BDNF) and the mammalian target of rapamycin (mTOR).
Data Presentation
The following table summarizes representative quantitative data on the effect of this compound on immobility time in the tail suspension test in a Chronic Restraint Stress (CRS) mouse model of depression.
| Treatment Group | Dose (mg/kg, i.p.) | Mean Immobility Time (seconds) | Standard Error of the Mean (SEM) | p-value vs. CRS + Vehicle |
| Control (No Stress) | Vehicle | 120 | 10.5 | < 0.05 |
| CRS + Vehicle | Vehicle | 180 | 12.2 | - |
| CRS + this compound | 0.1 | 165 | 11.8 | > 0.05 |
| CRS + this compound | 0.3 | 140 | 10.9 | < 0.05 |
| CRS + this compound | 0.6 | 125 | 9.8 | < 0.01 |
| CRS + this compound | 1.0 | 115 | 9.2 | < 0.01 |
Data are hypothetical and presented for illustrative purposes based on findings from Cui et al. (2020) which demonstrated a significant decrease in immobility time with systemic this compound administration in a CRS mouse model.
Experimental Protocols
Materials and Reagents
-
This compound (CERC-301, MK-0657)
-
Vehicle solution (e.g., sterile saline, or 0.5% methylcellulose and 0.02% sodium lauryl sulfate in deionized water)
-
Male C57BL/6J mice (8-10 weeks old)
-
Tail suspension test apparatus
-
Adhesive tape (e.g., medical grade tape)
-
Video recording and analysis software (optional, but recommended for accuracy)
-
Standard laboratory equipment (syringes, needles, beakers, etc.)
Experimental Workflow
Experimental workflow for the tail suspension test with this compound.
Procedure
-
Animal Acclimatization: Upon arrival, house the mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week to acclimatize them to the laboratory conditions.
-
Group Assignment: Randomly assign mice to different treatment groups (e.g., vehicle control, this compound at various doses). A typical group size is 8-12 mice.
-
This compound Preparation: Dissolve this compound in the chosen vehicle to the desired concentrations (e.g., 0.1, 0.3, 0.6, and 1.0 mg/mL for intraperitoneal injection at a volume of 10 mL/kg). Ensure the solution is homogenous.
-
Drug Administration: Administer this compound or vehicle to the mice via intraperitoneal (i.p.) injection. The time between administration and the tail suspension test should be consistent, typically between 30 and 60 minutes, to coincide with the peak plasma concentration of the drug.
-
Tail Suspension Test:
-
Individually transport each mouse to the testing room.
-
Securely attach a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail.
-
Suspend the mouse by the tape from a horizontal bar, ensuring it cannot touch any surfaces. The suspension height should be approximately 20-25 cm from the floor.
-
The test duration is typically 6 minutes.
-
Record the entire 6-minute session using a video camera for later analysis.
-
After the test, carefully remove the mouse from the apparatus and return it to its home cage.
-
-
Behavioral Scoring:
-
The primary measure is the total time the mouse remains immobile during the 6-minute test.
-
Immobility is defined as the absence of any movement, except for minor respiratory movements.
-
Scoring can be done manually by a trained observer who is blind to the treatment conditions, or by using automated video tracking software.
-
Some protocols suggest analyzing the last 4 minutes of the 6-minute test, as mice tend to be more active in the initial 2 minutes.
-
-
Data Analysis:
-
Calculate the mean immobility time and the standard error of the mean (SEM) for each treatment group.
-
Analyze the data using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's or Tukey's test) to compare the this compound-treated groups to the vehicle control group.
-
A p-value of less than 0.05 is typically considered statistically significant.
-
Signaling Pathway
Proposed signaling pathway of this compound's antidepressant-like effects.
Disclaimer: This document is intended for informational purposes for research professionals and is not a substitute for a comprehensive understanding of the scientific literature and adherence to all applicable laboratory safety and animal welfare guidelines. Researchers should develop and validate their own specific protocols based on their experimental needs and institutional requirements.
References
- 1. This compound treatment in the lateral habenula improves despair-like behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Rodent models of depression: forced swim and tail suspension behavioral despair tests in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rislenemdaz Administration in Chronic Restraint Stress Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Rislenemdaz, a selective NMDA receptor subunit 2B (GluN2B) antagonist, in preclinical chronic restraint stress (CRS) models of depression. The detailed protocols and data summaries are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound and similar compounds.
Introduction
Chronic stress is a significant contributing factor to the pathophysiology of major depressive disorder (MDD). The chronic restraint stress (CRS) model is a widely used and validated preclinical paradigm to induce depression-like behaviors in rodents by subjecting them to prolonged and unavoidable confinement.[1][2] this compound (also known as CERC-301 or MK-0657) is an orally active, selective antagonist of the NMDA receptor subunit 2B (GluN2B).[1][3] The glutamatergic system, particularly the NMDA receptor, is implicated in the neurobiology of depression, making GluN2B an attractive target for novel antidepressant therapies.[4] Preclinical studies have demonstrated that this compound can mitigate depressive-like behaviors in CRS models, suggesting its potential as a rapid-acting antidepressant.
Mechanism of Action
This compound selectively binds to the GluN2B subunit of the NMDA receptor, preventing the binding of the excitatory neurotransmitter glutamate. This modulatory action is thought to counteract the glutamatergic hyperactivity associated with chronic stress. One key area of investigation is the lateral habenula (LHb), a brain region implicated in the pathophysiology of depression. Studies suggest that this compound may exert its antidepressant effects by downregulating the expression of GluN2B and brain-derived neurotrophic factor (BDNF) in the LHb, thereby reducing neuronal hyperactivity in this region.
Experimental Protocols
Chronic Restraint Stress (CRS) Protocol
This protocol describes a standard method for inducing a depression-like phenotype in mice using chronic restraint stress.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
50 mL conical tubes, well-ventilated (e.g., with drilled holes)
-
Animal housing facility with a 12-hour light/dark cycle, controlled temperature, and humidity
-
Standard laboratory chow and water ad libitum
Procedure:
-
Acclimation: Acclimate mice to the housing facility for at least one week prior to the start of the experiment. Handle the mice daily to minimize handling-induced stress.
-
Restraint: Individually restrain each mouse in a well-ventilated 50 mL conical tube for a period of 2 to 6 hours per day. The duration and frequency should be consistent throughout the study. A common paradigm is 2 hours daily for 14-21 consecutive days.
-
Timing: Conduct the restraint procedure at the same time each day, typically during the light phase, to minimize circadian variations.
-
Control Group: A control group of mice should be housed in the same room and handled daily but not subjected to restraint.
-
Monitoring: Monitor the animals' body weight and general health status regularly throughout the stress protocol. A reduction in body weight gain is a common physiological indicator of chronic stress.
This compound Administration Protocol
This protocol outlines the systemic administration of this compound to CRS-subjected mice.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Saline solution
-
20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Sterile syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mg/mL).
-
For injection, dilute the stock solution in a vehicle of saline containing 20% SBE-β-CD to achieve the desired final concentration. The final concentration of DMSO should be minimized.
-
-
Dosing:
-
Administer this compound via intraperitoneal (i.p.) injection. While this compound is orally bioavailable, i.p. injection is common in preclinical studies for precise dosing.
-
A range of doses can be investigated, for example, 0.1, 0.3, 0.6, and 1.0 mg/kg body weight.
-
The vehicle solution should be administered to the control and CRS-vehicle groups.
-
-
Timing of Administration:
-
In published studies, a common administration schedule involves two injections prior to behavioral testing: one 24 hours before and another 45 minutes before the test. The timing can be adapted depending on the experimental design and the specific behaviors being assessed.
-
Behavioral Testing Protocols
Following the CRS and this compound administration, a battery of behavioral tests should be performed to assess depressive-like and anxiety-like behaviors. All tests should be conducted in a dedicated, quiet testing room.
The SPT is used to measure anhedonia, a core symptom of depression, by assessing the preference for a sweetened solution over plain water.
Procedure:
-
Habituation: For 48 hours, habituate individually housed mice to two bottles, both containing plain water.
-
Deprivation: Following habituation, deprive the mice of water and food for a short period (e.g., 4 hours) to encourage drinking.
-
Test: Replace one of the water bottles with a 1% sucrose solution. The position of the sucrose bottle should be counterbalanced across animals to avoid place preference.
-
Measurement: Over a period of 1-24 hours, measure the consumption of both the sucrose solution and plain water by weighing the bottles.
-
Calculation: Sucrose preference is calculated as: (Sucrose solution consumed (g) / Total liquid consumed (g)) x 100%.
The FST assesses behavioral despair. Antidepressant treatment is expected to reduce the duration of immobility.
Procedure:
-
Apparatus: Use a transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Pre-test (for rats): A 15-minute pre-swim is often conducted 24 hours before the test session to prime the immobility response. This is less common for mice.
-
Test: Place the mouse in the water for a 6-minute session.
-
Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors (e.g., swimming, climbing), with only minor movements to keep the head above water.
Similar to the FST, the TST is a measure of behavioral despair in mice.
Procedure:
-
Apparatus: Suspend the mouse by its tail using adhesive tape, approximately 1 cm from the tip. The mouse should be elevated so that it cannot reach any surfaces.
-
Test: The test duration is typically 6 minutes.
-
Scoring: Record the total duration of immobility. Immobility is defined as the absence of any limb or body movement, except for respiration.
Data Presentation
The following tables summarize the expected quantitative outcomes from the described experiments based on available literature.
Table 1: Effect of Chronic Restraint Stress on Behavioral Parameters
| Parameter | Control | Chronic Restraint Stress (CRS) | Expected Outcome |
| Sucrose Preference (%) | ~80-90% | Decreased | Significant reduction in sucrose preference, indicating anhedonia. |
| Immobility Time in FST (s) | Lower | Increased | Significant increase in the duration of immobility. |
| Immobility Time in TST (s) | Lower | Increased | Significant increase in the duration of immobility. |
| Body Weight Gain (g) | Normal | Decreased | Significant reduction in body weight gain over the stress period. |
Table 2: Effect of this compound on Behavioral Parameters in CRS Mice
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time in FST (s) | Immobility Time in TST (s) | Sucrose Preference (%) |
| Control + Vehicle | N/A | Low | Low | High |
| CRS + Vehicle | N/A | High | High | Low |
| CRS + this compound | 0.1 | Reduced vs. CRS+Vehicle | Reduced vs. CRS+Vehicle | Increased vs. CRS+Vehicle |
| CRS + this compound | 0.3 | Reduced vs. CRS+Vehicle | Reduced vs. CRS+Vehicle | Increased vs. CRS+Vehicle |
| CRS + this compound | 0.6 | Reduced vs. CRS+Vehicle | Reduced vs. CRS+Vehicle | Increased vs. CRS+Vehicle |
| CRS + this compound | 1.0 | Significantly Reduced vs. CRS+Vehicle | Significantly Reduced vs. CRS+Vehicle | Significantly Increased vs. CRS+Vehicle |
Note: The magnitude of the effect is dose-dependent, with higher doses generally showing greater efficacy in reversing the CRS-induced behavioral deficits.
Table 3: Effect of this compound on Molecular Markers in the Lateral Habenula (LHb) of CRS Mice
| Treatment Group | GluN2B Expression | BDNF Expression | c-Fos Expression |
| Control + Vehicle | Baseline | Baseline | Baseline |
| CRS + Vehicle | Increased | Increased | Increased |
| CRS + this compound (1 mg/kg) | Reduced to baseline | Reduced to baseline | Reduced to baseline |
Note: c-Fos is a marker of neuronal activity.
Mandatory Visualizations
Caption: Experimental workflow for investigating this compound in a CRS model.
Caption: Proposed signaling pathway of this compound in the context of chronic stress.
Caption: Logical relationship between CRS, this compound, and outcomes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CAS 808732-98-1 (free base); | this compound (MK-0657) | iGluR拮抗剂 | 美国InvivoChem [invivochem.cn]
- 3. This compound treatment in the lateral habenula improves despair-like behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GluN2D expression is regulated by restraint stress and supports active stress coping bouts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of GluN2B Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key cell-based assays to determine the antagonist activity of compounds targeting the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. The included methodologies are essential for the screening and characterization of novel therapeutic agents for neurological disorders.
Introduction to GluN2B and its Role in Neurological Disorders
The N-methyl-D-aspartate receptor (NMDAR) is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[1] NMDARs are heterotetramers typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[1] The GluN2B subunit is of particular interest as it is predominantly expressed in the forebrain and plays a significant role in both normal synaptic function and the pathophysiology of various neurological and psychiatric disorders, including stroke, neurodegenerative diseases, and depression.[2][3] Overactivation of GluN2B-containing NMDARs can lead to excitotoxicity and neuronal cell death due to excessive calcium (Ca2+) influx.[2] Therefore, selective antagonists of the GluN2B subunit are promising therapeutic candidates.
Key Cell-Based Assays for GluN2B Antagonist Activity
Several cell-based assays are available to assess the potency and efficacy of GluN2B antagonists. The choice of assay depends on the specific research question, desired throughput, and available resources. The most common and robust methods include:
-
Fluorometric Calcium Flux Assays: A high-throughput method to measure changes in intracellular calcium concentration upon NMDAR activation.
-
Automated Patch-Clamp Electrophysiology: A medium- to high-throughput technique providing detailed information on the mechanism of ion channel block.
-
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes: A gold-standard, low-throughput method for detailed mechanistic studies of ion channel pharmacology.
-
Neuroprotection Assays (e.g., MTT Assay): A functional assay to evaluate the ability of antagonists to protect neurons from excitotoxicity.
Fluorometric Calcium Flux Assay
This assay is a widely used method for high-throughput screening (HTS) of GluN2B antagonists. It relies on the use of calcium-sensitive fluorescent dyes, such as Fluo-4 AM or Fura-2 AM, to detect the influx of calcium through activated NMDA receptors.
Experimental Workflow
Caption: Workflow for a fluorometric calcium flux assay.
Detailed Protocol
Materials:
-
HEK293 cells stably expressing human GluN1 and GluN2B subunits
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Probenecid
-
Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
NMDA (N-methyl-D-aspartate)
-
Glycine
-
GluN2B antagonists (test compounds and reference compounds)
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Plating:
-
The day before the assay, seed HEK293-GluN1/GluN2B cells into black-walled, clear-bottom microplates at a density of 40,000-80,000 cells per well in 100 µL of culture medium for a 96-well plate.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution in assay buffer. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127. Probenecid (1-2.5 mM) can be included to prevent dye leakage.
-
Aspirate the culture medium from the cell plate and wash the cells once with 100 µL of assay buffer.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, followed by a 15-30 minute incubation at room temperature.
-
Wash the cells twice with 100 µL of assay buffer to remove extracellular dye. Leave 100 µL of assay buffer in each well.
-
-
Assay Performance:
-
Prepare serial dilutions of the test and reference GluN2B antagonists in assay buffer.
-
Add the antagonist solutions to the cell plate (e.g., 25 µL of a 5X solution) and incubate for 15-30 minutes at room temperature.
-
Prepare a solution of NMDA and glycine in assay buffer. The final concentrations should be optimized for the cell line, but typically range from 10-100 µM for each.
-
Using a fluorescence plate reader with an integrated liquid handler, measure the baseline fluorescence for 10-30 seconds.
-
Add the NMDA/glycine solution to all wells to stimulate the receptors and immediately begin recording the fluorescence intensity for 1-5 minutes.
-
-
Data Analysis:
-
The antagonist activity is determined by the reduction in the peak fluorescence signal in the presence of the compound compared to the control (no antagonist).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Automated Patch-Clamp Electrophysiology
Automated patch-clamp systems provide a higher throughput alternative to conventional patch-clamping for characterizing the electrophysiological effects of GluN2B antagonists on ion channel function.
Experimental Workflow
Caption: Workflow for an automated patch-clamp assay.
Detailed Protocol
Materials:
-
HEK293 cells stably expressing human GluN1 and GluN2B subunits
-
Automated patch-clamp system (e.g., QPatch, Patchliner)
-
Appropriate recording chips/plates for the system
-
Extracellular Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH
-
Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2 with CsOH
-
NMDA and Glycine
-
GluN2B antagonists
Procedure:
-
Cell Preparation:
-
Culture HEK293-GluN1/GluN2B cells to 70-90% confluency.
-
On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in the extracellular solution to a final density of approximately 1 x 10^6 cells/mL.
-
-
System Preparation:
-
Prime the fluidics of the automated patch-clamp system with the extracellular and intracellular solutions according to the manufacturer's instructions.
-
Load the cell suspension, compound plates, and agonist solutions into the instrument.
-
-
Automated Electrophysiology:
-
The instrument will automatically trap single cells, form a gigaseal, and establish a whole-cell configuration.
-
Hold the cells at a membrane potential of -60 mV or -70 mV.
-
Apply a voltage ramp or step protocol to monitor channel activity.
-
Obtain a stable baseline current by applying a solution containing NMDA and glycine (e.g., 30 µM each).
-
Apply increasing concentrations of the GluN2B antagonist, followed by co-application with the agonists.
-
A washout step with the agonist solution alone should be included to assess the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak current amplitude elicited by the agonists in the absence and presence of the antagonist.
-
Calculate the percentage of inhibition for each antagonist concentration.
-
Plot the concentration-response curve and fit the data to determine the IC50 value.
-
Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
TEVC in Xenopus oocytes is a robust and highly reliable method for detailed pharmacological characterization of ion channels, including the determination of antagonist mechanism of action and subunit selectivity.
Experimental Workflow
Caption: Workflow for a two-electrode voltage-clamp assay.
Detailed Protocol
Materials:
-
Xenopus laevis frogs
-
cRNA for human GluN1 and GluN2B subunits
-
Collagenase Type I
-
Barth's Saline (MBS)
-
Two-electrode voltage-clamp setup with microelectrode puller and micromanipulators
-
Glass capillaries for microelectrodes
-
3 M KCl for filling microelectrodes
-
Recording Solution (in mM): 100 NaCl, 2.5 KCl, 1 CaCl2, 0.3 BaCl2, 5 HEPES, pH 7.4 with NaOH
-
NMDA and Glycine
-
GluN2B antagonists
Procedure:
-
Oocyte Preparation:
-
Surgically remove ovarian lobes from an anesthetized Xenopus laevis frog.
-
Isolate and defolliculate stage V-VI oocytes by incubation in collagenase solution.
-
Inject each oocyte with approximately 50 nL of a solution containing GluN1 and GluN2B cRNA (e.g., 0.1-1 ng of each).
-
Incubate the injected oocytes in MBS at 18°C for 2-5 days.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with the recording solution.
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), one for voltage sensing and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential of -40 mV to -70 mV.
-
Elicit a baseline current by perfusing the oocyte with a solution containing NMDA and glycine (e.g., 100 µM each).
-
Once a stable baseline is achieved, apply increasing concentrations of the GluN2B antagonist in the presence of the agonists.
-
After each antagonist application, wash the oocyte with the agonist-containing solution to assess recovery.
-
-
Data Analysis:
-
Measure the steady-state current amplitude in the presence of each antagonist concentration.
-
Calculate the percentage of inhibition relative to the control current.
-
Construct a concentration-response curve and fit the data to determine the IC50 value.
-
Neuroprotection Assay (MTT Assay)
This assay assesses the ability of a GluN2B antagonist to protect neurons from glutamate- or NMDA-induced excitotoxicity. The reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan product by metabolically active cells is used as a measure of cell viability.
Experimental Workflow
Caption: Workflow for a neuroprotection (MTT) assay.
Detailed Protocol
Materials:
-
Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)
-
96-well cell culture plates
-
Neuronal culture medium
-
NMDA or Glutamate
-
GluN2B antagonists
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Absorbance plate reader
Procedure:
-
Cell Culture:
-
Plate primary cortical neurons or SH-SY5Y cells in a 96-well plate and culture until they reach the desired confluency and differentiation state.
-
-
Treatment:
-
Pre-incubate the cells with various concentrations of the GluN2B antagonist for 1-2 hours.
-
Induce excitotoxicity by adding a high concentration of NMDA (e.g., 100-500 µM) or glutamate (e.g., 50-200 µM) to the wells (excluding the negative control wells).
-
Incubate the plate for 24 hours at 37°C.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control group.
-
Plot cell viability against the antagonist concentration to determine the neuroprotective concentration range.
-
Data Presentation: Quantitative Comparison of GluN2B Antagonists
The following tables summarize the reported antagonist activity of several well-characterized GluN2B-selective compounds in various cell-based assays.
Table 1: IC50 Values of GluN2B Antagonists in Calcium Flux and Electrophysiology Assays
| Compound | Assay Type | Cell Type | IC50 (nM) | Reference |
| Ifenprodil | Electrophysiology | Xenopus oocytes | 190 | |
| Ro 25-6981 | Electrophysiology | Xenopus oocytes | 9 | |
| Traxoprodil (CP-101,606) | Electrophysiology | Xenopus oocytes | 3 | |
| EVT-101 | Calcium Flux | Chicken Forebrain Cells | 20 | |
| Compound 93-31 | Electrophysiology | HEK293 cells (pH 6.9) | 40 | |
| OptoNAM-3 | Electrophysiology | HEK293 cells (dark) | 380 |
Table 2: Ki Values of GluN2B Antagonists
| Compound | Receptor Subtype | Ki (nM) | Reference |
| Ifenprodil | GluN1/GluN2B | ~15 | |
| Ro 25-6981 | GluN1/GluN2B | ~10 | |
| ST3 | GluN1/GluN2B | 782 | |
| NVP-AAM077 | GluN1/GluN2B | 320 |
GluN2B Signaling Pathway
Activation of GluN2B-containing NMDA receptors leads to an influx of Ca2+, which in turn triggers a cascade of downstream signaling events. A key pathway involves the activation of the extracellular signal-regulated kinase (ERK). This pathway is crucial for synaptic plasticity and cell survival, but its overactivation can contribute to excitotoxicity.
Caption: Simplified GluN2B-mediated ERK signaling pathway.
References
- 1. Regulation of NMDA glutamate receptor functions by the GluN2 subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology [frontiersin.org]
Application Notes and Protocols for Rislenemdaz in Animal Models of Treatment--Resistant Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rislenemdaz (also known as CERC-301 or MK-0657) is a selective, orally bioavailable antagonist of the N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B).[1][2][3] It has been investigated as a potential rapid-acting antidepressant for treatment-resistant depression (TRD), a condition where patients do not respond to at least two standard antidepressant treatments.[4][5] While clinical trials have not demonstrated sufficient efficacy to date, preclinical studies in rodent models of depression have shown antidepressant-like effects, suggesting its utility as a tool to investigate the role of GluN2B in the pathophysiology of depression and the mechanisms of rapid-acting antidepressants.
These application notes provide detailed protocols for utilizing this compound in established animal models of TRD, along with methods for assessing its efficacy through relevant behavioral assays.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by specifically binding to the GluN2B subunit of the NMDA receptor, preventing the binding of the excitatory neurotransmitter glutamate. This targeted antagonism is thought to modulate glutamatergic neurotransmission, which is dysregulated in depression. The antidepressant effects of GluN2B antagonists are hypothesized to involve downstream signaling cascades that promote neuroplasticity. One key area implicated in the effects of this compound is the lateral habenula (LHb), a brain region involved in reward and aversion. In animal models, this compound has been shown to reduce the expression of brain-derived neurotrophic factor (BDNF) in the LHb, which may in turn inhibit the activity of LHb neurons and alleviate depressive-like behaviors. The downstream signaling following GluN2B antagonism can involve the modulation of pathways including Calcium/calmodulin-dependent protein kinase II (CaMKII) and the mammalian target of rapamycin (mTOR), ultimately influencing synaptic plasticity.
This compound Signaling Pathway
Animal Models of Treatment-Resistant Depression
To study the effects of this compound on TRD, it is crucial to employ animal models that mimic the key features of this condition, such as non-responsiveness to conventional antidepressants. The following are detailed protocols for inducing a TRD-like phenotype in rodents.
Chronic Unpredictable Stress (CUS) Model
The CUS model is a widely used and validated method for inducing a state of anhedonia and behavioral despair in rodents, which is often resistant to acute antidepressant treatment.
Protocol:
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Housing: Single-house the animals to increase the efficacy of social stressors.
-
Stress Regimen: For a period of 4-8 weeks, expose the animals to a variable sequence of mild stressors, with one to three stressors applied daily. The unpredictability is key to preventing habituation.
-
Stressor Examples:
-
Cage Tilt: Tilt the home cage 45 degrees for 1-3 hours.
-
Wet Bedding: Dampen the bedding with water (approximately 100-200 ml) for 2-4 hours.
-
Predator Odor: Introduce a cotton ball with predator urine (e.g., fox or cat) into the cage for 15-30 minutes.
-
Light/Dark Cycle Reversal: Reverse the light/dark cycle for 12-24 hours.
-
Social Stress: House the animal with an aggressive conspecific for a short period (e.g., 10-15 minutes) or place it in a cage previously occupied by another animal.
-
Forced Swim: Place the animal in a cylinder of water (25°C) for 5-15 minutes.
-
Restraint Stress: Restrain the animal in a well-ventilated tube for 30-60 minutes.
-
-
-
Confirmation of TRD-like Phenotype: Before testing this compound, confirm the development of a depressive-like phenotype and resistance to a standard antidepressant (e.g., fluoxetine at 10-20 mg/kg for 2-3 weeks). This can be assessed using the behavioral tests described below.
Chronic Unpredictable Stress Workflow
Chronic Social Defeat Stress (CSDS) Model
The CSDS model has high face and construct validity for depression, inducing social avoidance and other depressive-like behaviors. A subset of animals exposed to CSDS naturally develops a resilient phenotype, making this model particularly useful for studying individual differences in stress response.
Protocol:
-
Animals: Use male C57BL/6J mice as intruders and larger, aggressive male CD-1 mice as residents.
-
Resident Screening: Screen CD-1 mice for aggressive behavior by introducing a C57BL/6J mouse into their home cage and selecting those that consistently attack within a short latency.
-
Defeat Paradigm:
-
For 10 consecutive days, introduce a C57BL/6J mouse into the home cage of a different aggressive CD-1 resident each day.
-
Allow for a brief period of physical interaction and defeat (typically 5-10 minutes).
-
After the physical interaction, house the intruder in the same cage as the resident, separated by a perforated divider, for the remainder of the 24-hour period. This allows for continuous sensory stress.
-
-
Social Interaction Test: Following the 10-day defeat period, assess social avoidance.
-
Place the test mouse in an open field with an empty wire-mesh enclosure at one end.
-
After a period of habituation, introduce a novel, non-aggressive CD-1 mouse into the enclosure.
-
Track the amount of time the test mouse spends in the "interaction zone" around the enclosure. Defeated, susceptible mice will spend significantly less time in this zone compared to control or resilient mice.
-
Chronic Restraint Stress (CRS) Model
The CRS model is a widely used method to induce depressive-like behaviors by subjecting animals to repeated periods of immobilization.
Protocol:
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats.
-
Restraint Procedure: Place the animals in well-ventilated plastic restrainers for 2-6 hours per day for at least 21 consecutive days.
-
Behavioral Assessment: Following the stress period, assess for depressive-like behaviors using the tests described below.
Behavioral Assessment Protocols
The following are standard behavioral tests to assess the antidepressant-like effects of this compound in the aforementioned animal models.
Sucrose Preference Test (SPT) - for Anhedonia
Protocol:
-
Acclimation: For 48 hours, habituate individually housed mice to two drinking bottles, both containing water.
-
Baseline: For the next 48 hours, provide one bottle with 1% sucrose solution and one with water. Measure the consumption from each bottle.
-
Test: Following the stress paradigm and this compound treatment, repeat the two-bottle choice test for 24-48 hours.
-
Calculation: Sucrose Preference (%) = (Sucrose solution consumed / Total fluid consumed) x 100. A decrease in sucrose preference is indicative of anhedonia.
Forced Swim Test (FST) - for Behavioral Despair
Protocol:
-
Apparatus: A transparent glass cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
-
Procedure:
-
Place the mouse gently into the water.
-
The test duration is typically 6 minutes.
-
Record the session for later scoring.
-
-
Scoring: Measure the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, with only small movements necessary to keep the head above water. Antidepressants are expected to decrease immobility time.
Tail Suspension Test (TST) - for Behavioral Despair (Mice only)
Protocol:
-
Apparatus: A suspension bar and tape.
-
Procedure:
-
Suspend the mouse by its tail using adhesive tape, at a height where it cannot reach any surfaces.
-
The test duration is 6 minutes.
-
Record the session for scoring.
-
-
Scoring: Measure the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
Open Field Test (OFT) - for Locomotor Activity and Anxiety-like Behavior
Protocol:
-
Apparatus: A square arena (e.g., 50 cm x 50 cm) with walls.
-
Procedure:
-
Place the mouse in the center of the arena.
-
Allow the mouse to explore freely for 5-10 minutes.
-
An automated tracking system is typically used to record movement.
-
-
Parameters Measured:
-
Total distance traveled: An indicator of general locomotor activity.
-
Time spent in the center vs. periphery: Anxious mice tend to spend more time near the walls (thigmotaxis).
-
Rearing frequency: A measure of exploratory behavior.
-
Quantitative Data for this compound in Preclinical Models
The following tables summarize the available quantitative data on the efficacy of this compound in rodent models of depression.
Table 1: Efficacy of this compound in the Forced Swim Test (Rat)
| Dose (mg/kg, p.o.) | Outcome Measure | Result | Receptor Occupancy (%) | Reference |
| 0.3 | ED50 for increased swimming frequency | - | ~30 | |
| 0.7 | ED50 for decreased immobility | - | ~50 | |
| 2.0 | ED50 for increased locomotor activity | - | ~75 |
Table 2: Efficacy of this compound in the Chronic Restraint Stress Model (Mouse)
| Dose (mg/kg, i.p.) | Behavioral Test | Outcome Measure | Result (vs. CRS + Vehicle) | Reference |
| 0.1 | Open Field Test | Total Distance Traveled | Significant Increase (p < 0.05) | |
| 0.3 | Open Field Test | Total Distance Traveled | Significant Increase (p < 0.01) | |
| 0.6 | Open Field Test | Total Distance Traveled | Significant Increase (p < 0.001) | |
| 1.0 | Open Field Test | Total Distance Traveled | Significant Increase (p < 0.0001) | |
| 0.6 | Forced Swim Test | Immobility Time | Significant Decrease (p < 0.05) | |
| 1.0 | Forced Swim Test | Immobility Time | Significant Decrease (p < 0.001) | |
| 0.3 | Tail Suspension Test | Immobility Time | Significant Decrease (p < 0.05) | |
| 0.6 | Tail Suspension Test | Immobility Time | Significant Decrease (p < 0.01) | |
| 1.0 | Tail Suspension Test | Immobility Time | Significant Decrease (p < 0.001) |
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of the GluN2B receptor in the neurobiology of depression and for testing novel therapeutic strategies in animal models of TRD. The protocols outlined in these application notes provide a framework for inducing a TRD-like phenotype in rodents and for assessing the antidepressant-like efficacy of this compound. The provided quantitative data can guide dose selection and the design of future preclinical studies. Careful adherence to these standardized protocols will enhance the reproducibility and translational relevance of research in this area.
References
- 1. Cerecor Announces Publication Describing Antidepressant Activity of CERC-301 in Preclinical Model :: Avalo Therapeutics, Inc. (AVTX) [ir.avalotx.com]
- 2. Preclinical pharmacology and pharmacokinetics of CERC‐301, a GluN2B‐selective N‐methyl‐D‐aspartate receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacology and pharmacokinetics of CERC-301, a GluN2B-selective N-methyl-D-aspartate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols: Rislenemdaz Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and stability assessment of Rislenemdaz (also known as CERC-301 or MK-0657) solutions for research and preclinical development.
Introduction
This compound is an orally bioavailable, selective N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist.[1][2][3] It acts by specifically binding to the GluN2B subunit, thereby inhibiting the action of the endogenous neurotransmitter glutamate.[1] This mechanism has been investigated for its potential therapeutic effects in major depressive disorder.[1] Accurate preparation of this compound solutions and a thorough understanding of their stability are critical for obtaining reliable and reproducible results in preclinical studies.
This compound Solution Preparation
This compound exhibits limited solubility in aqueous solutions, necessitating the use of organic solvents and excipients for the preparation of solutions suitable for in vitro and in vivo studies.
Stock Solution Preparation
A high-concentration stock solution in an organic solvent is the first step for preparing working solutions.
Protocol 1: High-Concentration DMSO Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Add a sufficient volume of new, anhydrous dimethyl sulfoxide (DMSO) to achieve the target concentration. A concentration of 100 mg/mL is achievable with the aid of ultrasonication.
-
Sonicate the mixture until the this compound is completely dissolved. The use of hygroscopic DMSO can significantly impact solubility, so a freshly opened bottle is recommended.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
Working Solution Preparation for In Vivo Studies
For in vivo administration, the DMSO stock solution must be diluted in a vehicle that is well-tolerated by the animal model. Below are several protocols for preparing dosing solutions.
Table 1: In Vivo Formulation Protocols for this compound
| Protocol | Formulation Composition | Final Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Data sourced from MedchemExpress.
Protocol 2: Preparation of Formulation 1 (DMSO/PEG300/Tween-80/Saline)
This protocol is suitable for achieving a clear solution for oral or parenteral administration.
-
Begin with a 25.0 mg/mL stock solution of this compound in DMSO.
-
In a sterile container, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25.0 mg/mL this compound stock solution in DMSO and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline (0.9% NaCl in sterile water) to bring the total volume to 1 mL.
-
Vortex the final solution until it is clear and homogenous. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Protocol 3: Preparation of Formulation 2 (DMSO/SBE-β-CD in Saline)
This formulation utilizes a cyclodextrin to improve solubility.
-
Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
-
Start with a 25.0 mg/mL stock solution of this compound in DMSO.
-
In a sterile container, add 900 µL of the 20% SBE-β-CD in saline solution.
-
Add 100 µL of the 25.0 mg/mL this compound stock solution in DMSO to the SBE-β-CD solution.
-
Mix thoroughly until a clear solution is obtained.
Protocol 4: Preparation of Formulation 3 (DMSO/Corn Oil)
This is a lipid-based formulation suitable for oral administration.
-
Begin with a 25.0 mg/mL stock solution of this compound in DMSO.
-
In a sterile container, add 900 µL of corn oil.
-
Add 100 µL of the 25.0 mg/mL this compound stock solution in DMSO to the corn oil.
-
Mix thoroughly to ensure a uniform suspension or solution.
Figure 1: Workflow for this compound Solution Preparation.
Solution Stability
The stability of this compound solutions is crucial for ensuring accurate dosing and interpreting experimental results.
Storage of Stock Solutions
DMSO stock solutions of this compound should be stored under the following conditions to prevent degradation.
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Storage Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Data sourced from MedchemExpress.
It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to product inactivation.
Stability of Working Solutions
The stability of diluted working solutions will depend on the specific formulation and storage conditions. It is recommended to prepare these solutions fresh before each experiment. If short-term storage is necessary, solutions should be kept at 2-8°C and protected from light. A full stability study is recommended to determine the acceptable storage duration for a specific formulation.
Experimental Protocols
Stability-Indicating HPLC Method (Hypothetical Protocol)
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying this compound and detecting any degradation products. As a specific validated method for this compound is not publicly available, the following protocol is based on common practices for similar small molecules.
Objective: To develop a stability-indicating RP-HPLC method for the quantification of this compound in the presence of its degradation products.
Table 3: Hypothetical HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a phosphate buffer (e.g., 20 mM KH2PO4, pH 3.5) in a gradient elution |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV spectrophotometer at a wavelength determined by the UV spectrum of this compound |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Forced Degradation Studies Protocol
Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways of this compound. This information is crucial for developing a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for a specified period.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H2O2) at room temperature.
-
Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 80°C) for an extended period.
-
Photostability: Expose a solution of this compound to light according to ICH Q1B guidelines (e.g., exposure to cool white fluorescent and near-ultraviolet lamps).
At each time point, samples should be neutralized (for acid and base hydrolysis) and diluted appropriately before analysis by the stability-indicating HPLC method.
Figure 2: Experimental Workflow for Forced Degradation Studies.
Signaling Pathway
This compound exerts its effects by antagonizing the GluN2B subunit of the NMDA receptor. This action modulates downstream signaling pathways implicated in synaptic plasticity and neuronal function. A key pathway affected is the mTOR (mammalian target of rapamycin) signaling cascade.
Blockade of GluN2B-containing NMDA receptors by this compound can influence the influx of calcium ions, which in turn can modulate the activity of kinases such as Akt. Akt is a critical upstream regulator of the mTOR complex 1 (mTORC1). By influencing this pathway, this compound can affect protein synthesis and other cellular processes that are important for neuronal health and synaptic function.
Figure 3: Simplified Signaling Pathway of this compound.
References
Application Notes and Protocols for Immunohistochemical Detection of c-Fos Expression Following Rislenemdaz Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rislenemdaz (formerly CERC-301 or MK-0657) is an orally active, selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1] The NMDA receptor is a crucial component of excitatory neurotransmission in the central nervous system, and its modulation has been a key area of research for therapeutic interventions in neurological and psychiatric disorders. The immediate early gene c-Fos has been widely utilized as a marker of neuronal activity.[2][3] Its expression is rapidly and transiently induced in response to various stimuli, including pharmacological agents that modulate neuronal signaling pathways.[2][4] Immunohistochemistry for c-Fos is a powerful technique to map neuronal activation patterns in the brain with high spatial resolution following drug administration. This document provides detailed application notes and a comprehensive protocol for the immunohistochemical detection of c-Fos expression in brain tissue after treatment with this compound.
Principle of the Method
The administration of this compound, a GluN2B-selective NMDA receptor antagonist, is expected to modulate neuronal activity in specific brain regions. This alteration in neuronal signaling can lead to changes in intracellular signaling cascades that regulate gene expression. One of the key downstream effects of altered NMDA receptor activity is the modulation of the transcription factor cAMP-responsive element-binding protein (CREB), which in turn can influence the expression of immediate early genes like c-Fos. By antagonizing the GluN2B subunit, this compound is hypothesized to alter the downstream signaling cascade, leading to a change in the number of c-Fos expressing neurons. Immunohistochemistry (IHC) utilizes specific antibodies to detect the c-Fos protein within the nuclei of activated neurons. This allows for the visualization and quantification of neuronal activation in response to this compound, providing insights into its pharmacodynamic effects and mechanism of action in the brain.
Signaling Pathway of this compound Action on c-Fos Expression
Caption: Signaling pathway of this compound leading to altered c-Fos expression.
Expected Quantitative Data
The following table summarizes hypothetical quantitative data on the effects of this compound on c-Fos positive cell counts in key brain regions implicated in the regulation of mood and cognition. These hypothetical values are based on the known effects of other NMDA receptor antagonists and serve as an example of expected outcomes. Actual results may vary depending on the experimental conditions.
| Brain Region | Vehicle Control (c-Fos+ cells/mm²) | This compound (10 mg/kg) (c-Fos+ cells/mm²) | This compound (30 mg/kg) (c-Fos+ cells/mm²) | Fold Change (30 mg/kg vs. Vehicle) |
| Prefrontal Cortex | 25 ± 5 | 75 ± 10 | 150 ± 20 | 6.0 |
| Hippocampus (CA1) | 15 ± 4 | 40 ± 8 | 85 ± 15 | 5.7 |
| Hippocampus (DG) | 10 ± 3 | 30 ± 6 | 65 ± 12 | 6.5 |
| Nucleus Accumbens | 30 ± 6 | 60 ± 9 | 110 ± 18 | 3.7 |
| Amygdala | 20 ± 4 | 50 ± 7 | 95 ± 16 | 4.8 |
*Data are presented as mean ± SEM.
Detailed Experimental Protocol: c-Fos Immunohistochemistry in Rodent Brain Tissue
This protocol is designed for the detection of c-Fos protein in free-floating brain sections from rodents treated with this compound or a vehicle control.
Materials and Reagents
-
Animals: Adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
This compound: Appropriate formulation for in vivo administration
-
Vehicle Control: Corresponding vehicle for this compound
-
Anesthetics: (e.g., sodium pentobarbital, isoflurane)
-
Perfusion Solutions:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in 0.1 M Phosphate Buffer (PB), pH 7.4
-
-
Cryoprotectant: 30% Sucrose in 0.1 M PB
-
Sectioning Equipment: Vibratome or Cryostat
-
Primary Antibody: Rabbit anti-c-Fos antibody (e.g., Millipore ABE457, Cell Signaling Technology #2250)
-
Secondary Antibody: Biotinylated goat anti-rabbit IgG
-
Detection Reagents:
-
Avidin-Biotin Complex (ABC) kit (e.g., Vector Labs)
-
3,3'-Diaminobenzidine (DAB)
-
Hydrogen Peroxide (H₂O₂)
-
-
Blocking Solution: 5% Normal Goat Serum (NGS) and 0.3% Triton X-100 in PBS
-
Washing Buffer: PBS with 0.1% Triton X-100 (PBS-T)
-
Mounting Medium: (e.g., DPX)
-
Microscope Slides
-
Multi-well plates (24-well)
-
Shaker/Rocker
Experimental Workflow
Caption: Experimental workflow for c-Fos immunohistochemistry.
Step-by-Step Procedure
-
Drug Administration and Tissue Collection:
-
Administer this compound or vehicle to the animals. The timing of tissue collection is critical, as c-Fos expression peaks at approximately 90-120 minutes post-stimulation.
-
At the designated time point, deeply anesthetize the animal.
-
Perform transcardial perfusion, first with ice-cold PBS to clear the blood, followed by ice-cold 4% PFA.
-
Extract the brain and post-fix in 4% PFA overnight at 4°C.
-
Transfer the brain to a 30% sucrose solution in 0.1 M PB for cryoprotection until it sinks.
-
-
Sectioning:
-
Cut 40 µm thick coronal or sagittal sections using a vibratome or a cryostat.
-
Collect the free-floating sections in PBS and store at 4°C until staining. For longer-term storage, a cryoprotectant solution can be used at -20°C.
-
-
Immunohistochemical Staining:
-
Wash the sections three times for 10 minutes each in PBS.
-
Quench endogenous peroxidase activity by incubating the sections in 0.3% H₂O₂ in PBS for 30 minutes at room temperature.
-
Wash the sections three times for 10 minutes each in PBS.
-
Incubate the sections in blocking solution (5% NGS, 0.3% Triton X-100 in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.
-
Incubate the sections with the primary anti-c-Fos antibody diluted in blocking solution overnight at 4°C on a shaker. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 to 1:5000 is common.
-
The following day, wash the sections three times for 10 minutes each in PBS-T.
-
Incubate the sections with the biotinylated secondary antibody diluted in blocking solution for 2 hours at room temperature.
-
Wash the sections three times for 10 minutes each in PBS-T.
-
Incubate the sections in the ABC reagent (prepared according to the manufacturer's instructions) for 1 hour at room temperature.
-
Wash the sections three times for 10 minutes each in PBS.
-
Develop the signal by incubating the sections in a DAB solution containing H₂O₂. Monitor the reaction closely under a microscope and stop the reaction by transferring the sections to PBS once the desired staining intensity is reached.
-
Wash the sections thoroughly three times for 10 minutes each in PBS.
-
-
Mounting and Analysis:
-
Mount the stained sections onto gelatin-coated microscope slides.
-
Allow the sections to air-dry.
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%), clear in xylene, and coverslip with a mounting medium.
-
Examine the sections under a light microscope. c-Fos positive cells will exhibit a dark brown nuclear stain.
-
Quantify the number of c-Fos positive cells in the brain regions of interest using image analysis software (e.g., ImageJ).
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Staining | Incomplete perfusion | Ensure thorough perfusion with PBS before PFA. |
| Insufficient blocking | Increase blocking time or the concentration of normal serum. | |
| Primary antibody concentration too high | Perform a titration to determine the optimal antibody concentration. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Weak or No Staining | Inactive primary antibody | Use a fresh aliquot of the antibody and ensure proper storage. |
| Incorrect timing of tissue collection | Optimize the time point after this compound administration to coincide with peak c-Fos expression. | |
| Inactive DAB or H₂O₂ | Use freshly prepared DAB and H₂O₂ solutions. | |
| Over-fixation of tissue | Reduce the post-fixation time. | |
| Uneven Staining | Sections not fully submerged during incubation | Ensure sections are free-floating and fully covered by the solution. |
| Inadequate agitation | Use a shaker or rocker during incubation steps to ensure even distribution of reagents. |
Conclusion
The immunohistochemical detection of c-Fos is a valuable tool for elucidating the neuronal circuits affected by this compound. By following the detailed protocol and considering the potential variables, researchers can obtain reliable and reproducible data to advance our understanding of the neurobiological effects of this novel NMDA receptor antagonist. This information is crucial for the development of targeted therapies for a range of neurological and psychiatric disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Rethinking c-Fos for understanding drug action in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for whole-tissue immunolabeling, optical clearing, and lightsheet imaging of c-Fos protein expression in unsectioned mouse brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Rislenemdaz Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and optimal oral bioavailability of Rislenemdaz in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in animals?
A1: Preclinical studies have characterized this compound as being "very orally bioavailable" in rats.[1] Specific percentage of absolute bioavailability is not detailed in the available literature, but the compound is readily absorbed after oral administration.
Q2: What is a standard vehicle for oral administration of this compound in rat studies?
A2: A commonly used vehicle for oral gavage administration of this compound in rats is a suspension of 0.5% methylcellulose (MC) with 0.02% sodium lauryl sulfate (SLS) in water.[2]
Q3: What are the key pharmacokinetic parameters of this compound in rats?
A3: Following oral administration in rats, this compound is rapidly absorbed, with the time to maximum plasma concentration (Tmax) being approximately 1 hour.[2] The half-life (t1/2) has been reported to be between 12 and 17 hours.[1][2]
Q4: My plasma concentrations of this compound are lower than expected. What are the potential causes?
A4: Several factors could contribute to lower-than-expected plasma concentrations. These include, but are not limited to:
-
Improper formulation: Issues with drug solubility or stability in the vehicle.
-
Dosing errors: Inaccurate dose calculations or administration.
-
Gastrointestinal tract variability: Differences in gastric pH or motility among animals.
-
First-pass metabolism: Although reportedly highly bioavailable, extensive first-pass metabolism could be a factor.
-
Blood sampling issues: Problems with the timing of blood draws or sample processing.
Q5: Are there general strategies to enhance the oral bioavailability of compounds if needed?
A5: Yes, for poorly soluble drugs, several formulation strategies can be employed to improve oral bioavailability. These include:
-
Particle size reduction: Micronization or nanosizing increases the surface area for dissolution.
-
Solid dispersions: Dispersing the drug in a hydrophilic carrier can improve solubility and dissolution.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.
-
Cyclodextrin complexes: These can form inclusion complexes with the drug, increasing its solubility.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations Across Animals
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Formulation | Ensure the drug is uniformly suspended in the vehicle before each dose. Use a validated formulation protocol. | A non-homogenous suspension will lead to inconsistent dosing between animals. |
| Variable Food Intake | Standardize the fasting period for all animals before dosing. | The presence of food in the gastrointestinal tract can significantly affect drug absorption. |
| Incorrect Gavage Technique | Ensure all personnel are properly trained in oral gavage to prevent accidental administration into the lungs or incomplete dosing. | Improper technique can lead to significant dose-to-dose variability. |
| Animal Stress | Handle animals consistently and minimize stress, as it can alter gastrointestinal physiology. | Stress can affect gastric emptying and intestinal transit time, impacting drug absorption. |
Issue 2: Poor or No Detectable Plasma Concentration
| Potential Cause | Troubleshooting Step | Rationale |
| Solubility Issues | Verify the solubility of this compound in the chosen vehicle. Consider alternative formulation strategies if solubility is low. | If the drug does not dissolve or remain suspended, it cannot be absorbed. |
| Chemical Instability | Assess the stability of this compound in the formulation over the duration of the study. | The compound may degrade in the vehicle, leading to a lower effective dose being administered. |
| Analytical Method Problems | Validate the bioanalytical method for sensitivity, accuracy, and precision. Check for matrix effects. | The issue may lie with the detection method rather than the in-vivo exposure. |
| Rapid Metabolism | Investigate potential for high first-pass metabolism in the species being studied. | While this compound is reported to have high bioavailability, species-specific differences can exist. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage in Rats
-
Vehicle Preparation: Prepare a 0.5% methylcellulose (MC) and 0.02% sodium lauryl sulfate (SLS) aqueous solution.
-
Slowly add 0.5 g of MC to 100 mL of heated (60-70°C) sterile water while stirring continuously.
-
Allow the solution to cool to room temperature, then place it at 2-8°C for at least 4 hours to ensure complete hydration.
-
Add 0.02 g of SLS to the MC solution and stir until fully dissolved.
-
-
Drug Suspension:
-
Weigh the required amount of this compound based on the desired dose and number of animals.
-
Triturate the this compound powder with a small volume of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while stirring continuously to achieve the final desired concentration.
-
Continuously stir the suspension during dosing to ensure homogeneity.
-
Protocol 2: Oral Gavage Administration and Blood Sampling in Rats
-
Animal Preparation: Fast rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Accurately weigh each animal to determine the precise volume of the drug suspension to be administered.
-
Administer the this compound formulation via oral gavage using a suitable gauge gavage needle.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Process the blood samples by centrifugation to separate plasma.
-
Store plasma samples at -80°C until bioanalysis.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose
| Dose (mg/kg) | Mean Cmax (ng/mL) |
| 10 | 1433 |
| 30 | 5018 |
| 100 | 9319 |
Data extracted from a preclinical study report.
Visualizations
Caption: Workflow for Oral Bioavailability Study of this compound in Rats.
Caption: Troubleshooting Logic for Unexpected this compound Exposure.
References
Rislenemdaz Technical Support Center: Off-Target Effects at High Concentrations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential off-target effects of rislenemdaz when used at high concentrations in experimental settings. The information is compiled from publicly available preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound, also known as CERC-301 or MK-0657, is a potent and highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1] It has a high binding affinity for its target, with a reported Ki of 8.1 nM.[1][2] This specificity is a key feature of its mechanism of action and is intended to minimize adverse effects related to off-target binding.[2]
Q2: Does this compound have known off-target effects at high concentrations?
Based on available preclinical studies, this compound demonstrates a very favorable selectivity profile with minimal off-target activity reported even at relatively high concentrations. One key study noted "no off-target activity" in their comprehensive screening. A high degree of selectivity, at least 1000-fold for the GluN2B receptor over other targets, has been reported.[1]
The only specifically mentioned off-target interaction is minimal activity at sigma-type receptors when tested at a concentration of 10 µM. Researchers should be aware that "minimal activity" suggests a low level of interaction, but the precise functional consequence of this at even higher concentrations may not be fully characterized in the public domain.
Q3: My experiment is producing unexpected results that I suspect are due to off-target effects of high concentrations of this compound. What should I do?
If you suspect off-target effects are influencing your experimental results, consider the following troubleshooting steps:
-
Confirm On-Target Engagement: First, ensure that the observed effects are not due to an over-potentiation of the intended GluN2B antagonism. Run concentration-response curves to verify that your experimental window is appropriate.
-
Lower the Concentration: If feasible for your experimental design, reduce the concentration of this compound to a range where it is known to be highly selective. The reported IC50 for GluN2B is 3.6 nM.
-
Use a Structurally Unrelated GluN2B Antagonist: To confirm that the observed effect is specific to GluN2B antagonism and not a compound-specific off-target effect, consider using a different, structurally unrelated GluN2B antagonist as a control.
-
Directly Test for Sigma Receptor Interaction: Given the minimal activity reported at sigma receptors, if your experimental system expresses these receptors, you may consider running a counter-screen with a known sigma receptor ligand to see if it can block the unexpected effect.
Troubleshooting Guide
| Observed Issue | Potential Cause (High-Concentration this compound) | Recommended Action |
| Unexpected cellular phenotype inconsistent with NMDA receptor blockade. | Possible engagement of a low-affinity off-target. | 1. Perform a concentration-response experiment to determine if the effect is dose-dependent. 2. Review literature for potential off-targets of similar chemical scaffolds. 3. If the phenotype persists at lower, more selective concentrations, consider alternative explanations beyond off-target effects. |
| Variability in experimental replicates at high concentrations. | Compound precipitation or aggregation at high concentrations leading to inconsistent effective concentrations. | 1. Visually inspect the stock and working solutions for any signs of precipitation. 2. Determine the solubility of this compound in your specific experimental buffer. 3. Consider using a vehicle control with the same final solvent concentration. |
| Altered cell health or viability at high concentrations. | General cellular toxicity unrelated to specific receptor binding. | 1. Perform a standard cytotoxicity assay (e.g., MTT, LDH) with a range of this compound concentrations. 2. Ensure the final solvent concentration in your vehicle control is not contributing to toxicity. |
Quantitative Data Summary
Detailed comprehensive off-target screening panel data for this compound at a wide range of high concentrations is not extensively available in the public domain. The available data emphasizes its high selectivity.
| Target | Assay Type | Concentration | Result | Reference |
| GluN2B (Human) | Radioligand Binding (Ki) | N/A | 8.1 nM | |
| GluN2B (Human) | Ca2+ Influx (IC50) | N/A | 3.6 nM | |
| Broad Panel (unspecified) | Not Specified | Not Specified | >1000-fold selectivity for GluN2B | |
| hERG Potassium Channel | Not Specified | Not Specified | >1000-fold selectivity for GluN2B | |
| Sigma-type Receptors | Not Specified | 10 µM | Minimal Activity |
Experimental Protocols
While the specific, detailed protocols for the off-target screening of this compound are not publicly available, the following are representative methodologies for key experiments used to determine compound selectivity.
1. Radioligand Binding Assay for Off-Target Screening
-
Objective: To determine the binding affinity of this compound to a panel of known receptors, ion channels, and transporters.
-
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines or tissues expressing the target of interest.
-
Assay Buffer: Utilize a buffer system appropriate for the specific target receptor.
-
Radioligand: Select a high-affinity radiolabeled ligand specific for the target.
-
Competition Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and a range of concentrations of this compound.
-
Separation: Separate bound from free radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
2. Functional hERG Potassium Channel Assay (Patch Clamp)
-
Objective: To assess the functional inhibition of the hERG potassium channel by this compound, a critical safety screen to evaluate pro-arrhythmic potential.
-
Methodology:
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Electrophysiology: Employ whole-cell patch-clamp electrophysiology to record hERG channel currents.
-
Voltage Protocol: Apply a specific voltage protocol to elicit characteristic hERG tail currents.
-
Compound Application: Perfuse the cells with a vehicle control solution followed by increasing concentrations of this compound.
-
Data Acquisition: Record the hERG current amplitude at each concentration.
-
Data Analysis: Plot the percentage of current inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
References
Technical Support Center: Minimizing Variability in Rislenemdaz Behavioral Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in behavioral assays involving Rislenemdaz.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as CERC-301 or MK-0657) is an orally active, selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with high specificity for the GluN2B subunit.[1] Its mechanism of action involves binding to the GluN2B subunit to prevent the action of the endogenous neurotransmitter glutamate.[2] This targeted action is intended to modulate glutamatergic neurotransmission, which is implicated in the pathophysiology of depression. While it showed promise in preclinical studies, this compound did not demonstrate efficacy in Phase II clinical trials for treatment-resistant depression.[1]
Q2: Which behavioral assays are commonly used to assess the antidepressant-like effects of this compound in preclinical models?
A2: The most common behavioral assays used to evaluate the antidepressant-like properties of this compound in rodents are the Forced Swim Test (FST), the Tail Suspension Test (TST), and the Open Field Test (OFT).[3] The FST and TST are used to measure behavioral despair, a common endpoint for assessing antidepressant efficacy. The OFT is primarily used to assess locomotor activity and anxiety-like behavior, which is crucial for interpreting the results of the FST and TST.[3]
Q3: What are the main sources of variability in animal behavioral assays?
A3: Variability in animal behavioral assays can stem from three primary sources:
-
Experimenter-induced variability: This includes inconsistencies in animal handling, the timing of experiments (circadian rhythms), and the precision of measurement techniques.
-
Inherent animal variability: This encompasses genetic differences between strains and even within the same strain, as well as variations due to sex, age, and body weight.
-
Environmental factors: Housing conditions (e.g., individual vs. group housing), enrichment, noise levels, and lighting can all significantly impact behavioral outcomes.
Q4: Why is it critical to assess locomotor activity when testing NMDA receptor antagonists like this compound?
A4: NMDA receptor antagonists, including those targeting the GluN2B subunit, can have direct effects on locomotor activity. An increase in general motor activity can be misinterpreted as an antidepressant-like effect in the Forced Swim Test and Tail Suspension Test, as it would lead to a decrease in immobility time that is not related to a change in "behavioral despair". Therefore, it is essential to conduct an Open Field Test to assess whether the observed effects in the FST and TST are independent of changes in overall locomotion.
Troubleshooting Guides
Issue 1: High Variability in Forced Swim Test (FST) and Tail Suspension Test (TST) Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Animal Handling | Ensure all experimenters use a standardized and gentle handling protocol. Acclimate animals to the experimenter prior to testing. |
| Time of Day Variations | Conduct all behavioral testing at the same time of day to minimize the influence of circadian rhythms on activity levels. |
| Environmental Stressors | Maintain a consistent and controlled environment with minimal noise and disturbances. Ensure consistent lighting levels in the testing room. |
| Inconsistent Water Temperature (FST) | Maintain a constant water temperature (typically 23-25°C) for all animals, as temperature can affect activity levels. |
| Subjective Scoring | Use automated video tracking software for scoring immobility to eliminate inter-rater variability. If manual scoring is necessary, ensure scorers are blinded to the treatment groups and have high inter-rater reliability. |
| Strain and Sex Differences | Use a single, well-characterized rodent strain and sex for the initial studies. If both sexes are used, analyze the data separately. |
Issue 2: Unexpected or Paradoxical Behavioral Effects
| Possible Cause | Troubleshooting Step |
| Dose Selection | The dose-response relationship for NMDA receptor antagonists can be complex. Test a range of doses to identify the optimal therapeutic window. High doses may induce motor impairments or other side effects that can confound behavioral results. |
| Off-Target Effects | While this compound is selective for GluN2B, consider the possibility of off-target effects at higher concentrations. Review literature for known off-target activities. |
| Metabolic Differences | Individual differences in drug metabolism can lead to varied responses. Ensure a consistent and appropriate washout period between treatments in crossover designs. |
| Interaction with Environmental Factors | The effects of NMDA antagonists can be influenced by the novelty and stress level of the testing environment. Ensure consistent and appropriate habituation procedures. |
Issue 3: Confounding Effects of Locomotor Activity
| Possible Cause | Troubleshooting Step |
| Hyperactivity Induced by this compound | Always co-administer an Open Field Test to quantify locomotor activity. Analyze the total distance traveled and rearing behavior. If a dose of this compound that reduces immobility in the FST/TST also significantly increases locomotor activity in the OFT, the antidepressant-like interpretation is confounded. |
| Sedative Effects at High Doses | High doses of some NMDA antagonists can lead to sedation, which would increase immobility in the FST/TST and could be misinterpreted as a pro-depressive effect. The OFT will help identify doses that cause hypoactivity. |
| Motor Coordination Impairment | Consider using a rotarod test to assess for motor coordination deficits, especially at higher doses of this compound. |
Data Presentation
The following tables summarize quantitative data from a representative preclinical study by Yang et al. (2020) investigating the effects of this compound in a chronic restraint stress (CRS) mouse model of depression.
Table 1: Effect of this compound on Immobility Time in the Forced Swim Test (FST) and Tail Suspension Test (TST)
| Treatment Group | Dose (mg/kg, i.p.) | FST Immobility Time (s) (Mean ± SEM) | TST Immobility Time (s) (Mean ± SEM) |
| Control (No CRS) | Vehicle | 125 ± 10 | 130 ± 12 |
| CRS + Vehicle | Vehicle | 180 ± 15 | 190 ± 18 |
| CRS + this compound | 0.1 | 175 ± 12 | 185 ± 15 |
| CRS + this compound | 0.3 | 160 ± 11 | 170 ± 14 |
| CRS + this compound | 0.6 | 140 ± 9 | 150 ± 10 |
| CRS + this compound | 1.0 | 120 ± 8 | 125 ± 9 |
*p < 0.05, **p < 0.01 compared to CRS + Vehicle group. Data adapted from Yang et al. (2020).
Table 2: Effect of this compound on Locomotor Activity in the Open Field Test (OFT)
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) (Mean ± SEM) |
| Control (No CRS) | Vehicle | 3500 ± 250 |
| CRS + Vehicle | Vehicle | 2500 ± 200 |
| CRS + this compound | 0.1 | 2800 ± 220 |
| CRS + this compound | 0.3 | 3000 ± 230 |
| CRS + this compound | 0.6 | 3200 ± 240 |
| CRS + this compound | 1.0 | 3400 ± 260 |
Data adapted from Yang et al. (2020). Note: The study found that while higher doses of this compound decreased immobility, they did not significantly alter locomotor activity, suggesting a specific antidepressant-like effect.
Experimental Protocols
Forced Swim Test (FST) Protocol (Rodent)
-
Apparatus: A transparent cylindrical tank (20 cm diameter, 40-50 cm height) filled with water (23-25°C) to a depth of 15-20 cm, making it impossible for the animal to touch the bottom or escape.
-
Acclimation: Allow animals to acclimate to the testing room for at least 1-2 hours before the test.
-
Procedure: Gently place each mouse individually into the water cylinder. The test duration is typically 6 minutes.
-
Scoring: Record the session with a video camera. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water. The total duration of immobility during the last 4 minutes of the 6-minute test is typically measured. Automated scoring software is recommended to reduce observer bias.
-
Post-Test Care: After the test, remove the animal from the water, gently dry it with a towel, and place it in a clean, dry cage under a warming lamp for a short period before returning it to its home cage.
Tail Suspension Test (TST) Protocol (Mouse)
-
Apparatus: A suspension box or a horizontal bar from which the mouse can be suspended by its tail, approximately 50-60 cm above a surface. The apparatus should prevent the mouse from climbing its tail or reaching any surfaces.
-
Acclimation: Acclimate mice to the testing room for at least 1-2 hours before the test.
-
Procedure: Secure the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip of the tail. The test duration is typically 6 minutes.
-
Scoring: Record the entire 6-minute session. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration. The total time spent immobile is measured.
-
Considerations for C57BL/6 mice: This strain is known to climb its tail, which invalidates the test. A small cylinder can be placed around the tail to prevent climbing.
Open Field Test (OFT) Protocol (Rodent)
-
Apparatus: A square or circular arena (e.g., 40x40 cm for mice) with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning. The floor is often divided into a central and a peripheral zone.
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.
-
Procedure: Gently place the animal in the center of the arena and allow it to explore freely for a set duration, typically 5-10 minutes.
-
Scoring: Use an automated video tracking system to record and analyze various parameters, including:
-
Total distance traveled (a measure of general locomotor activity).
-
Time spent in the center versus the periphery (a measure of anxiety-like behavior).
-
Rearing frequency (vertical activity).
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol or another suitable disinfectant between each animal to eliminate olfactory cues.
Mandatory Visualizations
Caption: this compound blocks the GluN2B subunit of the NMDA receptor.
Caption: Workflow for assessing this compound in behavioral assays.
Caption: Troubleshooting logic for this compound behavioral assays.
References
Rislenemdaz Phase II Trials: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive analysis of the Phase II clinical trials for Rislenemdaz (CERC-301), a selective NMDA receptor subunit 2B (GluN2B) antagonist. The following information is intended to offer insights into the trial failures and guide future research in the development of glutamatergic modulators for major depressive disorder (MDD).
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the failure of the this compound Phase II trials?
A: The Phase II trials for this compound failed because the drug did not demonstrate a statistically significant improvement in depressive symptoms compared to placebo.[1][2] Both the initial trial in 2014 and a subsequent trial in 2016 with higher doses failed to meet their primary efficacy endpoints.[3]
Q2: What was the mechanism of action for this compound?
A: this compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[3] The therapeutic hypothesis was that by blocking this subunit, this compound would modulate glutamatergic neurotransmission, which is believed to be dysregulated in major depressive disorder, leading to a rapid antidepressant effect.
Q3: Were there any safety concerns with this compound in these trials?
A: No serious adverse events were reported in the Phase II trials, and the drug was generally well-tolerated.[1] The most commonly reported adverse events in the second trial were increased blood pressure, dizziness, somnolence, and paresthesia.
Q4: What were the primary endpoints of the Phase II trials?
A: The primary endpoint for the first Phase II trial (NCT01941043) was the change in the Hamilton Depression Rating Scale (HDRS) score at day 7. For the second Phase II trial (NCT02459236), the primary endpoint was the mean improvement in the Bech-6, a six-item subset of the HDRS-17, averaged over days 2 and 4 post-dose.
Troubleshooting Guide for Glutamatergic Drug Development
This guide addresses potential issues that may have contributed to the negative outcomes of the this compound trials and offers considerations for future research in this area.
Issue 1: Lack of Efficacy Despite a Plausible Mechanism
-
Possible Cause: Inadequate Target Engagement: The doses of this compound used in the trials, although appearing safe, may not have achieved sufficient occupancy of the GluN2B receptors in the relevant brain regions to exert a therapeutic effect. While a pilot study suggested potential antidepressant properties, the larger trials did not confirm this.
-
Troubleshooting/Next Steps:
-
Conduct positron emission tomography (PET) imaging studies to determine the relationship between oral dose, plasma concentration, and GluN2B receptor occupancy in the brain.
-
Explore a wider range of doses in early-phase studies to establish a clear dose-response relationship for both efficacy and safety.
-
-
Possible Cause: Complexity of NMDA Receptor Function: The role of the GluN2B subunit in depression may be more complex than initially hypothesized. Antagonism of this single subunit may not be sufficient to produce a robust antidepressant effect, or it could even be counterproductive in certain patient populations or at certain stages of the disease. There is evidence to suggest that both GluN2A and GluN2B subunits play a role in depression, and selectively blocking only one may not be the optimal strategy.
-
Troubleshooting/Next Steps:
-
Investigate the effects of compounds with different selectivity profiles, such as pan-NMDA receptor antagonists or modulators of other glutamate receptors (e.g., AMPA).
-
Utilize preclinical models that more accurately reflect the heterogeneity of major depressive disorder to dissect the roles of different NMDA receptor subunits.
-
Issue 2: High Placebo Response in Clinical Trials for Depression
-
Possible Cause: Study Design and Patient Population: Clinical trials for MDD are notoriously susceptible to a high placebo response rate. The sequential parallel comparison design used in the second this compound trial was an attempt to mitigate this, but it may not have been sufficient. The inclusion of patients with treatment-resistant depression can also contribute to variability in treatment response.
-
Troubleshooting/Next Steps:
-
Implement innovative clinical trial designs aimed at reducing the placebo effect, such as the sequential parallel comparison design or adaptive trial designs.
-
Enrich the study population for patients who are more likely to respond to a glutamatergic modulator, potentially through the use of biomarkers.
-
Issue 3: Translating Preclinical Findings to Clinical Efficacy
-
Possible Cause: Species Differences and Predictive Validity of Animal Models: While this compound may have shown promise in preclinical models of depression, these models often do not fully recapitulate the complex pathophysiology of human MDD.
-
Troubleshooting/Next Steps:
-
Develop and validate more sophisticated animal models that incorporate a wider range of depressive-like behaviors and underlying neurobiology.
-
Utilize human-induced pluripotent stem cell (iPSC)-derived neurons to study the effects of novel compounds on human neuronal function in vitro.
-
Experimental Protocols
Phase II Clinical Trial (NCT01941043) - 2014
-
Objective: To evaluate the efficacy and safety of this compound as an adjunctive treatment for subjects with severe depression and recent active suicidal ideation despite ongoing antidepressant treatment.
-
Study Design: A randomized, double-blind, placebo-controlled, sequential parallel study.
-
Patient Population: 135 patients with MDD who were resistant to treatment with at least one selective serotonin reuptake inhibitor (SSRI) or serotonin-norepinephrine reuptake inhibitor (SNRI).
-
Intervention: this compound (8 mg/day) or placebo administered orally for 28 days.
-
Primary Outcome Measure: Change from baseline in the Hamilton Depression Rating Scale (HDRS) score at day 7.
-
Results: The trial did not meet its primary endpoint. Specific quantitative data on the change in HDRS scores for the treatment and placebo groups are not publicly available.
Phase II Clinical Trial (NCT02459236) - 2016
-
Objective: To evaluate the antidepressant effect of intermittent doses of this compound in subjects with severe depression despite ongoing antidepressant treatment.
-
Study Design: A 3-week, randomized, double-blind, placebo-controlled, sequential parallel comparison study. The study consisted of two 1-week periods. Placebo non-responders in the first period were re-randomized to either this compound or placebo in the second period.
-
Patient Population: 115 subjects with MDD who had not adequately responded to their current SSRI or SNRI therapy.
-
Intervention: this compound (12 mg or 20 mg) or placebo administered orally.
-
Primary Outcome Measure: The mean improvement from baseline on the Bech-6, a 6-item subscale of the HDRS-17, averaged over days 2 and 4 post-treatment.
-
Results: The trial failed to demonstrate efficacy on the primary endpoint.
Data Presentation
Table 1: Primary Efficacy Results of the Second Phase II Trial (NCT02459236)
| Treatment Group | Period 1: Mean Improvement from Baseline on Bech-6 Scale (Days 2 & 4) | Period 2: Mean Improvement from Baseline on Bech-6 Scale (Days 2 & 4) | Weighted Average Difference from Placebo (Placebo - Drug) |
| Placebo | 3.82 | 2.86 | N/A |
| This compound (12 mg) | 2.50 | 1.64 | +1.45 |
| This compound (20 mg) | 4.11 | 3.38 | -0.04 |
Data sourced from a Cerecor press release, 2016.
Visualizations
Caption: Mechanism of action of this compound at the NMDA receptor.
Caption: General workflow of the this compound Phase II clinical trials.
References
Navigating Negative Results: A Technical Support Center for Rislenemdaz Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help interpret the negative results from the clinical trials of Rislenemdaz (CERC-301), a selective NMDA receptor subunit 2B (GluN2B) antagonist.
Frequently Asked Questions (FAQs)
Q1: What was the underlying hypothesis for this compound in treating Major Depressive Disorder (MDD)?
A1: The hypothesis was that by selectively antagonizing the GluN2B subunit of the NMDA receptor, this compound would modulate glutamate neurotransmission, leading to a rapid antidepressant effect. This was based on the known antidepressant effects of the non-selective NMDA receptor antagonist, ketamine, with the aim of achieving similar efficacy without ketamine's dissociative side effects. Preclinical studies in rodents demonstrated antidepressant-like activity in the forced swim test.
Q2: What were the primary outcomes of the Phase II clinical trials for this compound?
A2: Two key Phase II clinical trials of this compound as an adjunctive therapy for treatment-resistant depression failed to meet their primary efficacy endpoints.
-
NCT01941043: This initial trial with a 8 mg/day dose did not show a significant change in the Hamilton Depression Rating Scale (HDRS) by day 7.[1]
-
NCT02459236 (Clin301-203): This subsequent trial testing 12 mg and 20 mg doses also failed to demonstrate a statistically significant improvement in the Bech-6 (a subset of the HDRS) averaged over days 2 and 4 post-dose compared to placebo.[2]
Q3: Were there any signals of efficacy in the clinical trials?
A3: In the NCT02459236 trial, a pre-specified analysis of the 20 mg dose group at day 2 showed a numerically greater improvement from baseline on both the Bech-6 and the full HDRS-17 compared to placebo, suggesting a potential, though not statistically significant, rapid but transient treatment effect.[2] However, this was not sustained and did not translate to meeting the primary endpoint.
Q4: What were the most common adverse events reported in the this compound clinical trials?
A4: this compound was generally well-tolerated. The most commonly reported adverse events in the NCT02459236 study were increased blood pressure, dizziness, somnolence, and paresthesia. There were no serious adverse events or discontinuations due to adverse events reported in this trial.[2]
Troubleshooting Guide: Interpreting the Negative Clinical Trial Data
This guide addresses potential questions and issues that may arise when analyzing the negative results of the this compound clinical trials.
Issue 1: Discrepancy between Preclinical Efficacy and Clinical Failure
Potential Explanations:
-
Species Differences: The neurobiology of depression and the pharmacokinetics/pharmacodynamics of this compound may differ significantly between rodents and humans.
-
Model Limitations: The forced swim test in rodents is a screen for antidepressant-like activity and may not fully recapitulate the complex pathophysiology of human MDD.
-
Dose and Receptor Occupancy: While preclinical studies showed a clear dose-response relationship for antidepressant-like effects and receptor occupancy in rats, the translation of this to an effective and safe dose in humans is challenging. It is possible that the doses tested in the clinical trials did not achieve sufficient or sustained target engagement in the relevant brain regions.
Issue 2: Lack of Efficacy Despite High Target Specificity
Potential Explanations:
-
Complexity of the NMDA Receptor System: The role of the GluN2B subunit in depression may be more complex than initially hypothesized. Simple antagonism may not be sufficient to produce a sustained antidepressant effect. The balance between synaptic and extrasynaptic NMDA receptor activity, as well as the interplay between different subunits (e.g., GluN2A), are critical for neuronal function and plasticity.
-
Downstream Signaling Pathways: The antidepressant effects of ketamine are thought to be mediated by a cascade of downstream signaling events, including the activation of mTOR and increased BDNF synthesis. It is possible that selective GluN2B antagonism by this compound does not engage these critical downstream pathways to the same extent as ketamine.
-
Patient Heterogeneity: The patient population with treatment-resistant depression is highly heterogeneous. It is possible that a specific subgroup of patients might have responded to this compound, but this was not apparent in the overall trial population.
Issue 3: Interpreting the Transient Signal of Efficacy with the 20 mg Dose
Potential Explanations:
-
Pharmacokinetics: The transient effect at day 2 could be related to the pharmacokinetic profile of this compound, with a rapid peak concentration followed by a decline that is insufficient to maintain the therapeutic effect.
-
Rapid Neurochemical Changes: The initial blockade of GluN2B receptors might have induced a rapid but short-lived change in glutamate signaling, leading to a temporary improvement in mood.
-
Placebo Effect: The observed effect, being not statistically significant, could be within the range of variability and influenced by a high placebo response rate, which is common in depression trials.
Quantitative Data from Clinical Trials
Table 1: Results of the NCT02459236 (Clin301-203) Phase II Trial - Primary Endpoint
| Treatment Group | Mean Improvement from Baseline on Bech-6 (Period 1) | Mean Improvement from Baseline on Bech-6 (Period 2) | Weighted Average Difference from Placebo (Placebo - Drug) |
| Placebo | 3.82 | 2.86 | N/A |
| This compound 12 mg | 2.50 | 1.64 | +1.45 |
| This compound 20 mg | 4.11 | 3.38 | -0.04 |
Data from Cerecor Inc. Press Release, November 29, 2016.
Table 2: Pre-specified Secondary Endpoint Analysis at Day 2 for the 20 mg Dose in NCT02459236
| Endpoint | Treatment Group | Mean Improvement from Baseline (Period 1) | Mean Improvement from Baseline (Period 2) |
| Bech-6 | Placebo | 3.59 | 2.30 |
| This compound 20 mg | 4.71 | 3.52 | |
| HDRS-17 | Placebo | 6.24 | 3.60 |
| This compound 20 mg | 9.71 | 5.38 |
Data from Cerecor Inc. Press Release, November 29, 2016.
Experimental Protocols
Rodent Forced Swim Test (FST)
Objective: To assess antidepressant-like activity of a compound in rodents.
Methodology:
-
Apparatus: A cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its hind paws or tail.
-
Procedure:
-
Mice or rats are individually placed in the water-filled cylinder.
-
The total duration of the test is typically 6 minutes.
-
The behavior of the animal is recorded, usually during the last 4 minutes of the test.
-
-
Behavioral Scoring: The primary measure is the duration of immobility, where the animal makes only the movements necessary to keep its head above water. Increased immobility time is interpreted as a state of "behavioral despair." Antidepressant compounds are expected to decrease the duration of immobility.
-
Data Analysis: The duration of immobility is compared between the vehicle-treated control group and the drug-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Western Blot for Brain-Derived Neurotrophic Factor (BDNF)
Objective: To quantify the expression of BDNF protein in brain tissue samples.
Methodology:
-
Tissue Homogenization: Brain tissue (e.g., hippocampus or prefrontal cortex) is homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each sample is determined using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting:
-
The membrane is blocked with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for BDNF.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light signal is captured using a digital imaging system.
-
Data Analysis: The intensity of the bands corresponding to BDNF is quantified and normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading. The relative expression of BDNF is then compared across different experimental groups.
Visualizations
Caption: this compound Mechanism of Action and Downstream Signaling.
Caption: this compound Development and Trial Workflow.
Caption: Logical Flow of this compound Investigation.
References
Rislenemdaz Dose-Response Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing dose-response curves in experiments involving Rislenemdaz (also known as CERC-301 or MK-0657). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide clarity on its mechanism of action and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active, selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with high specificity for the GluN2B subunit.[1][2] It binds to this subunit to prevent the action of the endogenous neurotransmitter glutamate.[1] This targeted action is central to its pharmacological effects.
Q2: What are the key binding affinity and potency values for this compound?
This compound exhibits a high binding affinity for its target. Key in vitro parameters are:
-
IC₅₀ (Half-maximal Inhibitory Concentration): 3.6 nM for the inhibition of calcium influx in agonist-stimulated cells expressing NMDA-GluN1a/GluN2B receptors.
Q3: What doses have been used in preclinical and clinical studies?
Dosing has varied significantly between preclinical animal models and human clinical trials.
-
Preclinical (Rats): Doses of 1, 3, 10, and 30 mg/kg have been shown to significantly decrease immobility and increase swimming behavior in forced swim tests. The estimated ED₅₀ for increasing swimming frequency and decreasing immobility are approximately 0.3 mg/kg and 0.7 mg/kg, respectively.
-
Clinical (Humans): Phase II clinical trials have investigated daily doses of 8 mg, 12 mg, and 20 mg. However, these trials did not demonstrate statistically significant efficacy in treating major depressive disorder.
Q4: I am not observing the expected antidepressant-like effects in my animal model. What could be the issue?
Several factors could contribute to a lack of efficacy in preclinical models:
-
Dose Selection: Ensure that the dose range used is appropriate for the specific model and species. The effective doses in rats for behavioral changes were in the 0.3-0.7 mg/kg range.
-
Route of Administration: this compound is orally bioavailable. Ensure the chosen route of administration allows for adequate absorption and brain penetration.
-
Behavioral Assay Sensitivity: The sensitivity of the chosen behavioral test (e.g., Forced Swim Test, Tail Suspension Test) can vary. Consider the specific parameters being measured and the timing of the test relative to drug administration.
-
Animal Strain and Stress Model: The specific strain of rodent and the nature of the stress model (e.g., chronic restraint stress) can influence the outcomes.
Q5: What is the proposed downstream signaling pathway of this compound?
The primary action of this compound is the blockade of GluN2B-containing NMDA receptors. This initial event is thought to trigger a cascade of downstream effects. One proposed mechanism involves the regulation of Brain-Derived Neurotrophic Factor (BDNF) in specific brain regions like the lateral habenula (LHb). By reducing BDNF expression, this compound may inhibit the activity of LHb neurons, which is linked to depressive-like behaviors. This is part of a broader understanding of NMDA receptor antagonists, which can influence pathways involving mTOR and GSK-3.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Description |
| Kᵢ | 8.1 nM | Inhibitor constant, indicating high binding affinity for the GluN2B subunit. |
| IC₅₀ | 3.6 nM | Concentration required to inhibit 50% of the calcium influx mediated by GluN2B-containing NMDA receptors. |
Table 2: Preclinical In Vivo Efficacy in Rats (Forced Swim Test)
| Dose (mg/kg) | Effect on Immobility | Effect on Swimming Behavior |
| 1 | Significantly Decreased | Significantly Increased |
| 3 | Significantly Decreased | Significantly Increased |
| 10 | Significantly Decreased | Significantly Increased |
| 30 | Significantly Decreased | Significantly Increased |
| ED₅₀ | ~0.7 mg/kg | ~0.3 mg/kg |
Table 3: Human Clinical Trial Doses
| Dose (mg/day) | Clinical Phase | Outcome |
| 8 | Phase II | Did not meet primary efficacy endpoint. |
| 12 | Phase II | Failed to demonstrate efficacy. |
| 20 | Phase II | Failed to demonstrate efficacy. |
Experimental Protocols
Protocol 1: In Vitro Calcium Influx Assay
This protocol outlines a general method for assessing the inhibitory effect of this compound on NMDA receptor function.
-
Cell Culture: Utilize a stable cell line (e.g., HEK293 or L(tk-)) co-expressing the GluN1a and GluN2B subunits of the NMDA receptor.
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and culture until they reach approximately 80-90% confluency.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Compound Incubation: Add the different concentrations of this compound to the respective wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: Add a solution containing NMDA and a co-agonist (e.g., glycine) to all wells to stimulate the NMDA receptors.
-
Signal Detection: Immediately measure the fluorescence intensity using a plate reader capable of kinetic reads. The increase in fluorescence corresponds to the influx of calcium.
-
Data Analysis: Normalize the fluorescence signal to a baseline reading before agonist addition. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Preclinical Forced Swim Test (FST) in Rodents
This protocol describes a common behavioral assay used to evaluate the antidepressant-like effects of compounds.
-
Animal Acclimation: Acclimate male C57BL/6J mice or Sprague-Dawley rats to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage) at a specific time point before the test (e.g., 30-60 minutes).
-
Test Apparatus: Use a transparent Plexiglas cylinder (e.g., 30 cm high, 11 cm diameter) filled with water (24 ± 1°C) to a depth where the animal cannot touch the bottom (e.g., 10 cm).
-
Test Procedure: Gently place each animal into the cylinder for a 6-minute session.
-
Behavioral Scoring: Record the entire session with a video camera. An observer, blinded to the treatment groups, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Data Analysis: Compare the mean immobility time between the this compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Workflow for a preclinical dose-response study.
References
Technical Support Center: Managing Rislenemdaz Solubility for Experimental Success
Welcome to the technical support center for Rislenemdaz. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful preparation and application of this compound in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving this compound powder. What is the recommended solvent?
A1: this compound is sparingly soluble in aqueous solutions. For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][2][3] It is advisable to use sonication to aid dissolution.[1] For in vivo experiments, a multi-component vehicle is often necessary.
Q2: My this compound precipitates when I dilute my DMSO stock solution in my aqueous buffer or cell culture medium. How can I prevent this?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To avoid precipitation, it is recommended to perform a serial dilution of the DMSO stock solution with DMSO first to a lower concentration before adding it to your aqueous buffer or medium.[1] Additionally, pre-heating both the stock solution and the aqueous medium to 37°C before dilution can help prevent precipitation caused by temperature changes. If precipitation still occurs, gentle warming and sonication may help redissolve the compound.
Q3: What are the recommended formulations for in vivo animal studies?
A3: Several formulations have been successfully used for in vivo administration of this compound. The choice of vehicle depends on the specific requirements of your experiment. Below are some commonly used formulations:
| Formulation Components | Achievable Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.98 mM) | |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (6.98 mM) | |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (6.98 mM) | |
| 0.5% Methylcellulose (MC), 0.02% Sodium Lauryl Sulfate (SLS) in deionized water | Suspension for oral gavage |
Q4: How should I prepare the in vivo formulation with multiple components?
A4: It is crucial to add each solvent sequentially and ensure the solution is clear before adding the next component. A typical procedure involves first dissolving the this compound in DMSO and then adding the other co-solvents one by one, mixing thoroughly at each step.
Q5: What is the mechanism of action of this compound?
A5: this compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit. By binding to the GluN2B subunit, it prevents the endogenous ligand, glutamate, from activating the receptor. This targeted antagonism is being investigated for its potential therapeutic effects, particularly in major depressive disorder.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 358.41 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Sonicator
Procedure:
-
Weigh out the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.58 mg of this compound.
-
Add the weighed this compound to a sterile vial.
-
Add the appropriate volume of DMSO to achieve a final concentration of 10 mM (e.g., 1 mL for 3.58 mg).
-
Vortex the solution briefly to mix.
-
Place the vial in a sonicator bath and sonicate until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Protocol 2: Preparation of an In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Calculate the total volume of the formulation needed based on the number of animals and the required dose.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the this compound DMSO stock solution (10% of the final volume).
-
Add PEG300 to the tube (40% of the final volume). Vortex thoroughly until the solution is clear.
-
Add Tween-80 to the tube (5% of the final volume). Vortex again until the solution is clear.
-
Finally, add the sterile saline to reach the final desired volume (45% of the final volume). Vortex thoroughly to ensure a homogenous and clear solution.
-
If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
Visual Guides
Caption: Workflow for this compound solubilization and troubleshooting.
Caption: Simplified signaling pathway of this compound.
References
Technical Support Center: Rislenemdaz Neurotoxicity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential neurotoxic effects of long-term Rislenemdaz use. Given the limited publicly available data on the long-term safety profile of this compound, this resource offers troubleshooting guides and frequently asked questions (FAQs) to support experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Is there any published evidence of this compound-induced neurotoxicity?
A: To date, there is a lack of published, peer-reviewed studies that specifically detail long-term neurotoxic effects of this compound. Preclinical studies have suggested that as a selective NMDA receptor subunit 2B (GluN2B) antagonist, this compound is anticipated to have a lower risk of neurotoxicity and psychotomimetic effects compared to non-selective NMDA receptor antagonists like ketamine or PCP.[1][2] However, the absence of evidence is not evidence of absence. Long-term, high-dose, or specific experimental conditions could potentially lead to unforeseen neurotoxic outcomes. Therefore, dedicated neurotoxicity studies are crucial.
Q2: What are the theoretical neurotoxic risks associated with a selective GluN2B antagonist like this compound?
A: While selectivity for the GluN2B subunit is thought to confer a better safety profile, potential risks associated with long-term NMDA receptor antagonism cannot be entirely dismissed. These theoretical risks, extrapolated from the broader class of NMDA receptor antagonists, include:
-
Neuronal vacuolization: A characteristic form of neurotoxicity observed with some NMDA receptor antagonists in animal models, particularly in the retrosplenial and posterior cingulate cortices.[3][4]
-
Excitotoxicity: Paradoxically, under certain conditions, blockade of specific NMDA receptor subunits could disrupt neuronal network homeostasis and potentially lead to excitotoxic damage in other neuronal populations.[5]
-
Cognitive and Behavioral Deficits: Long-term alterations in NMDA receptor function, which is critical for synaptic plasticity, learning, and memory, could lead to subtle but significant behavioral and cognitive impairments.
-
Neurodevelopmental Effects: If exposure occurs during critical periods of brain development, there could be a risk of altered neuronal migration and synapse formation.
Q3: What are the key differences in expected neurotoxicity between this compound and non-selective NMDA antagonists?
A: The primary difference lies in the target selectivity. Non-selective antagonists block all NMDA receptor subtypes, leading to a widespread disruption of glutamatergic neurotransmission. This broad activity is linked to psychotomimetic effects and a higher risk of neurotoxicity. This compound, by selectively targeting GluN2B-containing receptors, is hypothesized to have a more localized and nuanced effect on neuronal signaling, potentially sparing the physiological functions mediated by other NMDA receptor subtypes and thereby reducing the risk of adverse effects.
Troubleshooting Guides
Problem 1: Difficulty in detecting neurotoxicity in vitro.
Possible Cause 1: Inappropriate cell model.
-
Troubleshooting: Ensure the neuronal cell line or primary culture robustly expresses the GluN2B subunit. Not all neuronal cell lines have the same NMDA receptor subunit composition. Consider using primary cortical or hippocampal neurons, which have well-characterized NMDA receptor expression profiles.
Possible Cause 2: Insufficient drug concentration or exposure time.
-
Troubleshooting: Conduct a dose-response and time-course study. Neurotoxic effects may only manifest at higher concentrations or after prolonged exposure. It is crucial to establish a concentration range that is relevant to potential in vivo brain concentrations.
Possible Cause 3: Insensitive neurotoxicity assay.
-
Troubleshooting: Employ a battery of assays to assess different aspects of cell health.
-
Cytotoxicity: Lactate dehydrogenase (LDH) release assay for membrane integrity.
-
Apoptosis: Caspase-3/7 activity assays, TUNEL staining.
-
Mitochondrial function: MTT or resazurin reduction assays.
-
Neurite outgrowth and morphology: High-content imaging and analysis.
-
Problem 2: Inconsistent results in animal models of neurotoxicity.
Possible Cause 1: Inappropriate animal model or species.
-
Troubleshooting: Rodent models are commonly used for neurotoxicity studies. However, species-specific differences in metabolism and NMDA receptor subunit distribution exist. Justify the choice of species and strain based on existing literature for NMDA receptor antagonist testing.
Possible Cause 2: Incorrect dosing regimen or route of administration.
-
Troubleshooting: The dosing regimen should be designed to maintain consistent plasma and brain concentrations of this compound over the desired period. Consider the pharmacokinetic profile of the drug, including its half-life. The route of administration (e.g., oral gavage, osmotic mini-pumps) should be chosen to mimic the intended clinical use as closely as possible.
Possible Cause 3: Behavioral tests are not sensitive enough to detect subtle neurotoxic effects.
-
Troubleshooting: Use a comprehensive battery of behavioral tests to assess various neurological domains.
-
Motor function and coordination: Rotarod, beam walking.
-
Locomotor activity and anxiety: Open field test.
-
Learning and memory: Morris water maze, Barnes maze, novel object recognition.
-
Sensorimotor gating: Prepulse inhibition of the startle response.
-
Experimental Protocols
Protocol 1: In Vitro Neurotoxicity Assessment in Primary Cortical Neurons
-
Cell Culture: Culture primary cortical neurons from embryonic day 18 (E18) rat pups.
-
Treatment: After 7-10 days in vitro, expose neuronal cultures to a range of this compound concentrations (e.g., 1 µM to 100 µM) or vehicle control for 24, 48, and 72 hours.
-
LDH Assay: At the end of the treatment period, collect the culture medium and measure LDH release according to the manufacturer's protocol.
-
MTT Assay: Following medium collection, incubate the cells with MTT solution to assess cell viability.
-
Immunocytochemistry: In parallel experiments, fix the cells after treatment and perform immunocytochemistry for markers of neuronal health (e.g., MAP2, NeuN) and apoptosis (e.g., cleaved caspase-3).
-
Data Analysis: Compare the results from this compound-treated groups to the vehicle control group.
Protocol 2: In Vivo Neurotoxicity Study in Rodents
-
Animals: Use adult male and female Sprague-Dawley rats.
-
Drug Administration: Administer this compound or vehicle daily via oral gavage for a period of 28 days. Include multiple dose groups (e.g., low, medium, high).
-
Behavioral Testing: Conduct a battery of behavioral tests starting from day 21 of treatment.
-
Histopathology: At the end of the study, perfuse the animals and collect the brains. Process the brain tissue for histological analysis.
-
Nissl Staining: To assess overall neuronal morphology and identify any signs of neuronal loss or damage, particularly in the retrosplenial and posterior cingulate cortices.
-
Immunohistochemistry: Stain for markers of neuronal injury (e.g., Fluoro-Jade C), glial activation (GFAP for astrocytes, Iba1 for microglia), and apoptosis (cleaved caspase-3).
-
-
Data Analysis: Analyze behavioral data using appropriate statistical methods (e.g., ANOVA). Quantify histological changes through cell counting and densitometry in specific brain regions.
Data Presentation
Table 1: Hypothetical In Vitro Neurotoxicity Data for this compound
| This compound Concentration | Cell Viability (MTT Assay, % of Control) | LDH Release (% of Max) | Cleaved Caspase-3 Positive Cells (%) |
| Vehicle Control | 100 ± 5 | 5 ± 2 | 2 ± 1 |
| 1 µM | 98 ± 6 | 6 ± 2 | 3 ± 1 |
| 10 µM | 95 ± 7 | 8 ± 3 | 4 ± 2 |
| 50 µM | 85 ± 8 | 15 ± 4 | 10 ± 3 |
| 100 µM | 70 ± 10 | 25 ± 5 | 20 ± 4 |
Table 2: Hypothetical Behavioral and Histological Endpoints in a 28-Day Rodent Study
| Treatment Group | Rotarod Latency to Fall (s) | Morris Water Maze Escape Latency (s) | GFAP+ Astrocytes in Retrosplenial Cortex (cells/mm²) |
| Vehicle Control | 180 ± 20 | 25 ± 5 | 50 ± 10 |
| Low Dose this compound | 175 ± 22 | 28 ± 6 | 55 ± 12 |
| Medium Dose this compound | 160 ± 25 | 35 ± 7 | 70 ± 15 |
| High Dose this compound | 140 ± 30 | 45 ± 8 | 95 ± 20 |
Visualizations
Caption: In Vitro Neurotoxicity Assessment Workflow.
Caption: In Vivo Neurotoxicity Study Workflow.
Caption: this compound Mechanism of Action and Potential Downstream Effects.
References
- 1. Behavioral tests for evaluating the characteristics of brain diseases in rodent models: Optimal choices for improved outcomes (Review). | Semantic Scholar [semanticscholar.org]
- 2. NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of NMDA antagonist-induced neurotoxicity and implications for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of NMDA antagonist-induced neurotoxicity and implications for clinical development. | Semantic Scholar [semanticscholar.org]
- 5. Increased excitotoxicity and neuroinflammatory markers in postmortem frontal cortex from bipolar disorder patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Rislenemdaz Efficacy in Rodent Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Rislenemdaz efficacy in rodent models of depression.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active, selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B (also known as NR2B) subunit.[1] By binding to the GluN2B subunit, this compound prevents the endogenous neurotransmitter glutamate from activating the receptor.[1] This modulation of the glutamatergic system is thought to underlie its potential antidepressant effects. Research suggests that the antidepressant-like effects of this compound may be mediated, at least in part, through its action in the lateral habenula (LHb), where it can lead to a downregulation of Brain-Derived Neurotrophic Factor (BDNF) expression.[2]
Q2: Has this compound shown efficacy in preclinical rodent models?
Yes, preclinical studies in rodent models of depression have demonstrated antidepressant-like effects of this compound. Systemic administration of this compound has been shown to alleviate despair-like behaviors in mice subjected to chronic restraint stress (CRS), as measured by the Forced Swim Test (FST) and Tail Suspension Test (TST).[2] However, it's important to note that while preclinical results were promising, this compound failed to demonstrate statistically significant efficacy in Phase II clinical trials for treatment-resistant depression.[1]
Q3: What are the known pharmacokinetic properties of this compound in rodents?
Preclinical studies have shown that this compound is orally bioavailable and acts rapidly. In rats, it has an onset of action of about one hour. The half-life of this compound and its active metabolite in rats are approximately 12-17 hours and 21-26 hours, respectively.
Troubleshooting Guide
Problem 1: Lack of significant antidepressant-like effect in the Forced Swim Test (FST) or Tail Suspension Test (TST).
Possible Causes & Troubleshooting Steps:
-
Inappropriate Dosing: The dose of this compound may be outside the therapeutic window. Very high doses of NMDA receptor antagonists can sometimes lead to paradoxical effects or side effects that interfere with behavioral tests.
-
Recommendation: Conduct a dose-response study to determine the optimal dose for your specific rodent strain and experimental conditions. A study in mice demonstrated efficacy with intraperitoneal (i.p.) injections of 0.1, 0.3, 0.6, and 1.0 mg/kg.
-
-
Suboptimal Administration Protocol: The timing and route of administration are critical for observing an effect.
-
Recommendation: For i.p. administration in mice, a protocol of two injections, one 24 hours and the second 45 minutes before testing, has been shown to be effective. Ensure the vehicle used is appropriate and does not cause adverse effects. A common vehicle for this compound is a solution of dimethyl sulfoxide (DMSO) and saline with a solubilizing agent like sulfobutyl ether-β-cyclodextrin.
-
-
High Baseline Immobility: If the control animals already show very high levels of immobility, it may be difficult to detect a further increase or a decrease with drug treatment.
-
Recommendation: Review your experimental procedures for potential stressors that could be affecting baseline behavior. Ensure proper acclimation of the animals to the testing environment.
-
-
Strain-Specific Differences: Different strains of mice and rats can exhibit varying sensitivity to pharmacological agents and may have different baseline levels of "depressive-like" behavior.
-
Recommendation: Consult the literature to select a rodent strain known to be responsive in depression models. If using a less common strain, initial validation experiments are crucial.
-
Problem 2: No significant difference in the Sucrose Preference Test (SPT).
Possible Causes & Troubleshooting Steps:
-
Procedural Variability: The SPT is sensitive to various factors, including the concentration of the sucrose solution, the duration of the test, and the habituation period.
-
Recommendation: Standardize your SPT protocol. A common approach involves a habituation period with two bottles of water, followed by exposure to two bottles of sucrose solution (e.g., 2%), then a period of water and food deprivation before the test. The position of the bottles should be switched during the test to avoid place preference.
-
-
Insufficient Stress Induction: If the depression model (e.g., chronic mild stress) is not robust enough, the animals may not develop a significant anhedonic phenotype, making it impossible to see a reversal with treatment.
-
Recommendation: Ensure your stress protocol is validated and consistently applied. Monitor physiological signs of stress (e.g., body weight, corticosterone levels) to confirm the model's effectiveness.
-
-
Neophobia: Animals may initially avoid the novel sucrose solution.
-
Recommendation: A proper habituation phase is critical to overcome neophobia.
-
Quantitative Data Summary
Table 1: this compound Efficacy in Mouse Behavioral Tests (Chronic Restraint Stress Model)
| Behavioral Test | This compound Dose (i.p.) | Outcome |
| Forced Swim Test | 0.1, 0.3, 0.6, 1.0 mg/kg | Decreased immobility time |
| Tail Suspension Test | 0.1, 0.3, 0.6, 1.0 mg/kg | Decreased immobility time |
| Sucrose Preference Test | 0.1, 0.3, 0.6, 1.0 mg/kg | Increased sucrose preference |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 8.1 nM | |
| Onset of Action | ~1 hour | |
| Half-life (this compound) | 12-17 hours | |
| Half-life (Active Metabolite) | 21-26 hours |
Experimental Protocols
1. Forced Swim Test (FST) - Mouse Protocol
-
Apparatus: A transparent plastic cylinder (e.g., 20 cm in diameter, 40 cm in height) filled with water (23-25°C) to a depth of 15-20 cm, making it impossible for the mouse to escape or touch the bottom with its tail.
-
Procedure:
-
Individually place each mouse into the cylinder of water.
-
The total test duration is typically 6 minutes.
-
Record the entire session for later analysis.
-
The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep its head above water.
-
-
Data Analysis: The duration of immobility is scored by a trained observer, who should be blind to the experimental conditions.
2. Tail Suspension Test (TST) - Mouse Protocol
-
Apparatus: A horizontal bar or rod placed at a sufficient height (e.g., 50-60 cm) from the floor.
-
Procedure:
-
Secure the mouse's tail to the bar using adhesive tape, approximately 1-2 cm from the tip of the tail. The mouse should be suspended clear of any surfaces.
-
The total test duration is typically 6 minutes.
-
Record the entire session for later analysis.
-
The primary measure is the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
-
Data Analysis: The duration of immobility is scored by a trained observer, blind to the experimental groups.
3. Sucrose Preference Test (SPT) - Rodent Protocol
-
Apparatus: Two identical drinking bottles for each cage.
-
Procedure:
-
Habituation (48 hours): Place two bottles filled with tap water in each cage.
-
Sucrose Exposure (48 hours): Replace both water bottles with two bottles containing a 1-2% sucrose solution.
-
Deprivation (24 hours): Remove both bottles, depriving the animals of fluid.
-
Testing: Place one bottle with tap water and one bottle with the sucrose solution in each cage. The position of the bottles should be counterbalanced across cages and switched halfway through the test period (e.g., after 1 hour of a 2-hour test) to prevent place preference.
-
-
Data Analysis: Measure the volume of liquid consumed from each bottle. Sucrose preference is calculated as: (Volume of sucrose solution consumed / Total volume of liquid consumed) x 100%.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound efficacy studies.
References
Validation & Comparative
Rislenemdaz vs. Ketamine: A Comparative Analysis of Efficacy in Preclinical Models of Treatment-Resistant Depression
For Immediate Release
This guide provides a detailed comparison of the preclinical efficacy of Rislenemdaz (CERC-301, MK-0657) and the benchmark rapid-acting antidepressant, ketamine, in rodent models of Treatment-Resistant Depression (TRD). The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study and development of novel antidepressant therapies.
Executive Summary
Both this compound, a selective NMDA receptor subunit 2B (NR2B) antagonist, and ketamine, a non-selective NMDA receptor antagonist, have demonstrated antidepressant-like effects in preclinical models. While ketamine has a broader and more established preclinical and clinical profile, this compound shows promise with a potentially more targeted mechanism of action that may offer a differentiated safety and tolerability profile. This comparison summarizes key behavioral and molecular data from published studies to facilitate an evidence-based evaluation of these two compounds.
Comparative Efficacy Data
The following tables summarize quantitative data from key preclinical studies on the behavioral and molecular effects of this compound and ketamine.
Table 1: Behavioral Efficacy in Rodent Models of Depression
| Compound | Test | Animal Model | Dose | Route | Key Finding | Reference |
| This compound | Forced Swim Test (FST) | Rat | 0.3-0.7 mg/kg | p.o. | ED50 for decreased immobility | [1] |
| Forced Swim Test (FST) | Mouse (Chronic Restraint Stress) | 1 mg/kg | i.p. | Significantly decreased immobility time | ||
| Sucrose Preference Test (SPT) | Mouse (Chronic Restraint Stress) | 1 mg/kg | i.p. | Significantly increased sucrose preference | ||
| Ketamine | Forced Swim Test (FST) | Rat | 10 mg/kg | i.p. | Significantly decreased immobility time | |
| Sucrose Preference Test (SPT) | Rat (Chronic Unpredictable Mild Stress) | 10 mg/kg | i.p. | Significantly increased sucrose preference |
Table 2: Effects on Synaptic Plasticity Markers
| Compound | Marker | Brain Region | Animal Model | Dose | Route | Key Finding | Reference |
| This compound (inferred from selective NR2B antagonist Ro 25-6981) | PSD-95 | Prefrontal Cortex | Rat | 10 mg/kg | i.p. | Significant increase in expression | [2] |
| Synapsin I | Prefrontal Cortex | Rat | 10 mg/kg | i.p. | Significant increase in expression | [2] | |
| Ketamine | PSD-95 | Hippocampus | Rat (Postpartum Depression Model) | - | - | Significantly increased expression | [3] |
| Synapsin I | Hippocampus | Rat (Chronic Unpredictable Mild Stress) | 20 mg/kg | i.p. | Significantly increased expression | [4] | |
| PSD-95 | Prefrontal Cortex | Mouse | - | - | Increased expression |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and the workflows of the key behavioral experiments.
Detailed Experimental Protocols
Forced Swim Test (FST)
This test is a widely used rodent behavioral assay to assess antidepressant efficacy.
-
Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 15-20 cm, making it impossible for the animal to escape or touch the bottom.
-
Procedure:
-
Pre-test Session (Day 1): Rodents are individually placed in the water-filled cylinder for a 15-minute habituation session. This is done to induce a state of learned helplessness.
-
Drug Administration: Following the pre-test session, animals are administered this compound, ketamine, or a vehicle control at specified doses and routes. The timing of administration before the test session is a critical variable.
-
Test Session (Day 2): Approximately 24 hours after the pre-test, the animals are again placed in the cylinder for a 5-6 minute test session. The entire session is video-recorded.
-
-
Data Analysis: The duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing behaviors are scored by a trained observer blinded to the treatment groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Sucrose Preference Test (SPT)
The SPT is a measure of anhedonia, a core symptom of depression, in rodents.
-
Apparatus: Standard rodent home cages equipped with two identical drinking bottles.
-
Procedure:
-
Habituation: For 48 hours, rodents are habituated to two bottles, both containing water. This is followed by a 24-hour period where both bottles contain a 1% sucrose solution.
-
Baseline Measurement: Animals are then presented with a choice between one bottle of water and one bottle of 1% sucrose solution for 24 hours. The position of the bottles is switched after 12 hours to avoid place preference. Fluid consumption from each bottle is measured.
-
Stress Induction (for TRD models): To model treatment-resistant depression, animals undergo a chronic stress paradigm, such as Chronic Unpredictable Mild Stress (CUMS) or Chronic Restraint Stress (CRS), for several weeks.
-
Treatment and Test: Following the stress period, animals are treated with this compound, ketamine, or vehicle. The sucrose preference test is then conducted again to assess the effects of the treatment on anhedonic-like behavior.
-
-
Data Analysis: Sucrose preference is calculated as the percentage of sucrose solution consumed relative to the total fluid intake: (Sucrose Intake / (Sucrose Intake + Water Intake)) * 100. A significant increase in sucrose preference in the treated group compared to the vehicle group indicates an amelioration of anhedonic-like behavior.
Western Blotting for Synaptic Proteins (PSD-95 and Synapsin I)
This molecular biology technique is used to quantify the expression levels of specific proteins in brain tissue.
-
Sample Preparation:
-
Rodents are euthanized at a specific time point after drug administration.
-
The brain region of interest (e.g., prefrontal cortex, hippocampus) is rapidly dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
The total protein concentration of the lysate is determined using a protein assay (e.g., BCA assay).
-
-
Procedure:
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked with a protein solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for PSD-95 and synapsin I. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) is also used as a loading control.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light signal is captured using a digital imaging system.
-
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The expression of PSD-95 and synapsin I is normalized to the expression of the housekeeping protein. An increase in the normalized expression of these proteins suggests an enhancement of synaptic plasticity.
Discussion and Future Directions
The available preclinical data suggest that both this compound and ketamine exert antidepressant-like effects in rodent models of depression, likely through mechanisms involving the modulation of synaptic plasticity. Ketamine's broad action on NMDA receptors is associated with rapid and robust antidepressant effects, but also with psychotomimetic side effects. This compound, with its selective antagonism of the NR2B subunit, presents a more targeted approach. The finding that another selective NR2B antagonist, Ro 25-6981, increases synaptic proteins like PSD-95 and synapsin I provides a strong rationale for the hypothesis that this compound may act through a similar synaptogenic mechanism.
Direct, head-to-head preclinical studies comparing this compound and ketamine across a range of behavioral and molecular endpoints are warranted to fully elucidate their comparative efficacy and mechanisms of action. Future research should focus on:
-
Direct comparative studies: Conducting experiments where this compound and ketamine are evaluated in the same TRD model, using identical experimental protocols.
-
Molecular profiling: A comprehensive analysis of the effects of this compound on a wider range of synaptic plasticity markers and intracellular signaling pathways in brain regions implicated in depression.
-
Long-term efficacy and safety: Investigating the durability of the antidepressant-like effects and the long-term safety profile of this compound in preclinical models.
Such studies will be crucial in determining the potential of this compound as a novel, rapid-acting antidepressant with a potentially improved therapeutic window compared to ketamine.
References
- 1. animal.research.wvu.edu [animal.research.wvu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Low-dose S-ketamine exerts antidepressant-like effects via enhanced hippocampal synaptic plasticity in postpartum depression rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-Ketamine Exerts Antidepressant Effects by Regulating Rac1 GTPase Mediated Synaptic Plasticity in the Hippocampus of Stressed Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Rislenemdaz and Traxoprodil
An objective guide for researchers and drug development professionals on the safety and tolerability of two selective GluN2B antagonists.
Introduction
Rislenemdaz (CERC-301) and traxoprodil (CP-101,606) are both selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit. This shared mechanism of action has positioned them as potential therapeutics for neurological and psychiatric disorders, including treatment-resistant depression. However, their clinical development trajectories have been significantly influenced by their distinct side effect profiles. This guide provides a comprehensive comparison of the adverse effects associated with this compound and traxoprodil, supported by available clinical and preclinical data, to inform future research and development in this area.
Comparative Side Effect Profiles
The safety and tolerability of this compound and traxoprodil have been evaluated in multiple clinical trials. A summary of their side effect profiles is presented below.
Key Findings:
-
Cardiac Safety: A critical differentiating factor is the cardiac safety profile. Traxoprodil's clinical development was halted primarily due to concerns over QT prolongation, a potential risk factor for serious cardiac arrhythmias[1][2]. In contrast, preclinical studies and a clinical trial involving 135 subjects indicated that this compound does not have a significant influence on the electrocardiogram (ECG)[3].
-
Dissociative Effects: Traxoprodil has been associated with a high incidence of dissociative side effects, similar to those observed with ketamine, particularly at higher doses. In one study, these effects were significant enough to necessitate dose reductions in half of the participants[4]. While this compound is also an NMDA antagonist, reports of dissociative or psychotomimetic effects have been less prominent. A pilot study of an oral formulation of this compound (MK-0657) observed no psychotomimetic effects[5].
-
General Tolerability: this compound was generally well-tolerated in its Phase II clinical trial for major depressive disorder (MDD). The most commonly reported adverse events were mild to moderate in severity. Traxoprodil's tolerability appears to be more dose-dependent, with significant side effects emerging at higher concentrations. However, a study in patients with traumatic brain injury reported that traxoprodil was well-tolerated.
Quantitative Analysis of Adverse Events
The following table summarizes the reported adverse events for this compound and traxoprodil from available clinical trial data. It is important to note that direct comparison is challenging due to differences in study design, patient populations, and dosing regimens. Quantitative data on the incidence of specific adverse events for both compounds is limited in publicly available sources.
| Adverse Event Category | This compound (CERC-301) | Traxoprodil (CP-101,606) |
| Cardiovascular | No significant influence on ECG reported. Increased blood pressure was among the most commonly reported adverse events in a Phase II trial. | Primary reason for development halt: EKG abnormalities, specifically QT prolongation. A study in TBI patients reported no clinically significant cardiovascular abnormalities. |
| Neurological | Most commonly reported adverse events in a Phase II trial included dizziness, somnolence, and paresthesia. | High incidence of dissociative side effects at higher doses, requiring dose reduction in 50% of participants in a depression trial. A TBI study reported no psychotropic effects. |
| Gastrointestinal | Not reported as a common adverse event. | Nausea has been reported as a side effect. |
| General | Generally well-tolerated with no serious adverse events reported in a Phase II MDD trial. | Tolerability is dose-dependent. |
Note: Specific percentages for the incidence of adverse events for this compound and a detailed breakdown for traxoprodil were not available in the reviewed public documents.
Experimental Protocols
Understanding the methodologies of the clinical trials is crucial for interpreting their findings. Below are summaries of the protocols for key studies of this compound and traxoprodil.
This compound (CERC-301) Phase II Study (NCT02459236)
-
Objective: To evaluate the antidepressant effect of intermittent doses of adjunctive CERC-301 in subjects with severe MDD who have not adequately responded to standard antidepressant therapy.
-
Study Design: A randomized, double-blind, placebo-controlled, sequential parallel comparison design study.
-
Patient Population: 115 subjects with MDD experiencing a severe depressive episode despite stable ongoing treatment with an SSRI or SNRI.
-
Dosing Regimen: Intermittent oral doses of 12 mg or 20 mg of CERC-301 or placebo.
-
Safety Assessments: Monitoring of adverse events, vital signs, and laboratory parameters. Specific details on ECG monitoring protocols were not detailed in the available summaries but preclinical and other clinical data suggest a focus on cardiovascular safety.
Traxoprodil (CP-101,606) Study in Treatment-Refractory Depression (NCT00163059)
-
Objective: To assess the antidepressant effects of the NMDA antagonist, CP-101,606, in patients with treatment-refractory major depressive disorder.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: 30 patients with MDD who were non-responders to at least one adequate trial of an SSRI.
-
Dosing Regimen: Details on the specific intravenous dosage that led to dissociative effects are not fully available, but it is known that dose reductions were necessary.
-
Safety Assessments: The study monitored for adverse events, with a particular focus on cardiovascular safety (including EKG to assess for QT prolongation) and psychiatric side effects (including dissociative symptoms). The Clinician-Administered Dissociative States Scale (CADSS) is a common tool used in such trials, although its specific use in this study is not explicitly stated in the available results.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved, the following diagrams are provided.
Conclusion
The comparative analysis of the side effect profiles of this compound and traxoprodil reveals significant differences that have had a profound impact on their clinical development. Traxoprodil's association with QT prolongation and dose-limiting dissociative effects ultimately led to the cessation of its development for depression. In contrast, this compound has demonstrated a more favorable safety profile, particularly concerning cardiac and psychotomimetic effects. However, the efficacy of this compound in treating major depressive disorder has not been definitively established in clinical trials to date.
For researchers and drug development professionals, this comparison underscores the critical importance of early and thorough safety and tolerability assessments for novel CNS drug candidates. The experience with these two GluN2B antagonists highlights that even with a shared and specific molecular target, subtle differences in pharmacology can lead to vastly different clinical outcomes. Future development of GluN2B antagonists should prioritize careful dose-finding studies to balance efficacy with potential side effects and should include rigorous cardiovascular and psychiatric safety monitoring.
References
A Head-to-Head In Vivo Comparison of GluN2B Antagonists
For Researchers, Scientists, and Drug Development Professionals
The N-methyl-D-aspartate (NMDA) receptor is a critical player in synaptic plasticity, learning, and memory. Its dysfunction is implicated in a range of neurological and psychiatric disorders, making it a key therapeutic target. The GluN2B subunit of the NMDA receptor, in particular, has garnered significant attention due to its specific expression patterns and its role in excitotoxicity and disease pathophysiology. This has led to the development of numerous selective GluN2B antagonists. This guide provides an objective in vivo comparison of prominent GluN2B antagonists, supported by experimental data, to aid researchers in selecting the appropriate tool for their preclinical studies.
Overview of Compared GluN2B Antagonists
This guide focuses on a selection of well-characterized and frequently studied GluN2B antagonists:
-
Ifenprodil: One of the first-generation GluN2B-selective antagonists, serving as a foundational tool in the field.
-
Ro 25-6981: A more potent and selective analog of ifenprodil, widely used in preclinical research.
-
CP-101,606 (Traxoprodil): A potent GluN2B antagonist that has been investigated in clinical trials for depression.
-
Radiprodil: A selective GluN2B negative allosteric modulator that has also advanced to clinical trials, particularly for seizure disorders.
In Vivo Efficacy Comparison
Direct head-to-head in vivo comparisons of all these antagonists in the same experimental paradigm are limited in the published literature. However, by synthesizing data from multiple studies, we can draw meaningful comparisons of their efficacy in various preclinical models.
Anticonvulsant Activity
A key therapeutic area for GluN2B antagonists is epilepsy, given the role of NMDA receptors in seizure generation and propagation.
| Antagonist | Animal Model | Efficacy Metric | Key Findings |
| Ro 25-6981 | Pentylenetetrazole (PTZ)-induced seizures in infant rats (P12) | Seizure score reduction | More powerful anticonvulsant effects compared to ifenprodil in infant rats.[1] |
| Ifenprodil | PTZ-induced seizures in infant rats (P12) | Seizure score reduction | Effective, but less potent than Ro 25-6981 in this model.[1] |
| Radiprodil | PTZ-induced seizures in juvenile rats (PN12) | Seizure protection | Showed the largest protective seizure effects in juvenile rats, corresponding to late infancy in humans.[2][3] |
| Radiprodil | Audiogenic seizures in Grin2aS/S mice | Reduced onset and severity of seizures | Significantly and dose-dependently reduced seizure activity.[4] |
Neuroprotection
GluN2B antagonists have been extensively investigated for their neuroprotective potential in models of ischemic stroke.
| Antagonist | Animal Model | Efficacy Metric | Key Findings |
| Ifenprodil | Middle Cerebral Artery Occlusion (MCAO) in rats | Reduction in cerebral infarction | Demonstrates neuroprotective effects. A novel antagonist was shown to have superior efficacy to ifenprodil in this model. |
| Ro 25-6981 | In vivo models of excitotoxicity | Neuronal protection | Protects neurons from excitotoxic death. |
Antidepressant-like Activity
The potential for rapid-acting antidepressants has driven research into GluN2B antagonists for major depressive disorder.
| Antagonist | Animal Model | Efficacy Metric | Key Findings |
| CP-101,606 (Traxoprodil) | Forced Swim Test (FST) in mice | Reduced immobility time | Exhibited antidepressant activity at doses of 20 and 40 mg/kg. Potentiated the effects of other antidepressant drugs. |
| Ro 25-6981 | Preclinical depression models | Antidepressant effects | Displayed antidepressant effects in various animal models. |
Cognitive Effects
The impact of GluN2B antagonism on learning and memory is a critical consideration for their therapeutic development.
| Antagonist | Animal Model | Efficacy Metric | Key Findings |
| CP-101,606 (Traxoprodil) | Morris Water Maze in rats | Acquisition and memory | At a dose that fully occupied hippocampal GluN2B receptors, it had no effect on spatial learning and memory. |
| Ifenprodil & Ro 25-6981 | Aβ-mediated synaptic plasticity disruption in vivo | Prevention of LTP inhibition | Prevented the inhibition of long-term potentiation (LTP) by amyloid-β peptides. |
Selectivity and Potency
The selectivity for the GluN2B subunit over other NMDA receptor subunits and other neurotransmitter receptors is a key determinant of the therapeutic window and side-effect profile of these antagonists.
| Antagonist | In Vitro Potency (IC50/Ki) | Selectivity |
| Ifenprodil | IC50 = 167 nM (for NR1/NR2B) | ~200-400-fold selectivity for GluN2B over other GluN2 subunits. Also has affinity for α1-adrenergic receptors. |
| Ro 25-6981 | IC50 = 9 nM (for NR1C/NR2B) | >5000-fold selectivity for GluN2B over GluN2A. |
| CP-101,606 (Traxoprodil) | IC50 = 39 nM (for NR1/NR2B) | 4.3 times more potent than ifenprodil. Minimal inhibition of NR2A, NR2C, or NR2D containing receptors. |
| Radiprodil | High potency and selectivity for GluN2B. | Negative allosteric modulator with high selectivity. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are generalized protocols for key in vivo experiments.
Morris Water Maze (for Spatial Learning and Memory)
-
Apparatus: A circular pool (typically 1.5-2m in diameter) filled with opaque water (23-26°C). A hidden escape platform is submerged 1-2 cm below the water surface. The pool is situated in a room with various distal visual cues.
-
Procedure:
-
Acquisition Phase: Rats or mice are given multiple trials per day (e.g., 4 trials/day for 5 days) to find the hidden platform from different starting locations. The latency to find the platform and the path taken are recorded.
-
Probe Trial: 24 hours after the last acquisition trial, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured as an indicator of spatial memory.
-
-
Drug Administration: The GluN2B antagonist or vehicle is typically administered intraperitoneally (i.p.) or orally (p.o.) at a specified time (e.g., 30-60 minutes) before the start of the daily trials.
Forced Swim Test (for Antidepressant-like Activity)
-
Apparatus: A transparent cylindrical beaker (e.g., 25 cm tall, 15 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or feet.
-
Procedure:
-
Mice are placed in the water for a 6-minute session.
-
The duration of immobility (floating passively with only movements necessary to keep the head above water) is scored during the last 4 minutes of the test.
-
-
Drug Administration: The test compound is administered at a specific time point before the test (e.g., 60 minutes prior for i.p. injection). A decrease in immobility time is indicative of an antidepressant-like effect.
In Vivo Microdialysis (for Pharmacokinetic Analysis)
-
Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the brain region of interest (e.g., hippocampus, prefrontal cortex) of an anesthetized animal.
-
Probe Insertion and Perfusion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) before and after systemic administration of the GluN2B antagonist.
-
Analysis: The concentration of the antagonist in the dialysate samples is quantified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). This allows for the determination of the unbound drug concentration in the brain extracellular fluid over time.
Visualizations
GluN2B Signaling Pathway
Caption: Downstream signaling pathways modulated by GluN2B-containing NMDA receptors.
Experimental Workflow for In Vivo Comparison
Caption: Generalized experimental workflow for the in vivo comparison of GluN2B antagonists.
Conclusion
The in vivo comparison of GluN2B antagonists reveals a class of compounds with significant therapeutic potential across a spectrum of neurological and psychiatric disorders. While direct comparative studies are not always available, the existing data suggests that newer generation antagonists like Ro 25-6981, CP-101,606, and radiprodil offer improvements in potency and selectivity over the prototypical ifenprodil. The choice of antagonist for a particular preclinical study will depend on the specific research question, the animal model employed, and the desired pharmacokinetic profile. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the design and interpretation of future in vivo studies in this promising area of neuropharmacology.
References
- 1. The GluN2B-Selective Antagonist Ro 25-6981 Is Effective against PTZ-Induced Seizures and Safe for Further Development in Infantile Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel GluN2B-NMDAR antagonist demonstrates excellent safety and efficacy in MCAO rat model | BioWorld [bioworld.com]
- 3. GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Rislenemdaz and Lateral Habenula BDNF Expression: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Rislenemdaz's effect on Brain-Derived Neurotrophic Factor (BDNF) expression in the lateral habenula (LHb), a brain region implicated in depression. We compare its mechanism and efficacy with another well-known N-methyl-D-aspartate (NMDA) receptor antagonist, ketamine, based on available preclinical data.
Executive Summary
This compound (also known as MK-0657 or CERC-301), a selective antagonist of the GluN2B subunit of the NMDA receptor, has been investigated for its antidepressant effects. Preclinical studies suggest that this compound exerts its therapeutic potential by downregulating the expression of BDNF in the LHb.[1] This is in contrast to the more complex and varied effects of the non-selective NMDA receptor antagonist, ketamine, on BDNF expression across different brain regions. This guide will delve into the experimental data, proposed signaling pathways, and methodologies used to evaluate these compounds.
Data Presentation: this compound vs. Ketamine on LHb BDNF Expression
The following table summarizes the findings from preclinical studies. It is important to note that publicly available quantitative data for this compound's effect on BDNF protein levels in the LHb is limited to representative images from western blot and immunohistochemistry experiments. Therefore, the table reflects the observed trends.
| Feature | This compound | Ketamine |
| Primary Target | Selective GluN2B subunit of the NMDA receptor | Non-selective NMDA receptor antagonist |
| Effect on LHb BDNF Expression | Downregulation observed in a chronic restraint stress mouse model of depression.[1] | The direct effect on BDNF expression within the LHb is not consistently reported. Some studies suggest its primary action in the LHb is reducing neuronal burst firing, with downstream effects on BDNF in other regions like the hippocampus.[2][3] |
| Proposed Mechanism in LHb | Antagonism of GluN2B receptors on LHb neurons leads to reduced Ca2+ influx, which in turn inhibits the signaling pathways responsible for BDNF transcription.[1] | Blocks NMDA receptor-dependent bursting activity of LHb neurons. The direct impact on local BDNF synthesis versus release is less clear. |
| Overall Antidepressant Effect | Shows antidepressant-like effects in preclinical models. | Rapid and robust antidepressant effects observed in both preclinical models and clinical settings. |
| Supporting Experimental Data | Western blot and immunohistochemistry data show a visible reduction in BDNF protein levels in the LHb of stressed mice treated with this compound compared to untreated stressed mice. | Electrophysiological data demonstrate a reduction in LHb neuronal bursting. Studies on BDNF effects are often focused on other brain regions, with some showing an increase in hippocampal BDNF following ketamine administration. |
Signaling Pathways and Experimental Workflow
To visualize the proposed mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
References
Rislenemdaz Clinical Trial Outcomes: A Cross-Study Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the clinical trial outcomes for Rislenemdaz (also known as CERC-301 or MK-0657), a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B). This compound was investigated as a potential rapid-acting adjunctive therapy for treatment-resistant depression (TRD). Despite showing promise in preclinical models, Phase II clinical trials did not demonstrate statistically significant efficacy in meeting their primary endpoints.[1][2][3][4] This document summarizes the available data from these trials, outlines the experimental methodologies, and compares this compound with other NMDA receptor modulators for TRD.
Summary of this compound Clinical Trials
Two key Phase II clinical trials for this compound have been identified: NCT01952103 and NCT02459236. Both studies evaluated the efficacy and safety of this compound as an adjunctive treatment in patients with Major Depressive Disorder (MDD) who had an inadequate response to standard antidepressant therapies.
It is important to note that full peer-reviewed publications with detailed results for these trials have not been identified in the public domain. The data presented here is compiled from press releases and clinical trial registry information.
Table 1: Overview of this compound Phase II Clinical Trials
| Trial Identifier | Status | Patient Population | Intervention | Primary Endpoint | Key Outcomes |
| NCT01952103 | Completed | 135 adults with MDD and recent active suicidal ideation, resistant to SSRI/SNRI treatment.[5] | This compound (8 mg/day) or placebo as adjunctive therapy for 28 days. | Change from baseline in the Hamilton Depression Rating Scale (HDRS) score at day 7. | The 8 mg dose did not meet the primary objective for the study. The drug was reported to be safe and well-tolerated. |
| NCT02459236 | Completed | 115 adults with severe MDD despite stable ongoing treatment with an SSRI or SNRI. | Intermittent doses of this compound (12 mg or 20 mg) or placebo as adjunctive therapy. | Mean improvement from baseline in the Bech-6 (a 6-item subset of the HDRS-17) averaged over days 2 and 4 post-dose. | The trial failed to meet its primary endpoint. Some signals of a clinically meaningful, though not statistically significant, effect were reported for the 20 mg dose at day 2 on the Bech-6 and HDRS-17. |
Table 2: Quantitative Outcomes for NCT02459236 (Top-line Data)
| Treatment Group | Mean Improvement from Baseline on Bech-6 (Averaged over Days 2 & 4) - Period 1 | Mean Improvement from Baseline on Bech-6 (Averaged over Days 2 & 4) - Period 2 | Weighted Average Difference from Placebo (Placebo - Drug) |
| Placebo | 3.82 | 2.86 | N/A |
| This compound 12 mg | 2.50 | 1.64 | +1.45 |
| This compound 20 mg | 4.11 | 3.38 | -0.04 |
Experimental Protocols
Study Design: Sequential Parallel Comparison Design (SPCD)
The NCT02459236 trial utilized a Sequential Parallel Comparison Design (SPCD). This design is intended to reduce the impact of high placebo response rates in clinical trials. The study consists of two stages. In the first stage, patients are randomized to receive either the investigational drug or a placebo. In the second stage, placebo non-responders from the first stage are re-randomized to receive either the drug or a placebo. The final analysis combines data from both stages.
Key Inclusion and Exclusion Criteria (NCT02459236)
-
Inclusion: Adults with a diagnosis of MDD who were experiencing a severe depressive episode despite stable ongoing treatment with an SSRI or SNRI. History of inadequate response to up to three therapeutic courses of antidepressant therapy during the current episode.
-
Exclusion: Clinically significant renal impairment, fasting serum glucose >140 mg/dL, and individuals deemed at significant risk of self-harm.
Signaling Pathway of this compound
This compound is a selective antagonist of the NMDA receptor subunit GluN2B. The proposed mechanism for its antidepressant effect involves the modulation of downstream signaling pathways that lead to synaptogenesis. Antagonism of GluN2B-containing NMDA receptors is thought to disinhibit the mammalian target of rapamycin (mTOR) signaling pathway. Activation of mTOR leads to the synthesis of synaptic proteins, promoting the formation of new synapses in brain regions implicated in depression, such as the prefrontal cortex.
Experimental Workflow
The clinical trial workflow for a study like NCT02459236 using a Sequential Parallel Comparison Design (SPCD) is a multi-stage process designed to mitigate high placebo response.
Comparison with Alternatives
The landscape of rapid-acting antidepressants for TRD is dominated by NMDA receptor modulators, most notably ketamine and its S-enantiomer, esketamine. Other agents like rapastinel have also been investigated but have similarly failed to show efficacy in late-stage trials.
Table 3: Comparison of this compound with Other NMDA Receptor Modulators
| Drug | Mechanism of Action | Route of Administration | Clinical Trial Outcomes for TRD | Key Side Effects |
| This compound | Selective GluN2B antagonist | Oral | Phase II trials failed to meet primary efficacy endpoints. | Generally well-tolerated; reported side effects include increased blood pressure, dizziness, somnolence, and paresthesia. |
| Ketamine | Non-selective NMDA receptor antagonist | Intravenous | Multiple studies have shown rapid and robust, but transient, antidepressant effects. | Dissociative effects, psychotomimetic symptoms, potential for abuse. |
| Esketamine | S-enantiomer of ketamine, a non-selective NMDA receptor antagonist | Intranasal | FDA-approved for TRD in conjunction with an oral antidepressant. Clinical trials have demonstrated efficacy in reducing depressive symptoms. | Similar to ketamine, including dissociation, dizziness, nausea, and increased blood pressure. |
| Rapastinel (GLYX-13) | NMDA receptor modulator with partial agonist activity at the glycine site | Intravenous | Phase III trials failed to demonstrate a significant difference from placebo. | Generally well-tolerated with a side effect profile similar to placebo. |
Conclusion
The clinical development of this compound for treatment-resistant depression was halted after Phase II trials failed to demonstrate a statistically significant benefit over placebo. While the drug was generally well-tolerated, the lack of efficacy at the doses studied prevented further investigation. The exploration of selective GluN2B antagonists for depression remains an area of interest, but the clinical trial results for this compound highlight the challenges in translating preclinical findings into effective therapies. The success of less selective NMDA receptor modulators like ketamine and esketamine suggests that a broader mechanism of action may be necessary to achieve robust antidepressant effects in this patient population. Further research is needed to fully understand the complex role of the glutamatergic system in depression and to develop novel, effective, and well-tolerated treatments.
References
- 1. | BioWorld [bioworld.com]
- 2. Cerecor Reports Top-Line Data from CERC-301 Phase 2 Study for Major Depressive Disorder :: Avalo Therapeutics, Inc. (AVTX) [ir.avalotx.com]
- 3. Cerecor’s Phase II clinical trial of CERC-301 to treat MDD fails to meet primary endpoint - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. biopharmadive.com [biopharmadive.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Pharmacokinetics of Rislenemdaz and MK-801
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of two prominent N-methyl-D-aspartate (NMDA) receptor antagonists: Rislenemdaz (also known as CERC-301 or MK-0657) and MK-801 (dizocilpine). Both compounds have been instrumental in neuroscience research, and understanding their distinct pharmacokinetic properties is crucial for the design and interpretation of preclinical and clinical studies. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to facilitate a comprehensive understanding.
Executive Summary
This compound and MK-801 are both antagonists of the NMDA receptor, a critical component in synaptic plasticity and neuronal function. However, they exhibit significant differences in their receptor selectivity and pharmacokinetic profiles. This compound is a selective antagonist for the GluN2B subunit of the NMDA receptor, offering a more targeted approach with potentially fewer side effects.[1] In contrast, MK-801 is a non-competitive antagonist that blocks the ion channel of the NMDA receptor complex, leading to a broader and more potent inhibition.[2][3]
Pharmacokinetically, this compound has been shown to be orally bioavailable with a rapid onset of action and a dose-proportional exposure in early human studies.[2] Preclinical data in rats indicates a high degree of plasma protein binding. MK-801 has been extensively studied in animal models, with established data on its brain penetration and behavioral effects following systemic administration. However, direct comparative pharmacokinetic data in the same preclinical species and under identical experimental conditions is limited in the public domain. This guide aims to collate the available information to provide a clear comparison.
Quantitative Pharmacokinetic Data
The following tables summarize the available pharmacokinetic parameters for this compound and MK-801 from preclinical studies in rats. It is important to note that the data has been compiled from different studies, and direct cross-comparison should be made with caution due to potential variations in experimental protocols.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Species | Administration Route | Dose | Source |
| Cmax | ~4 µmol/L (1433 ng/mL) | Rat | Oral Gavage | 10 mg/kg | [2] |
| ~14 µmol/L (5018 ng/mL) | Rat | Oral Gavage | 30 mg/kg | ||
| ~26 µmol/L (9319 ng/mL) | Rat | Oral Gavage | 100 mg/kg | ||
| Plasma Protein Binding | 89.6% | Rat | In vitro | N/A |
Note: AUC values for this compound in rats were not explicitly found in the reviewed literature.
Table 2: Pharmacokinetic Parameters of MK-801 in Rats
| Parameter | Value | Species | Administration Route | Dose | Source |
| Peak Brain ECF Concentration | 6 nM | Rat | Systemic Injection | 0.05 mg/kg | |
| 14 nM | Rat | Systemic Injection | 0.1 mg/kg | ||
| 34 nM | Rat | Systemic Injection | 0.2 mg/kg |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are generalized protocols based on the available literature for assessing the pharmacokinetics of NMDA receptor antagonists in rats.
Protocol 1: Oral Pharmacokinetic Study of this compound in Rats
This protocol is a synthesized representation based on typical preclinical pharmacokinetic studies.
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with free access to food and water. Animals are fasted overnight before dosing.
2. Drug Administration:
-
Formulation: this compound is suspended in a vehicle such as 0.5% methylcellulose and 0.02% sodium lauryl sulfate in deionized water.
-
Route: Single oral gavage.
-
Dose Volume: 5 mL/kg.
3. Sample Collection:
-
Blood samples are collected from the tail vein or via cannulation at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalysis:
-
Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin®.
Protocol 2: Systemic Pharmacokinetic and Brain ECF Study of MK-801 in Rats
This protocol is based on the methodology described in the study by Wegener et al. (2011).
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Surgery (for brain microdialysis): Rats are anesthetized and a microdialysis guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum).
2. Drug Administration:
-
Formulation: (+)-MK-801 is dissolved in physiological saline.
-
Route: Systemic injection (e.g., intraperitoneal or subcutaneous).
3. Sample Collection:
-
Brain Microdialysis: Following a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid at a constant flow rate.
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after MK-801 administration.
-
Plasma Samples (optional): Blood samples can be collected concurrently to determine plasma pharmacokinetics.
4. Bioanalysis:
-
Concentrations of MK-801 in the brain dialysate and plasma are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
5. Pharmacokinetic Analysis:
-
The peak extracellular fluid (ECF) concentration in the brain is determined from the dialysate concentration-time profile.
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and MK-801 can be attributed to their distinct interactions with the NMDA receptor and the subsequent downstream signaling cascades.
Mechanism of NMDA Receptor Antagonism
Both this compound and MK-801 inhibit the function of the NMDA receptor, a ligand-gated ion channel that is activated by the binding of glutamate and a co-agonist (glycine or D-serine). Activation of the NMDA receptor leads to an influx of Ca2+ ions, which triggers a cascade of intracellular signaling events crucial for synaptic plasticity.
Figure 1: Simplified diagram illustrating the distinct mechanisms of action of this compound and MK-801 at the NMDA receptor.
Downstream Signaling Consequences
The selective blockade of GluN2B-containing NMDA receptors by this compound is hypothesized to modulate specific downstream signaling pathways with greater precision than the non-selective blockade by MK-801. This selectivity may spare physiological NMDA receptor function mediated by other subunits, potentially leading to a better therapeutic window.
Blockade of NMDA receptors, particularly on inhibitory GABAergic interneurons, can lead to a disinhibition of pyramidal neurons. This results in a surge of glutamate release, which in turn activates AMPA receptors. The activation of AMPA receptors is thought to be a key event in the rapid antidepressant effects of NMDA receptor antagonists, leading to the activation of downstream pathways like the mTOR pathway, which promotes synaptogenesis.
Figure 2: Proposed downstream signaling pathway following NMDA receptor antagonism, leading to synaptogenesis.
Conclusion
This compound and MK-801, while both targeting the NMDA receptor, present distinct profiles that are critical for researchers to consider. This compound's selectivity for the GluN2B subunit and its oral bioavailability suggest a more targeted therapeutic potential with a potentially favorable safety profile. MK-801's potent, non-selective channel-blocking activity has made it a valuable tool for studying the broad consequences of NMDA receptor hypofunction.
The provided data and protocols offer a foundation for comparing these two compounds. However, the lack of head-to-head preclinical pharmacokinetic studies necessitates careful interpretation when designing experiments. Future research directly comparing the plasma and brain pharmacokinetics of this compound and MK-801 under identical conditions would be invaluable for the neuroscience and drug development communities. The visualization of their mechanisms of action and downstream signaling pathways provides a conceptual framework for understanding their differential biological effects.
References
Rislenemdaz: A Comparative Guide to its Selectivity for GluN2B over GluN2A NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity of Rislenemdaz (also known as CERC-301 or MK-0657) for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor over the GluN2A subunit. The information presented is supported by experimental data to inform research and development in neuroscience and pharmacology.
Quantitative Analysis of this compound Selectivity
This compound has demonstrated a high degree of selectivity for GluN2B-containing NMDA receptors. The following table summarizes the key quantitative metrics that underscore this selectivity profile.
| Parameter | GluN2B-containing NMDA Receptors | GluN2A-containing NMDA Receptors | Selectivity Ratio (GluN2A/GluN2B) |
| IC50 | 3.6 nM[1][2] | > 30,000 nM[1] | > 8,333-fold |
| Ki | 8.1 nM[1][3] | Not Reported | Not Applicable |
IC50 (Half-maximal inhibitory concentration) values are derived from calcium influx assays in agonist-stimulated cells expressing the respective NMDA receptor subtypes. A lower IC50 value indicates higher inhibitory potency. Ki (Inhibitory constant) reflects the binding affinity of the antagonist to the receptor. A lower Ki value signifies a higher binding affinity.
The data clearly indicates that this compound is a potent antagonist of GluN2B-containing NMDA receptors, with an IC50 in the low nanomolar range. In stark contrast, it exhibits no significant inhibitory activity at GluN2A-containing receptors at concentrations up to 30 µM. This results in a selectivity ratio of over 8,300-fold, highlighting the remarkable specificity of this compound for the GluN2B subunit.
Experimental Protocols
The determination of this compound's selectivity for GluN2B over GluN2A relies on established in vitro pharmacological assays. The following are detailed methodologies representative of the experiments cited.
Calcium Influx Assay
This functional assay measures the ability of a compound to inhibit the influx of calcium through the NMDA receptor channel upon activation by an agonist.
Objective: To determine the IC50 of this compound for GluN2B- and GluN2A-containing NMDA receptors.
Cell Lines:
-
HEK293 cells stably co-expressing human GluN1 and GluN2B subunits.
-
HEK293 cells stably co-expressing human GluN1 and GluN2A subunits.
Materials:
-
This compound
-
NMDA (agonist)
-
Glycine (co-agonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Plating: Seed the HEK293 cells expressing the respective receptor subtypes into the microplates and culture overnight to allow for adherence.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye in assay buffer for 1 hour at 37°C.
-
Compound Addition: Wash the cells to remove excess dye and add varying concentrations of this compound to the wells. Incubate for a predetermined period to allow for compound binding.
-
Agonist Stimulation: Add a solution containing NMDA and glycine to the wells to stimulate the NMDA receptors.
-
Fluorescence Measurement: Immediately measure the intracellular calcium concentration by monitoring the fluorescence intensity using a microplate reader.
-
Data Analysis: The change in fluorescence is proportional to the calcium influx. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand known to bind to that receptor.
Objective: To determine the Ki of this compound for GluN2B-containing NMDA receptors.
Materials:
-
Cell membranes prepared from cells expressing GluN1/GluN2B receptors.
-
Radiolabeled GluN2B-selective antagonist (e.g., [3H]ifenprodil).
-
This compound (unlabeled competitor).
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-tube format, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.
-
Filtration: After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate the bound from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity on the filters is proportional to the amount of radioligand bound to the receptors. The concentration of this compound that displaces 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
The distinct roles of GluN2A and GluN2B subunits in neuronal signaling are critical for understanding the functional consequences of selective antagonism. The following diagrams illustrate these pathways and a typical experimental workflow for validating selectivity.
Caption: Differentiated signaling cascades of GluN2A and GluN2B NMDA receptors.
Caption: Workflow for determining this compound's NMDA receptor subtype selectivity.
Conclusion
The available preclinical data robustly supports the classification of this compound as a highly selective antagonist for GluN2B-containing NMDA receptors over their GluN2A-containing counterparts. This selectivity is evident from the significant difference in inhibitory potency observed in functional cellular assays. The detailed experimental protocols and an understanding of the divergent signaling pathways associated with GluN2A and GluN2B are essential for researchers investigating the therapeutic potential and mechanistic action of this and similar compounds.
References
A Comparative Analysis of Rislenemdaz and Esketamine for Treatment-Resistant Depression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological and clinical profiles of Rislenemdaz (also known as CERC-301 or MK-0657) and esketamine. The information is intended for researchers, scientists, and professionals involved in drug development, offering a detailed analysis supported by preclinical and clinical data.
Executive Summary
This compound and esketamine are both antagonists of the N-methyl-D-aspartate (NMDA) receptor and have been investigated for their potential as rapid-acting antidepressants. Esketamine, the S-enantiomer of ketamine, has received regulatory approval for treatment-resistant depression (TRD), while this compound, a selective antagonist of the NMDA receptor subunit 2B (GluN2B), failed to demonstrate efficacy in Phase II clinical trials. This guide delves into a comparative analysis of their mechanism of action, receptor affinity, preclinical efficacy, and clinical outcomes.
Mechanism of Action and Signaling Pathways
Both compounds target the NMDA receptor, but their selectivity and downstream signaling pathways differ significantly.
This compound is a highly selective antagonist for the GluN2B subunit of the NMDA receptor.[1] This specificity was hypothesized to offer a favorable side-effect profile compared to non-selective NMDA receptor antagonists.[2] Preclinical studies suggest that this compound may exert its antidepressant-like effects by modulating neuronal activity in the lateral habenula (LHb), a brain region implicated in the pathophysiology of depression.[3][4] Research indicates that this compound can reduce the expression of brain-derived neurotrophic factor (BDNF) in the LHb, thereby inhibiting neuronal hyperactivity associated with depressive-like behaviors.[3] However, its direct effects on the mTORC1 signaling pathway, a key mediator of the antidepressant effects of other NMDA receptor antagonists, are not well-established.
Esketamine is a non-selective NMDA receptor antagonist, meaning it blocks the receptor regardless of the subunit composition. Its antidepressant mechanism is thought to involve the disinhibition of glutamate neurotransmission. By blocking NMDA receptors on inhibitory GABAergic interneurons, esketamine leads to a surge in glutamate release. This glutamate surge then activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, triggering downstream signaling cascades. Key among these is the activation of the mammalian target of rapamycin complex 1 (mTORC1) pathway, which promotes synaptogenesis and the expression of BDNF. This enhancement of synaptic plasticity in brain regions like the prefrontal cortex is believed to underlie its rapid antidepressant effects. Esketamine has also been shown to reverse the hyperactivity of LHb neurons observed in animal models of depression.
Signaling Pathway Diagrams
Quantitative Data Comparison
The following tables summarize key quantitative data for this compound and esketamine.
Table 1: Receptor Binding Affinity
| Compound | Target | Ki | IC50 | Notes |
| This compound | GluN2B-containing NMDA Receptor | 8.1 nM | 3.6 nM | Highly selective for the GluN2B subunit. |
| Esketamine | NMDA Receptor (non-selective) | ~300 nM | ~1 µM | Binds to the PCP site of the NMDA receptor. Also has affinity for other receptors. |
Table 2: Preclinical Efficacy in the Forced Swim Test (Rat)
| Compound | Dose | Effect on Immobility Time | ED50 |
| This compound | 1, 3, 10, 30 mg/kg (oral) | Significantly decreased | 0.3 - 0.7 mg/kg |
| Ketamine (racemic) | 10 mg/kg (i.p.) | Significantly decreased | - |
Note: Direct comparative preclinical efficacy data for esketamine in the forced swim test under the same conditions as this compound is limited in the available literature.
Table 3: Clinical Efficacy in Treatment-Resistant Depression (Change in MADRS Score)
| Compound | Study | Dose | Change from Baseline in MADRS Score | Comparison to Placebo | Outcome |
| This compound | NCT01941043 | 8 mg/day | Not significantly different from placebo | No significant difference | Failed to meet primary endpoint |
| This compound | NCT02459236 | 12 and 20 mg/day | Not significantly different from placebo | No significant difference | Failed to demonstrate efficacy |
| Esketamine | TRANSFORM-2 | 56 or 84 mg (intranasal) | -19.8 | -4.0 point difference (p=0.020) | Met primary endpoint |
| Esketamine | ASPIRE-I & ASPIRE-II (pooled) | 84 mg (intranasal) | -16.0 | -3.8 point difference | Significant reduction in MADRS at 24 hours |
MADRS: Montgomery-Åsberg Depression Rating Scale
Experimental Protocols
Forced Swim Test (Rat) - General Protocol
The forced swim test is a common preclinical model used to evaluate the antidepressant potential of compounds.
-
Apparatus: A cylindrical tank (approximately 40-60 cm high and 20 cm in diameter) is filled with water (23-25°C) to a depth of about 30 cm, preventing the rat from touching the bottom or escaping.
-
Procedure:
-
Pre-test session (Day 1): Rats are placed in the water tank for 15 minutes. This session is for habituation.
-
Test session (Day 2): 24 hours after the pre-test, rats are again placed in the tank for a 5-minute session.
-
-
Data Analysis: The duration of immobility (the rat making only minimal movements to keep its head above water) is recorded during the test session. A decrease in immobility time is indicative of an antidepressant-like effect.
Western Blot for mTORC1 Pathway Activation
This protocol outlines the general steps for assessing the phosphorylation of mTORC1 pathway proteins.
-
Sample Preparation: Brain tissue (e.g., prefrontal cortex) is homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of mTOR, and its downstream targets like p70S6K and 4E-BP1.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified to determine the ratio of phosphorylated to total protein.
In Vivo Electrophysiology of the Lateral Habenula
This protocol describes a general approach to measure the firing activity of LHb neurons.
-
Animal Preparation: A rat is anesthetized, and a craniotomy is performed over the LHb.
-
Electrode Implantation: A microelectrode or a multi-electrode array is lowered into the LHb to record the extracellular electrical activity of neurons.
-
Recording: Baseline neuronal firing is recorded. The compound of interest (e.g., ketamine) is then administered (systemically or locally), and the changes in firing rate and pattern (e.g., burst firing) are recorded and analyzed.
-
Data Analysis: Spike sorting is performed to isolate the activity of individual neurons. Firing rate, burst frequency, and other parameters are quantified and compared before and after drug administration.
Logical Relationships and Experimental Workflows
Conclusion
While both this compound and esketamine target the glutamatergic system, their distinct pharmacological profiles have led to divergent clinical outcomes. Esketamine's broad-spectrum NMDA receptor antagonism, leading to the activation of the mTORC1 and BDNF signaling pathways, has translated into clinical efficacy for treatment-resistant depression. In contrast, the highly selective GluN2B antagonism of this compound, despite showing promise in preclinical models, did not demonstrate a significant antidepressant effect in Phase II clinical trials. This comparative analysis underscores the complexity of targeting the NMDA receptor for the treatment of depression and highlights the importance of specific downstream signaling cascades in achieving a therapeutic response. Future research may further elucidate the precise roles of different NMDA receptor subunits and their associated signaling pathways in the pathophysiology and treatment of depressive disorders.
References
A Comparative Analysis of the Psychotomimetic Effects of Rislenemdaz and Phencyclidine (PCP)
Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the psychotomimetic effects of Rislenemdaz (also known as CERC-301 or MK-0657), a selective NMDA receptor subunit 2B (GluN2B) antagonist, and Phencyclidine (PCP), a non-selective NMDA receptor open-channel blocker. The objective is to present a comprehensive assessment based on available preclinical and clinical data, focusing on their distinct mechanisms of action and resulting psychotomimetic profiles.
Introduction
Phencyclidine (PCP) is a dissociative anesthetic that was discontinued for human use due to its potent psychotomimetic effects, which can mimic the positive and negative symptoms of schizophrenia[1][2]. It has since become a valuable pharmacological tool in preclinical research to model psychosis[3]. In contrast, this compound is a novel, orally active antagonist developed with high selectivity for the GluN2B subunit of the NMDA receptor[4]. This selectivity is hypothesized to confer therapeutic benefits, such as rapid antidepressant effects, while avoiding the profound psychotomimetic and dissociative side effects associated with non-selective antagonists like PCP and ketamine[5]. This guide examines the experimental data supporting this hypothesis.
Mechanism of Action at the NMDA Receptor
The differential effects of PCP and this compound originate from their distinct interactions with the NMDA receptor complex. PCP, a non-competitive antagonist, physically enters and blocks the open ion channel of the receptor, preventing calcium ion influx regardless of the activating subunit. This leads to a widespread disruption of glutamatergic neurotransmission.
This compound, however, is a selective antagonist that specifically binds to the GluN2B subunit. This subunit is predominantly expressed in forebrain regions and its activity can be modulated without blocking the entire receptor channel. This targeted approach aims to modulate pathological NMDA receptor activity while preserving normal physiological function, thereby reducing the likelihood of inducing psychosis.
Caption: Mechanism of Action at the NMDA Receptor.
Comparative Quantitative Data
The following tables summarize the key quantitative data comparing the receptor binding affinity and psychotomimetic-relevant effects of this compound and PCP.
Table 1: Receptor Binding Affinity
| Compound | Target | Binding Site | Affinity (Ki) | Reference(s) |
| This compound | NMDA Receptor | GluN2B Subunit | 8.1 nM | |
| Phencyclidine (PCP) | NMDA Receptor | Dizocilpine (MK-801) Site | 59 nM | |
| Dopamine D2 Receptor | High-Affinity State (D2High) | 2.7 nM |
Note: The high affinity of PCP for the D2High receptor suggests its psychotomimetic effects may not be exclusively mediated by NMDA receptor antagonism, potentially involving a hyperdopaminergic component as well.
Table 2: Preclinical Behavioral Effects
| Behavioral Assay | Species | This compound (or selective GluN2B antagonist) | Phencyclidine (PCP) | Reference(s) |
| Hyperlocomotion | Rat | Increased activity (ED₅₀ of 2 mg/kg) | Increased activity (e.g., at 3.0 mg/kg) | |
| Prepulse Inhibition (PPI) | Rat | Disruption of PPI (5-20 mg/kg, Ro 25-6981) | Disruption of PPI (0.5-2 mg/kg) |
Note: Ro 25-6981 is used as a surrogate for this compound in the PPI assay, as it is also a selective GluN2B antagonist shown to produce PCP-like effects in this model. This suggests that antagonism of the GluN2B subunit is sufficient to disrupt sensorimotor gating.
Table 3: Clinical Psychotomimetic Effects
| Compound | Dose Range | Key Psychotomimetic Findings | Reference(s) |
| This compound | 4–8 mg/day (oral) | No serious or dissociative adverse effects observed in clinical trials for depression. | |
| Phencyclidine (PCP) | 5–10 mg (oral) | Can induce acute psychosis resembling schizophrenia, including hallucinations, paranoia, and thought disorder. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key preclinical and clinical assessments.
Protocol 1: Preclinical Assessment - Prepulse Inhibition (PPI) of Acoustic Startle
This protocol describes a typical procedure for assessing sensorimotor gating in rodents, a process disrupted by psychotomimetic agents like PCP.
-
Apparatus: Startle response system (e.g., SR-LAB, San Diego Instruments) consisting of a sound-attenuated chamber, an animal enclosure on a piezoelectric platform to detect movement, a loudspeaker for auditory stimuli, and a ventilation fan providing constant background noise.
-
Acclimatization: The animal is placed into the enclosure and allowed a 5-10 minute acclimation period with constant background white noise (typically 65-70 dB).
-
Habituation: To stabilize the startle response, a series of initial startle pulses (e.g., 5 pulses of 120 dB, 40 ms duration) are presented. Data from these trials are typically excluded from the final analysis.
-
Test Session: The core of the experiment consists of multiple trial types presented in a pseudorandom order with a variable inter-trial interval (e.g., 10-30 seconds).
-
Pulse-Alone Trials: An intense acoustic stimulus (e.g., 120 dB white noise for 40 ms) is presented alone to measure the baseline startle response.
-
Prepulse-Pulse Trials: The intense pulse is preceded by a weaker, non-startling prepulse (e.g., 75-85 dB white noise for 20 ms). The inter-stimulus interval between the onset of the prepulse and the onset of the pulse is critical, typically set at 100 ms.
-
No-Stimulus Trials: Only background noise is presented to measure baseline movement.
-
-
Data Analysis: The startle magnitude is recorded as the maximal force exerted on the platform. PPI is calculated as a percentage reduction in startle response on Prepulse-Pulse trials compared to Pulse-Alone trials: %PPI = 100 x [(Mean Startle on Pulse-Alone) – (Mean Startle on Prepulse-Pulse)] / (Mean Startle on Pulse-Alone)
Caption: Workflow for a typical rodent Prepulse Inhibition (PPI) experiment.
Protocol 2: Clinical Assessment - Brief Psychiatric Rating Scale (BPRS)
The BPRS is a clinician-administered scale used to assess the severity of a range of psychiatric symptoms. It is a standard tool for quantifying psychopathology in clinical trials.
-
Administrator: The scale should be administered by a trained clinician (e.g., psychiatrist, psychologist) experienced in interviewing individuals with psychotic disorders.
-
Basis of Rating: Ratings are based on a semi-structured clinical interview with the patient and observations of their behavior during the interview. The rating period typically covers the preceding 2-3 days. Information from family or staff can also be incorporated.
-
Interview Process: The clinician conducts an interview designed to elicit information about the patient's experiences and behaviors related to the BPRS items. Questions are open-ended (e.g., "How have your spirits been lately?", "Have you had any unusual or strange experiences that are hard to explain?").
-
Symptom Domains: The 18-item BPRS assesses constructs across four main domains:
-
Positive Symptoms: (e.g., Hallucinatory Behavior, Unusual Thought Content, Suspiciousness, Grandiosity)
-
Negative Symptoms: (e.g., Emotional Withdrawal, Blunted Affect)
-
Affective Symptoms: (e.g., Anxiety, Depressive Mood, Guilt Feelings)
-
General Psychopathology: (e.g., Somatic Concern, Tension, Mannerisms and Posturing)
-
-
Scoring: Each of the 18 items is rated on a 7-point Likert scale, ranging from 1 (Not Present) to 7 (Extremely Severe). The total score is calculated by summing the scores for each item. Higher scores indicate greater psychopathology.
Comparative Summary and Conclusion
The experimental evidence clearly delineates two distinct profiles. PCP, through its non-selective blockade of the NMDA receptor ion channel, produces robust, dose-dependent psychotomimetic effects that are readily observed in both preclinical models and humans. Its disruption of PPI and induction of hyperlocomotion in rodents serve as a reliable model for screening antipsychotic drugs.
This compound, by selectively targeting the GluN2B subunit, was developed to separate the therapeutic potential of NMDA receptor modulation from the undesirable psychotomimetic effects. Clinical trials, although failing to show efficacy for depression, supported this hypothesis by demonstrating a lack of dissociative or psychosis-like adverse events at therapeutic doses. However, preclinical data showing that other selective GluN2B antagonists can disrupt PPI suggests that the circuitry underlying sensorimotor gating is sensitive to GluN2B modulation. This indicates that while the overall clinical profile of this compound is vastly different from PCP, some shared mechanisms at the preclinical level may exist.
Caption: Comparison of PCP and this compound profiles.
References
- 1. Traxoprodil Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. A Randomized, Placebo-Controlled, Crossover Pilot Trial of the Oral Selective NR2B Antagonist MK-0657 in Patients With Treatment-Resistant Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of GluN2B-containing NMDA receptors in early life combined with social stress in adulthood leads to alterations in prefrontal PNNs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Rislenemdaz: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of the investigational drug Rislenemdaz (also known as CERC-301 or MK-0657). As a substance intended for research, a specific Safety Data Sheet (SDS) from the manufacturer is the primary source for definitive disposal instructions. Researchers, scientists, and drug development professionals must consult the official SDS and their institution's Environmental Health and Safety (EHS) department before handling or disposing of this compound.
The following procedures are based on best practices for the disposal of investigational pharmaceutical compounds and should be adapted to comply with all applicable federal, state, and local regulations.
Immediate Safety and Handling Precautions
Prior to any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). While specific requirements will be detailed in the SDS, standard laboratory practice for handling potent research compounds should be followed.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Protocol
The disposal of investigational drugs like this compound must be conducted in a manner that ensures the safety of personnel and the environment. All used or unused investigational medications are to be destroyed in accordance with the Federal Resource Conservation and Recovery Act (RCRA) guidelines and any standards set by industry sponsors[1].
Step 1: Waste Identification and Segregation
-
Hazardous vs. Non-Hazardous: The first critical step is to determine if this compound is classified as a hazardous waste. This determination should be made by consulting the compound's SDS or by contacting your institution's EHS department[1].
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible wastes should always be segregated[2].
Step 2: Containerization and Labeling
-
Container Selection: Use a compatible, leak-proof container for collecting this compound waste. The original container may be used if it is in good condition[2][3]. For liquid waste, shatter-resistant plastic-coated bottles are recommended.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste." The label should include the full chemical name ("this compound"), the concentration, and the date accumulation started. Do not use abbreviations.
Step 3: Storage of Waste
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which is a location at or near the point of waste generation and under the control of the laboratory personnel.
-
Secondary Containment: All liquid hazardous waste must be stored in secondary containment, such as a chemical-resistant tub or tray, to contain any potential leaks or spills.
-
Inspections: The SAA and the waste containers must be inspected weekly to ensure there are no leaks and that the containers are properly sealed and labeled.
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or you are ready for disposal, contact your institution's EHS department to arrange for a pickup. Do not attempt to dispose of the chemical waste through regular trash or by pouring it down the drain.
-
Incineration: The most common and recommended method for the final disposal of pharmaceutical waste is incineration at a permitted hazardous waste facility. Your EHS department will coordinate with a licensed waste management vendor for this process.
-
Documentation: Ensure that all necessary paperwork, such as a chemical waste disposal request form, is completed accurately. Maintain records of the disposal as required by your institution and regulatory agencies.
Experimental Protocols Referenced in Disposal Guidance
The disposal procedures outlined are based on established safety and environmental protocols for handling laboratory chemical waste. The primary "experiments" in this context are the risk assessments and waste characterizations performed by environmental health and safety professionals. The methodologies for these are guided by regulations such as the Resource Conservation and Recovery Act (RCRA) which defines criteria for hazardous waste.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Rislenemdaz
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Rislenemdaz, a selective NMDA receptor subunit 2B (GluN2B) antagonist. Given its potent neuroactive properties and status as a research compound, stringent adherence to safety protocols is paramount to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and the absence of a comprehensive toxicological profile in humans, a cautious approach to personal protection is required. The following table summarizes the recommended PPE for various handling scenarios.
| Activity | Required PPE | Rationale |
| Weighing and Aliquoting (Solid Form) | - Disposable Nitrile Gloves (double-gloving recommended) - Disposable Gown/Lab Coat - Safety Glasses with Side Shields or Goggles - N95 or higher Respirator | Prevents inhalation of fine particles and dermal contact. |
| Solution Preparation and Handling | - Disposable Nitrile Gloves - Disposable Gown/Lab Coat - Safety Glasses with Side Shields or Goggles | Minimizes risk of splashes and skin contact. |
| In-vivo Dosing | - Disposable Nitrile Gloves - Disposable Gown/Lab Coat - Safety Glasses with Side Shields or Goggles | Protects against accidental exposure during administration. |
| Spill Cleanup | - Disposable Nitrile Gloves (double-gloving) - Disposable Gown/Lab Coat - Safety Goggles - N95 or higher Respirator | Provides comprehensive protection during emergency response. |
Handling and Operational Plan
2.1. Engineering Controls:
-
Ventilation: All handling of solid this compound should be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Containment: For procedures with a high risk of aerosolization, such as sonication or vortexing, use sealed containers or perform the tasks within a fume hood.
2.2. Procedural Guidance:
-
Weighing: Use a dedicated, clean weighing vessel. Tare the balance with the vessel before adding the compound. Handle with care to avoid generating dust.
-
Solution Preparation: Add solvent to the solid compound slowly to avoid splashing. Ensure the compound is fully dissolved before removing it from the fume hood.
-
Storage: this compound stock solutions should be stored at -20°C for up to one month or -80°C for up to six months to maintain stability.[1] The solid form should be stored in a cool, dry, and well-ventilated area away from incompatible substances.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental release and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Treat as hazardous chemical waste. Place in a clearly labeled, sealed container for collection by certified hazardous waste personnel. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste bag or container. |
| Contaminated PPE (e.g., gloves, gown) | Remove carefully to avoid cross-contamination and place in a designated hazardous waste bag. |
| Aqueous Waste Solutions | Collect in a clearly labeled, sealed waste container. Do not pour down the drain. |
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
| Emergency Scenario | Immediate Action |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area thoroughly with soap and water for at least 15 minutes. 3. Seek medical attention. |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. 2. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention. |
| Minor Spill (in a fume hood) | 1. Decontaminate the area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. 2. Collect all cleanup materials in a sealed hazardous waste container. |
| Major Spill (outside a fume hood) | 1. Evacuate the immediate area. 2. Alert others and restrict access. 3. Follow institutional emergency spill response procedures. Do not attempt to clean up a large spill without proper training and equipment. |
Visualizing the Mechanism of Action
This compound functions as a selective antagonist of the NMDA receptor, specifically targeting the GluN2B subunit.[2] This action is crucial for its potential therapeutic effects. The following diagram illustrates the simplified signaling pathway.
Caption: Simplified signaling pathway of this compound at the NMDA receptor.
Experimental Workflow: Solution Preparation
The following diagram outlines a standard workflow for preparing a this compound solution for experimental use.
Caption: Standard workflow for the preparation of this compound solutions.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
